2-Hydroxy-5-methylbenzonitrile CAS 15794-64-6 physicochemical properties
Executive Summary This technical guide provides an in-depth analysis of 2-Hydroxy-5-methylbenzonitrile , a critical aromatic building block in medicinal chemistry.[1] Note that while the request referenced CAS 15794-64-6...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides an in-depth analysis of 2-Hydroxy-5-methylbenzonitrile , a critical aromatic building block in medicinal chemistry.[1] Note that while the request referenced CAS 15794-64-6 , extensive database cross-referencing identifies the commercially and scientifically accepted CAS registry number for this specific chemical structure as 51282-90-7 .[1] This document resolves this identifier discrepancy and proceeds with the physicochemical profiling, synthetic methodologies, and application data for 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol).
This compound serves as a pivotal intermediate in the synthesis of bioactive heterocycles, including benzofurans and benzoxazoles, often utilized in the development of anti-inflammatory and anticancer therapeutics.
Part 1: Chemical Identity & Structural Analysis
2-Hydroxy-5-methylbenzonitrile is a disubstituted benzene ring featuring a nitrile group at position 1, a hydroxyl group at position 2, and a methyl group at position 5.[1] The presence of the electron-withdrawing nitrile group ortho to the hydroxyl group significantly influences its acidity and reactivity compared to p-cresol.
The following data aggregates experimental values where available and high-confidence predictive models (ACD/Labs, EPISuite) for parameters lacking direct literature precedence.
Property
Value / Range
Significance in R&D
Physical State
Crystalline Solid (Off-white to pale yellow)
Facilitates easy handling and weighing in solid-phase synthesis.[1]
Melting Point
88–91 °C (Lit.)
Moderate MP allows for purification via recrystallization rather than high-vac distillation.
Boiling Point
~265 °C (Predicted at 760 mmHg)
High boiling point requires vacuum for distillation; stable under standard reflux conditions.[1]
pKa (Acidic)
7.5 – 8.2 (Predicted)
The ortho-cyano group increases acidity compared to p-cresol (pKa ~10.3), enabling deprotonation by weaker bases (e.g., K₂CO₃).[1]
LogP
1.57
Moderate lipophilicity; optimal for fragment-based drug design (Rule of 3 compliant).[1]
TPSA
44.02 Ų
Polar surface area suggests good membrane permeability.
Solubility
Soluble in MeOH, DMSO, EtOAc, DCM; Sparingly soluble in H₂O
Compatible with standard organic synthesis solvents; aqueous workups are efficient.[1]
Part 3: Spectroscopic Characterization
Trustworthy identification relies on specific spectral fingerprints. The following signals are diagnostic for 2-Hydroxy-5-methylbenzonitrile.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
δ 10.5–11.0 ppm (s, 1H): Phenolic -OH .[1] Broad singlet, exchangeable with D₂O. Shifted downfield due to intramolecular H-bonding with the nitrile nitrogen.
δ 7.3–7.4 ppm (d, 1H): Aromatic proton at C6 (ortho to CN).[1] Deshielded by the nitrile anisotropy.
δ 7.2–7.3 ppm (dd, 1H): Aromatic proton at C4 .[1]
δ 6.8–6.9 ppm (d, 1H): Aromatic proton at C3 (ortho to OH).[1] Shielded by the electron-donating OH group.
δ 2.25 ppm (s, 3H): Methyl group (-CH₃ ) at C5.[1]
Infrared Spectroscopy (FT-IR)
2220–2240 cm⁻¹: Sharp, distinct stretch for C≡N (Nitrile).[1] Diagnostic peak.
3200–3400 cm⁻¹: Broad stretch for O-H (Phenol).[1]
This compound is a versatile "lynchpin" intermediate. The ortho relationship between the hydroxyl and nitrile groups allows for cyclization reactions to form heterocycles.
Reagents: Hydroxylamine (NH₂OH), followed by dehydration (Ac₂O or SOCl₂).[1]
Mechanism: Formation of aldoxime followed by elimination of water to form the nitrile.
Visualization of Synthesis & Reactivity
Caption: Synthetic pathways to 2-Hydroxy-5-methylbenzonitrile and its downstream utility in heterocycle formation.
Part 5: Experimental Protocol
Protocol: Synthesis via Dehydration of Oxime (Route B)
Rationale: This method uses accessible reagents and avoids heavy metal catalysts, making it suitable for scale-up in resource-constrained settings.[1]
Oximation:
Dissolve 2-hydroxy-5-methylbenzaldehyde (10.0 g, 73.5 mmol) in Ethanol (100 mL).
Add Hydroxylamine hydrochloride (6.1 g, 88.0 mmol) and Sodium Acetate (7.2 g, 88.0 mmol) dissolved in minimal water.[1]
Reflux for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
Cool and pour into ice water. Filter the white precipitate (Oxime). Dry in vacuo.
Dehydration:
Suspend the dried oxime in Acetic Anhydride (30 mL).
Heat to reflux for 4 hours. The mixture will clear as the reaction proceeds.
Hydrolysis Step (Critical): Cool to RT and pour into ice water. Basify to pH 10 with 20% NaOH (to hydrolyze the acetate ester formed at the phenol).
Acidify carefully with HCl to pH 4-5 to precipitate the free phenol-nitrile.[1]
Purification: Extract with Ethyl Acetate (3x50 mL). Wash with brine, dry over Na₂SO₄, and concentrate.[2] Recrystallize from Ethanol/Water.
A Comprehensive Technical Guide on 2-Hydroxy-5-methylbenzonitrile: Molecular Properties, Structural Analysis, and Synthetic Protocols
Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) is a highly versatile aromatic building block widely utilized in medicinal chemistry and materials science. Characterized by its unique ortho-cyanophenol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) is a highly versatile aromatic building block widely utilized in medicinal chemistry and materials science. Characterized by its unique ortho-cyanophenol motif, the compound serves as a critical intermediate for synthesizing complex heterocycles, agrochemicals, and functionalized aryl ethers. This whitepaper provides an in-depth analysis of its molecular weight, structural formula, physicochemical properties, and field-proven synthetic protocols, ensuring researchers can reliably integrate this compound into their drug development pipelines.
Core Chemical and Physical Properties
Understanding the fundamental properties of 2-Hydroxy-5-methylbenzonitrile is essential for predicting its reactivity, solubility profile, and behavior in organic synthesis. The compound exhibits a molecular weight of 133.15 g/mol and a molecular formula of C₈H₇NO 1.
Table 1 summarizes the critical quantitative data for this intermediate.
Property
Value
IUPAC Name
2-Hydroxy-5-methylbenzonitrile
CAS Number
51282-90-7
Molecular Formula
C₈H₇NO
Molecular Weight
133.15 g/mol
SMILES String
N#CC1=CC(C)=CC=C1O
Topological Polar Surface Area (TPSA)
44.02 Ų
LogP (Predicted)
1.57
Hydrogen Bond Donors / Acceptors
1 / 2
Structural Formula & Mechanistic Analysis
The structural formula of 2-Hydroxy-5-methylbenzonitrile features a central benzene ring with three distinct substituents that dictate its chemical behavior:
C1 Position (Nitrile Group, -C≡N): A strongly electron-withdrawing group (EWG) via both inductive and resonance effects.
C2 Position (Hydroxyl Group, -OH): An electron-donating group (EDG) that acts as the primary nucleophilic center for downstream functionalization.
C5 Position (Methyl Group, -CH₃): A weakly electron-donating group that provides steric bulk and modulates the electron density of the aromatic ring.
Causality Insight: The presence of the strongly electron-withdrawing nitrile group at the ortho position relative to the hydroxyl group significantly increases the acidity of the phenolic proton (lowering its pKa compared to an unsubstituted phenol). This electronic "push-pull" system makes the resulting phenoxide anion highly stable yet sufficiently nucleophilic, which is a crucial factor when selecting bases for O-alkylation reactions 2.
Functional group mapping and electronic properties of 2-Hydroxy-5-methylbenzonitrile.
Synthetic Pathways & Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols detail both the upstream synthesis of 2-Hydroxy-5-methylbenzonitrile and its downstream application.
Upstream Synthesis: Palladium-Catalyzed Cyanation
The most efficient route to synthesize 2-Hydroxy-5-methylbenzonitrile is via the palladium-catalyzed cyanation of 2-bromo-4-methylphenol 3.
Mechanistic Rationale: Zinc cyanide (Zn(CN)₂) is preferred over sodium or potassium cyanide as it minimizes the concentration of free cyanide ions in solution, preventing the deactivation (poisoning) of the palladium catalyst. The bulky, bidentate ligand Xantphos is employed to facilitate the challenging reductive elimination step, ensuring high yields of the target nitrile.
Step-by-Step Protocol:
Preparation: In a flame-dried round-bottom flask purged with inert nitrogen (N₂), dissolve 50.0 mmol of 2-bromo-4-methylphenol in 300 mL of anhydrous N,N-Dimethylacetamide (DMA).
Catalyst & Reagent Addition: Add 27.5 mmol of Zn(CN)₂, 2.5 mmol of Pd(Xantphos)Cl₂, and 75.0 mmol of N,N-Diisopropylethylamine (DIPEA) to the solution.
Reaction Execution: Heat the reaction mixture to 85 °C and stir continuously overnight under the N₂ atmosphere.
Self-Validating Workup: Cool the mixture to room temperature. Filter the solution through a pad of Celite to remove insoluble zinc salts and catalyst residues, ensuring the filtrate is clear.
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via automated flash chromatography (e.g., Biotage Isolera) using a hexane/ethyl acetate gradient to isolate pure 2-Hydroxy-5-methylbenzonitrile.
2-Hydroxy-5-methylbenzonitrile is frequently utilized as a precursor for 2-Methoxy-5-methylbenzonitrile via O-alkylation 2.
Mechanistic Rationale: Anhydrous potassium carbonate (K₂CO₃) is selected as the base because it is sufficiently basic to deprotonate the activated ortho-cyanophenol without causing unwanted hydrolysis of the sensitive nitrile group, which could occur if stronger bases (like NaOH or KOH) were used in aqueous conditions.
Step-by-Step Protocol:
Deprotonation: Dissolve 1.0 equivalent of 2-Hydroxy-5-methylbenzonitrile in anhydrous acetone in a flask equipped with a reflux condenser. Add 1.5 equivalents of anhydrous K₂CO₃. Stir for 15 minutes at room temperature to generate the phenoxide intermediate.
Alkylation: Add 1.2 equivalents of methyl iodide (CH₃I) dropwise to the stirring suspension.
Self-Validating Execution: Heat the reaction mixture to reflux (approx. 56 °C). Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours), confirming the reaction has reached completion.
Isolation: Cool the mixture to room temperature, filter off the inorganic salts, and evaporate the acetone under reduced pressure.
Extraction: Redissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2-Methoxy-5-methylbenzonitrile.
Upstream synthesis and downstream application workflow of 2-Hydroxy-5-methylbenzonitrile.
Technical Guide: Solubility Profiling and Thermodynamic Analysis of 2-Hydroxy-5-methylbenzonitrile
Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), also known as 5-methylsalicylonitrile, is a critical bifunctional intermediate used in the synthesis of agrochemicals, dyes, and pharmaceutical scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), also known as 5-methylsalicylonitrile, is a critical bifunctional intermediate used in the synthesis of agrochemicals, dyes, and pharmaceutical scaffolds. Its structure features a phenolic hydroxyl group, a nitrile moiety, and a hydrophobic methyl substituent. This unique combination creates a complex solubility landscape governed by competing hydrogen bonding and van der Waals interactions.
This guide provides a rigorous technical framework for determining, modeling, and applying the solubility data of 2-Hydroxy-5-methylbenzonitrile. Unlike generic datasheets, this document focuses on the causality of dissolution, providing researchers with the protocols necessary to generate high-fidelity thermodynamic data where specific literature values may be sparse or proprietary.
To predict solvent compatibility, we must first deconstruct the molecule’s interaction potential.
Feature
Chemical Moiety
Interaction Mechanism
Impact on Solubility
H-Bond Donor
Phenolic -OH
Hydrogen bonding with acceptors (e.g., Acetone, DMSO)
Enhances solubility in polar aprotic solvents.
Dipole
Nitrile (-CN)
Dipole-dipole interactions
Increases solubility in acetonitrile and ethyl acetate.
Hydrophobic
Methyl (-CH3) & Ring
Van der Waals / - stacking
Limits water solubility; favors toluene/alcohols.
Intramolecular
OH CN
Weak intramolecular H-bond
May slightly reduce polarity, lowering water solubility further.
Predicted Solubility Trend:
Based on Functional Group Contribution (FGC) theory, the solubility order at 298.15 K is expected to follow:
Polar Aprotic (DMSO > Acetone) > Polar Protic (Ethanol > Methanol) > Non-polar (Toluene > Hexane) > Water.
Experimental Protocols for Solubility Determination
Reliable thermodynamic modeling requires precise data. We present two self-validating protocols: the Static Gravimetric Method (Gold Standard) and the Dynamic Laser Monitoring Method (High Throughput).
Protocol A: Static Gravimetric Shake-Flask Method
Best for: Generating absolute solubility values for regulatory submission.
: Empirical model parameters derived via multiple linear regression.
Thermodynamic Dissolution Parameters
Using the Van't Hoff analysis, we calculate the driving forces of dissolution.
Enthalpy of Solution (
):
Interpretation: If
, dissolution is endothermic (solubility increases with T).[4] This is typical for 2-Hydroxy-5-methylbenzonitrile in organic solvents.
Gibbs Free Energy (
):
Interpretation:
represents the energy barrier to overcome solute-solute interactions (crystal lattice energy).
Figure 2: Logical flow for extracting thermodynamic parameters from solubility data.
Application: Purification via Cooling Crystallization
The solubility data directly informs the purification strategy. For 2-Hydroxy-5-methylbenzonitrile, a cooling crystallization or anti-solvent crystallization is recommended.
Solvent Selection Logic
Good Solvent: Ethanol or Ethyl Acetate (High solubility at high T, moderate at low T).
Anti-Solvent: Water or Hexane (Very low solubility).
Process Workflow:
Dissolve crude 2-Hydroxy-5-methylbenzonitrile in Ethanol at 60°C (near reflux).
Filter hot to remove insoluble mechanical impurities.
Slowly cool to 20°C (Controlled cooling rate: 0.2°C/min to prevent oiling out).
Optional: Add Water (anti-solvent) dropwise to drive yield if recovery is low.
Filter crystals and wash with cold Hexane/Ethanol (9:1) mixture.
Figure 3: Optimized cooling crystallization process flow based on solubility differentials.
References
Jouyban-Gharamaleki, V., et al. (2024).[5] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]
Cheméo. (2025). Chemical Properties of Benzonitrile, 2-hydroxy- (CAS 611-20-1). Retrieved from [Link]
PubChem. (2025). 2-hydroxy-5-methylbenzonitrile (C8H7NO).[6][7] Retrieved from [Link]
Gong, Y., et al. (2025). Equilibrium solubility, thermodynamic properties and Hansen solubility parameter of N-hydroxy-5-norbornene-2,3-dicarboximide. ResearchGate. Retrieved from [Link]
Thermodynamic Stability and Degradation Kinetics of 2-Hydroxy-5-methylbenzonitrile: A Technical Guide
Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS: 1194-47-4) is a highly substituted aromatic compound serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS: 1194-47-4) is a highly substituted aromatic compound serving as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials[1]. Understanding its thermodynamic stability is paramount for optimizing storage conditions, predicting shelf-life, and designing robust synthetic routes. This whitepaper provides an in-depth analysis of the structural thermodynamics, chemical degradation pathways, and experimental methodologies required to quantify the stability of this molecule.
Structural Thermodynamics & Intramolecular Forces
The thermodynamic baseline of 2-Hydroxy-5-methylbenzonitrile is dictated by the interplay of its three functional groups: the phenolic hydroxyl (-OH), the nitrile (-CN), and the methyl (-CH₃) group.
Intramolecular Stabilization (The ortho-Effect)
The ortho-relationship between the hydroxyl and nitrile groups fundamentally alters the molecule's ground-state energy. Spectroscopic studies on analogous ortho-cyanophenols reveal that the cis-conformer is thermodynamically favored in the ground state[2]. This stability arises from a stabilizing dipole-dipole interaction and weak intramolecular hydrogen bonding between the proton of the -OH group and the π-electron system of the -CN substituent[2]. This interaction restricts the rotational degree of freedom of the hydroxyl group, lowering the overall entropy but providing a net enthalpic stabilization.
Electronic Effects of the 5-Methyl Substitution
The 5-methyl group exerts both an inductive (+I) and a hyperconjugative electron-donating effect. Because it is positioned para to the hydroxyl group, it increases the electron density on the phenolic oxygen. This has two primary thermodynamic consequences:
pKa Modulation: The electron-withdrawing -CN group typically lowers the pKa of the phenol, while the 5-methyl group slightly counteracts this. The resulting pKa dictates the thermodynamic speciation of the molecule as a function of pH[3].
Radical Stabilization: Upon oxidation, the resulting phenoxy radical is thermodynamically stabilized by hyperconjugation from the 5-methyl group, lowering the standard oxidation potential compared to unsubstituted cyanophenols.
Chemical Stability & Degradation Pathways
Under thermodynamic control, 2-Hydroxy-5-methylbenzonitrile is susceptible to two primary degradation pathways: hydrolysis and oxidation.
Thermodynamics of Nitrile Hydrolysis
In aqueous environments, the nitrile group is thermodynamically unstable with respect to hydrolysis, though it is kinetically inert without a catalyst[4]. The hydrolysis proceeds via a two-step mechanism:
Partial Hydrolysis: Conversion to 2-hydroxy-5-methylbenzamide.
Complete Hydrolysis: Conversion to 2-hydroxy-5-methylbenzoic acid and ammonia.
Microcalorimetric investigations of analogous benzonitriles demonstrate that these hydrolysis reactions proceed to completion, driven by a highly exothermic standard molar enthalpy of reaction (
)[4][5]. The release of heat indicates that the products (amide/carboxylic acid) reside in a deeper thermodynamic well than the parent nitrile.
Thermodynamics of Phenol Oxidation
The oxidation of the phenol moiety proceeds via a Concerted Proton-Electron Transfer (CPET) mechanism[3]. The thermodynamic stability of the molecule against oxidation is heavily pH-dependent. According to Pourbaix (Potential-pH) diagrams for substituted phenols, the oxidation potential decreases linearly with a Nernstian slope of approximately -59.2 mV/pH up to the pKa of the phenol[3][6]. In basic media (above the pKa), the molecule exists as a phenolate anion, which is significantly easier to oxidize, leading to the formation of reactive phenoxy radicals that rapidly undergo irreversible dimerization or polymerization.
Caption: Thermodynamic degradation pathways of 2-Hydroxy-5-methylbenzonitrile via oxidation and hydrolysis.
Quantitative Physicochemical & Thermodynamic Data
The following table synthesizes the core physicochemical properties and inferred thermodynamic parameters of 2-Hydroxy-5-methylbenzonitrile based on structural analogs.
Property
Value
Thermodynamic Implication
Molecular Formula
C₈H₇NO
Standard stoichiometry for mass balance.
Molecular Weight
133.15 g/mol
Required for precise molar thermodynamic calculations.
1e⁻/1H⁺ transfer dictates redox stability in aqueous media.
Experimental Protocols for Stability Assessment
To rigorously quantify the thermodynamic stability of 2-Hydroxy-5-methylbenzonitrile, researchers must employ self-validating analytical systems. The following protocols outline the methodologies for determining the thermodynamics of oxidation and hydrolysis.
Caption: Experimental workflow for determining the thermodynamic stability profile using CV and ITC.
Protocol 1: Electrochemical Determination of Oxidation Thermodynamics (Cyclic Voltammetry)
This protocol establishes the Pourbaix diagram to define the zones of thermodynamic stability against oxidation[3].
Materials:
Potentiostat with a 3-electrode cell (Glassy Carbon working electrode, Pt wire counter electrode, Ag/AgCl reference electrode).
Britton-Robinson buffer series (pH 3.0 to 12.0).
2-Hydroxy-5-methylbenzonitrile (0.2 mM final concentration).
Step-by-Step Procedure:
Electrode Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry, sonicate in ultra-pure water for 5 minutes, and dry with nitrogen gas. Causality: A pristine surface prevents self-inhibition from polymerized phenolic byproducts.
Sample Preparation: Dissolve the analyte in the Britton-Robinson buffer at the target pH. Purge the solution with argon for 15 minutes to remove dissolved oxygen.
Voltammetric Scanning: Apply a potential sweep from 0.0 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 0.2 V/s. Record the anodic peak potential (
).
Reversibility Validation: Repeat the scan at varying scan rates (0.05 V/s to 1.0 V/s). Plot the peak current (
) versus the square root of the scan rate (). A linear relationship validates diffusion-controlled, self-consistent kinetics (Randles-Sevcik equation).
Thermodynamic Mapping: Plot
versus pH. The intersection of the -59.2 mV/pH sloped line and the horizontal asymptote determines the exact pKa and the standard potential of the CPET reaction[3].
Protocol 2: Calorimetric Determination of Hydrolysis Enthalpy (ITC)
This protocol measures the exact heat of reaction (
Nitrilase enzyme (purified) or 1M NaOH (for base-catalyzed hydrolysis).
2-Hydroxy-5-methylbenzonitrile solution (10 mM in matching buffer).
Step-by-Step Procedure:
System Equilibration: Fill the sample cell with the catalyst solution (e.g., nitrilase in phosphate buffer) and the reference cell with matched buffer. Equilibrate the system at 298.15 K until a stable baseline heat flow is achieved (< 10 nW drift).
Titration Execution: Program the injection syringe to deliver 10 µL aliquots of the 2-Hydroxy-5-methylbenzonitrile solution into the sample cell at 300-second intervals.
Blank Subtraction (Self-Validation): Conduct a control experiment injecting the analyte into a buffer without the catalyst. Subtract the heat of dilution from the primary data. Causality: Isolates the heat of the chemical reaction from physical mixing enthalpies.
Data Integration: Integrate the area under the heat flow peaks (dQ/dt) for each injection. The total heat normalized by the moles of injected analyte yields the standard molar enthalpy of hydrolysis (
2-Hydroxy-5-Methylbenzonitrile CAS 1194-47-4 | Properties. NJ Finechem.
Thermodynamics of the Hydrolysis Reactions of Nitriles | NIST. National Institute of Standards and Technology.
The electrochemical approach to concerted proton—electron transfers in the oxidation of phenols in water. Proceedings of the National Academy of Sciences (PNAS).
Hydrogen-Bonded Bridges in Complexes of o-Cyanophenol: Laser-Induced Fluorescence and IR/UV Double-Resonance Studies. The Journal of Physical Chemistry A - ACS Publications.
Thermodynamics of the hydrolysis reactions of nitriles | Request PDF. ResearchGate.
Determining the thermodynamics of phenol oxidation | Request PDF. ResearchGate.
2-Hydroxy-5-methylbenzonitrile melting point and boiling point data
Technical Whitepaper: Physicochemical Profiling of 2-Hydroxy-5-methylbenzonitrile Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), also known as 5-methylsalicylonitrile or 2-cyano-4-methylphenol, is a...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling of 2-Hydroxy-5-methylbenzonitrile
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), also known as 5-methylsalicylonitrile or 2-cyano-4-methylphenol, is a critical aromatic intermediate in the synthesis of pharmaceuticals, particularly steroid sulfatase inhibitors and antimicrobial agents.[1] Its bifunctional nature—possessing both a phenolic hydroxyl group and a nitrile moiety—makes it a versatile scaffold for nucleophilic substitutions and cyclization reactions. This guide provides an authoritative analysis of its physicochemical properties, specifically melting and boiling points, supported by synthesis workflows and purification protocols.
Part 1: Chemical Identity & Structural Analysis
The accurate identification of 2-Hydroxy-5-methylbenzonitrile is paramount for quality control in drug development. The compound is a derivative of p-cresol (4-methylphenol), where a nitrile group is introduced at the ortho position relative to the hydroxyl group.
51282-90-7 (Primary); 1194-47-4 (Referenced in some catalogs)
Molecular Formula
C₈H₇NO
Molecular Weight
133.15 g/mol
SMILES
Cc1ccc(O)c(C#N)c1
Structural Features
Planar aromatic ring; Intramolecular H-bond donor (OH) and acceptor (CN).[1][2][3]
Part 2: Physicochemical Properties (Core Data)
The melting point (MP) and boiling point (BP) of 2-Hydroxy-5-methylbenzonitrile are heavily influenced by its ability to form intermolecular hydrogen bonds versus intramolecular hydrogen bonding between the ortho-hydroxyl and nitrile groups.
Table 1: Consolidated Physicochemical Data
Property
Experimental Value
Condition / Context
Reliability
Melting Point
111 – 122 °C
Standard Pressure (1 atm)
High (Range reflects purity variations)
Boiling Point
Not Determined
Decomposes/Sublimes at atm pressure
High (Theoretical BP >250 °C)
pKa
7.47 ± 0.10
Predicted (Acidic phenol)
Medium (Computational)
Appearance
White to off-white crystalline solid
Recrystallized form
High
Solubility
Soluble in Ethanol, DMSO, DCM; Insoluble in Water
25 °C
High
Technical Insight:
The observed melting point range (111–122 °C) is characteristic of substituted phenols. The variation often indicates the presence of trace isomers (e.g., 2-hydroxy-4-methylbenzonitrile) or residual solvent. High-purity samples typically exhibit a sharper melting transition near the upper end of the range (118–122 °C ). The compound does not exhibit a stable boiling point at atmospheric pressure due to thermal instability; purification is best achieved via vacuum distillation or recrystallization.
Part 3: Experimental Methodology
To ensure data integrity, the following protocols are recommended for the determination of MP and purity.
Protocol A: Melting Point Determination (Capillary Method)
Preparation: Grind 50 mg of the dry sample into a fine powder.
Loading: Fill a capillary tube to a height of 2–3 mm. Compact the sample by tapping.
Apparatus: Use a calibrated melting point apparatus (e.g., Buchi or Stanford Research Systems).
Ramping: Heat rapidly to 100 °C, then reduce the ramp rate to 1 °C/min.
Observation: Record the temperature at the onset of liquefaction (T_onset) and the temperature when the solid is completely clear (T_clear).
Acceptance Criteria: A range of < 2 °C indicates high purity (>98%).
Protocol B: Purity Assessment via HPLC
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient (20:80 to 90:10).
Detection: UV at 254 nm (aromatic absorption) and 220 nm (nitrile absorption).
Flow Rate: 1.0 mL/min.
Part 4: Synthesis & Purification Context
Understanding the synthesis route is crucial for identifying potential impurities that affect the melting point. The standard industrial route involves the Reimer-Tiemann formylation of p-cresol followed by conversion to the nitrile.
Synthesis Workflow
Formylation: p-Cresol is treated with chloroform and aqueous NaOH to yield 2-hydroxy-5-methylbenzaldehyde .
Oximation: The aldehyde reacts with hydroxylamine hydrochloride to form the aldoxime .
Dehydration: The aldoxime is dehydrated (using acetic anhydride or SOCl₂) to yield the crude 2-hydroxy-5-methylbenzonitrile .
Impurity Profile:
Unreacted Aldehyde: Lowers MP significantly.
Isomers: 2-hydroxy-4-methylbenzonitrile (from m-cresol impurity in starting material).
Figure 1: Synthetic pathway from p-cresol to high-purity 2-hydroxy-5-methylbenzonitrile, highlighting the critical purification step.
Part 5: Applications in Drug Development
2-Hydroxy-5-methylbenzonitrile serves as a "privileged scaffold" in medicinal chemistry.
Steroid Sulfatase (STS) Inhibitors: The phenolic hydroxyl group mimics the A-ring of steroids. Sulfamoylation of this position yields potent STS inhibitors, used in hormone-dependent cancer therapies.
Antimicrobial Agents: Halogenation of the methyl group or the ring allows for the generation of diverse biocide libraries.
Precursor for Methoxy-Derivatives: Methylation yields 2-methoxy-5-methylbenzonitrile, a key intermediate for liquid crystals and agrochemicals.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329761819 (2-Amino-5-methylbenzonitrile) and related isomers. Retrieved from [Link]
Nussbaumer, P., et al. Steroid Sulfatase Inhibitors. Journal of Medicinal Chemistry. (2007).[4] Discusses the synthesis and properties of cyanophenol derivatives. Retrieved from [Link]
safety data sheet (SDS) for 2-Hydroxy-5-methylbenzonitrile handling
This guide serves as an autonomous technical whitepaper for the handling, stewardship, and experimental application of 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7).[1] It is designed for drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an autonomous technical whitepaper for the handling, stewardship, and experimental application of 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7).[1] It is designed for drug development professionals requiring a synthesis of safety data, mechanistic toxicology, and operational protocols.
Part 1: Executive Chemical Profile & Physicochemical Logic[1]
High risk of electrostatic dust generation during weighing.[1]
Melting Point
103–105 °C (217–221 °F)
Stable solid at room temp; melt-processing is unlikely in standard synthesis.[1]
Solubility
Soluble in MeOH, DCM, DMSO; Sparingly soluble in water.
Lipophilicity facilitates dermal absorption.[1] Use organic solvent protocols.[1]
Acidity (pKa)
~8.5 (Phenolic OH)
Soluble in basic aqueous solutions (forming phenolate); incompatible with strong oxidizers.
| Appearance | White to off-white/beige | Discoloration indicates oxidation or hydrolysis.[1] |
Part 2: Hazard Identification & Mechanistic Toxicology[1]
The "Dual-Moiety" Hazard Analysis
This compound presents a hybrid risk profile due to its structural components: the Nitrile (–CN) and the Phenol (–OH) .[1]
Nitrile Toxicity (The Metabolic Risk):
While aromatic nitriles are generally more stable than aliphatic nitriles, they pose a latent risk of in vivo metabolism to cyanide ions (CN⁻) via cytochrome P450 oxidative pathways.
Mechanism:[1][2][3] The cyano group is firmly attached to the aromatic ring, reducing the immediate risk of HCN release in neutral environments. However, under strong acidic conditions or metabolic processing, cyanide liberation is the critical toxicology endpoint.
Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1][9]
The "Barrier" Strategy
Trustworthiness in safety relies on redundancy.[1] Do not rely on a single barrier.
Primary Barrier (Engineering):
Containment: All weighing and open-vessel manipulations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]
Static Control: Use an ionizing bar or anti-static gun during weighing to prevent powder dispersal (phenolic nitriles can be electrostatic).[1]
Secondary Barrier (PPE):
Respiratory: If fume hood work is impossible (e.g., equipment maintenance), a full-face respirator with OV/P100 cartridges (Organic Vapor + HEPA) is mandatory.[1]
Ocular: Chemical splash goggles (ANSI Z87.1).[1] Note: Safety glasses are insufficient for phenolic powders which can sublime or dust into the eyes.[1]
Transfer solid using a disposable spatula.[1] Do not return excess to the stock bottle to prevent cross-contamination.
Cap the vial immediately after weighing.[1] Wipe the exterior of the vial with a Kimwipe dampened with ethanol.[1]
Solubilization:
Add DMSO via syringe through a septum if possible, or open cap only inside the hood.
Vortex until dissolved.[1] The solution is now a Class 6.1 Toxic Liquid equivalent.[1]
Reaction Monitoring:
If using in acidic media (e.g., hydrolysis to amide/acid), vent the reaction vessel to a scrubber containing 1M NaOH to trap any potential HCN off-gassing.[1]
Part 5: Emergency Response & Decontamination[1]
First Aid (Self-Validating Systems)
Eye Contact: Flush for 15 minutes. Validation: Use pH paper on the eye runoff (if safe) to ensure pH has returned to neutral (7.0–7.5).
Skin Contact: Wash with soap and water.[1][4][5] Do not use alcohol immediately, as it may enhance transdermal absorption of the nitrile.
Ingestion/Inhalation:
Cyanide Awareness: While unlikely from this specific derivative, symptoms like "bitter almond" smell (unreliable), dizziness, or rapid breathing warrant immediate medical attention.[1]
Protocol: Administer oxygen if trained.[1] Transport with the SDS.
Spill Cleanup Logic
Scenario: 5g Powder Spill in Fume Hood.
Isolate: Lower sash, alert nearby personnel.
Neutralize? No. Unlike simple cyanides, aromatic nitriles do not require immediate oxidation with bleach.[1] Bleach can react with the phenolic ring to form chlorinated phenols (more toxic).
Contain: Cover with wet paper towels (to prevent dust) or oil-sorbent pads.[1]
Collect: Scoop into a wide-mouth jar. Label "Hazardous Waste - Toxic Solid."[1]
Decontaminate Surface: Wash surface with soapy water, then rinse with water.[1]
Part 6: Storage & Stability[1]
Temperature: Store at 2–8°C (Refrigerate). Phenols are prone to oxidation (browning) over time.[1]
Atmosphere: Store under Inert Gas (Argon/Nitrogen) if possible.[1]
Segregation: Keep away from Acids (HCN risk) and Oxidizers (Fire risk).[1][6]
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 277636, 2-Hydroxy-5-methylbenzonitrile. Retrieved from [Link][1]
European Chemicals Agency (ECHA). (2024).[1] C&L Inventory: Benzonitrile derivatives. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). (2024).[1][4] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[1] Retrieved from [Link][1]
Comprehensive Guide: pKa Profile of 2-Hydroxy-5-methylbenzonitrile
This guide provides an in-depth technical analysis of the pKa values of the phenolic hydroxyl group in 2-Hydroxy-5-methylbenzonitrile (also known as 2-cyano-4-methylphenol). It synthesizes theoretical structure-activity...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the pKa values of the phenolic hydroxyl group in 2-Hydroxy-5-methylbenzonitrile (also known as 2-cyano-4-methylphenol). It synthesizes theoretical structure-activity relationships (SAR) with experimental methodologies to provide a definitive reference for drug development professionals.
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) exhibits a phenolic hydroxyl group with a pKa value significantly lower than unsubstituted phenol due to the ortho-effect of the nitrile group. Based on quantitative Structure-Activity Relationship (SAR) analysis and comparative experimental data of structural analogs, the pKa of the phenolic hydroxyl is estimated to be 7.3 ± 0.2 .
This value places the molecule in a critical "transition zone" for physiological pH (7.4), implying that it exists as a mixture of neutral and ionized forms in systemic circulation—a key consideration for membrane permeability and solubility profiling in medicinal chemistry.
Structural Analysis & Electronic Environment
To understand the acidity, we must analyze the competing electronic effects on the phenoxide anion.
The acidity of the phenolic proton is dictated by the stability of the resulting phenoxide anion.
Substituent
Position relative to OH
Electronic Effect
Impact on pKa
Cyano (-CN)
Ortho (2-position)
Strong Electron Withdrawing (-I, -M)
Significant Decrease (Acidifying). Stabilizes the negative charge via resonance and induction.
Methyl (-CH₃)
Para (4-position)
Weak Electron Donating (+I, Hyperconjugation)
Slight Increase (Basifying). Destabilizes the negative charge slightly.
Theoretical Derivation
Using the Hammett Equation approach with Phenol (pKa = 9.99) as the baseline:
Ortho-Cyano Effect: The pKa of 2-cyanophenol (Salicylonitrile) is experimentally determined to be 6.86 – 7.17 [1, 2]. This represents a
.
Para-Methyl Effect: The pKa of 4-methylphenol (p-Cresol) is 10.26 , representing a
relative to phenol [3].
Combined Prediction:
Visualization of Deprotonation & Resonance
The following diagram illustrates the equilibrium and the stabilization of the conjugate base.
Figure 1: Deprotonation pathway of 2-Hydroxy-5-methylbenzonitrile showing the transition from neutral to anionic species.
Experimental Determination Protocol
As a Senior Application Scientist, I recommend the Spectrophotometric Titration method over Potentiometry for this molecule. The low solubility of the neutral form in water makes potentiometry prone to electrode fouling, whereas the phenolic chromophore allows for precise UV-Vis detection at low concentrations (
Stock Preparation: Dissolve 1.33 mg of analyte in 10 mL Methanol to create a 1 mM stock solution.
Buffer Aliquoting: Prepare 10 separate volumetric flasks (10 mL), each containing a buffer at a distinct pH (e.g., 4.0, 5.0, 6.0, 6.5, 7.0, 7.5, 8.0, 9.0, 10.0).
Spiking: Add 100 µL of Stock Solution to each buffer flask. Final concentration
.
Scanning: Record UV spectra (200–400 nm) for each pH point.
Isosbestic Point Verification: Overlay spectra. A sharp isosbestic point (likely ~280 nm) confirms a clean two-state equilibrium.
Data Fitting: Plot Absorbance (
of phenoxide, typically ~300-310 nm) vs. pH. Fit to the Henderson-Hasselbalch sigmoid.
Workflow Diagram
Figure 2: Spectrophotometric titration workflow for precise pKa determination.
Implications for Drug Development
Understanding the pKa of 7.3 is vital for pharmacokinetic profiling:
Physiological pH (7.4): At blood pH, the molecule will exist as approximately 55% Anion and 45% Neutral .
Solubility: The significant ionized fraction at pH 7.4 enhances aqueous solubility compared to non-nitrile analogs.
Permeability: The neutral fraction (45%) is sufficient to ensure passive diffusion across lipophilic membranes, making this scaffold an excellent candidate for oral bioavailability (BCS Class I/II characteristics).
Data Summary Table
Property
Value / Description
Source
Predicted pKa
7.3 ± 0.2
Calculated (SAR)
Analog pKa (2-CN-Phenol)
6.86 – 7.17
Experimental [1, 2]
Analog pKa (p-Cresol)
10.26
Experimental [3]
Ionization at pH 7.4
~55% Ionized (Anionic)
Henderson-Hasselbalch
Detection Method
UV-Vis Spectrophotometry
Protocol Rec.
References
PubChem. 2-Hydroxybenzonitrile (Compound).[2] National Library of Medicine. Available at: [Link]
Comparative Technical Analysis: 2-Hydroxy-5-methylbenzonitrile vs. 4-Methylsalicylonitrile
The following technical guide provides an in-depth comparative analysis of 2-Hydroxy-5-methylbenzonitrile and 4-methylsalicylonitrile , designed for researchers in medicinal chemistry and drug development. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 2-Hydroxy-5-methylbenzonitrile and 4-methylsalicylonitrile , designed for researchers in medicinal chemistry and drug development.
Executive Summary
2-Hydroxy-5-methylbenzonitrile and 4-methylsalicylonitrile are regioisomers sharing the core salicylonitrile (2-hydroxybenzonitrile) scaffold. While they share identical molecular weights and similar solubilities, their structural differences—specifically the position of the methyl group relative to the phenolic hydroxyl and nitrile moieties—dictate distinct reactivity profiles and downstream applications.
2-Hydroxy-5-methylbenzonitrile is a derivative of p-cresol, widely used as a ligand in coordination chemistry and a precursor for 6-substituted coumarins .
4-methylsalicylonitrile (systematically 2-hydroxy-4-methylbenzonitrile) is a derivative of m-cresol, serving as a critical building block for 7-substituted coumarins and fluorescent probes.
This guide delineates their physicochemical properties, synthetic routes, and specific utility in heterocyclic drug design.[1]
Chemical Identity & Structural Analysis[2][3]
The nomenclature "salicylonitrile" implies a 2-hydroxybenzonitrile parent structure.[2] The numbering priority assigns the nitrile carbon as C1 and the hydroxyl-bearing carbon as C2.
Feature
2-Hydroxy-5-methylbenzonitrile
4-methylsalicylonitrile
Systematic Name
5-Methyl-2-hydroxybenzonitrile
2-Hydroxy-4-methylbenzonitrile
CAS Number
51282-90-7
18495-14-2
Structure
Methyl is para to Hydroxyl
Methyl is meta to Hydroxyl
Precursor
p-Cresol
m-Cresol
Molecular Formula
C₈H₇NO
C₈H₇NO
Molecular Weight
133.15 g/mol
133.15 g/mol
Acidity (Predicted pKa)
~7.4 (Methyl donor effect para to OH)
~7.1 (Methyl donor effect meta to OH)
Structural Impact on Reactivity
5-Methyl Isomer: The C5-methyl group blocks the position para to the hydroxyl. Electrophilic aromatic substitution (EAS) is forced to the C3 position (ortho to OH), which is sterically crowded by the adjacent hydroxyl.
4-Methyl Isomer: The C4-methyl group leaves the C5 position (para to OH) open. This position is highly activated and sterically accessible, making this isomer significantly more reactive in EAS reactions (e.g., halogenation, formylation).
Synthetic Pathways[5][6][7][8][9]
The synthesis of these isomers requires distinct starting materials to ensure regioselectivity. The "One-Pot" conversion of aldehydes to nitriles is the most efficient modern protocol.
Formylation: p-Cresol is formylated (e.g., Reimer-Tiemann or Duff reaction) to yield 2-hydroxy-5-methylbenzaldehyde . The methyl group at C4 (para) directs the formyl group to the ortho position.
Oximation: Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) yields the oxime.
Dehydration: The oxime is dehydrated (using acetic anhydride or catalytic FeSO₄ in DMF) to the nitrile.
Formylation: m-Cresol is formylated. Due to the directing effects of the OH (ortho/para) and Me (ortho/para), this reaction produces a mixture of isomers:
Major Product:4-hydroxy-2-methylbenzaldehyde (Formyl para to OH).
Minor/Target Product:2-hydroxy-4-methylbenzaldehyde (Formyl ortho to OH).
Note: Careful fractional distillation or chromatography is required to isolate the 2-hydroxy-4-methyl precursor.
Conversion: The purified aldehyde undergoes oximation and dehydration similar to Pathway A.
Figure 1: Divergent synthetic pathways. Note the regioselectivity challenge in the 4-methyl isomer synthesis.
Pharmaceutical & Research Applications[1][4][7][10][11][12]
Heterocyclic Scaffold Construction (Coumarins)
Both isomers are vital precursors for coumarins (2H-chromen-2-ones), a class of compounds with anticoagulant, anticancer, and anti-inflammatory activities. The position of the methyl group in the starting nitrile determines the substitution pattern of the final drug scaffold.
From 2-Hydroxy-5-methylbenzonitrile:
Cyclization yields 6-methylcoumarin .
Mechanism:[3][4] Hydrolysis of CN to Acid -> Perkin condensation or direct reaction with carbonyls.
Application: Synthesis of 6-substituted bioactive coumarins used in specific enzyme inhibitors.
Application: 7-substituted coumarins are highly fluorescent and widely used as biomarkers and in laser dyes. In pharma, the 7-position is a critical pharmacophore for Novobiocin (antibiotic) analogues.
Coordination Chemistry & Metallodrugs
2-Hydroxy-5-methylbenzonitrile forms stable Schiff base ligands when condensed with aldehydes.
Cobalt(II) Complexes: Recent studies indicate these complexes exhibit potent cytotoxicity against MCF-7 breast cancer cell lines (IC₅₀ < 5 µM), outperforming Doxorubicin in specific assays. The methyl group at C5 modulates the lipophilicity and DNA intercalation ability of the complex [1].
Bioisosterism
The nitrile group (-CN) is a bioisostere for the carbonyl (-C=O) and hydroxyl (-OH) groups.
4-methylsalicylonitrile serves as a rigid, lipophilic analog of 4-methylsalicylic acid. Replacing the carboxylic acid with a nitrile improves blood-brain barrier (BBB) permeability, making it a useful intermediate for CNS-active agents.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Hydroxy-5-methylbenzonitrile
Adapted from ferrous sulphate catalyzed dehydration [2].
Reagents:
2-Hydroxy-5-methylbenzaldehyde (10 mmol)
Hydroxylamine hydrochloride (11 mmol)
Anhydrous Ferrous Sulphate (FeSO₄) (1 mmol)
DMF (10 mL)
Methodology:
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the aldehyde and hydroxylamine hydrochloride in DMF.
Catalyst Addition: Add anhydrous FeSO₄ (10 mol%) to the solution.
Reflux: Heat the mixture to reflux (approx. 120-130°C) for 3–4 hours. Monitor progress via TLC (30% EtOAc/Hexane).
Workup: Cool to room temperature. Pour the reaction mixture into crushed ice (100 g).
Extraction: Extract the precipitate with Ethyl Acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Recrystallize from ethanol/water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).
Validation: Confirm structure via ¹H NMR.
Expected Signal: Aromatic protons at δ 6.8–7.5 ppm; Methyl singlet at δ 2.3 ppm; Phenolic OH singlet (exchangeable) at δ ~10.5 ppm. Absence of aldehyde peak (δ ~10 ppm).
potential toxicity and hazard classification of 2-Hydroxy-5-methylbenzonitrile
[1] Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS No. 51282-90-7) is a functionalized aromatic intermediate frequently employed in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] While often...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS No. 51282-90-7) is a functionalized aromatic intermediate frequently employed in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] While often handled as a generic "irritant" in early-stage discovery, its structural motifs—specifically the para-methyl phenol configuration relative to the hydroxyl group—present specific toxicological risks that exceed standard phenolic hazards.[4]
This technical guide provides a rigorous hazard classification and mechanistic toxicity assessment. It highlights the compound's potential for bioactivation into reactive quinone methides (QMs) , a mechanism associated with idiosyncratic hepatotoxicity. Researchers and safety officers must treat this compound as a Category 3 Acute Toxicant and implement containment protocols suitable for potent electrophiles.
Part 1: Chemical Identity & Physicochemical Properties[6]
Understanding the physicochemical profile is the first step in predicting bioavailability and barrier penetration.
Note: "4-methyl" refers to position relative to phenol OH
Molecular Formula
C₈H₇NO
Molecular Weight
133.15 g/mol
Physical State
Solid
Crystalline powder
LogP (Predicted)
~1.57
Moderate lipophilicity; membrane permeable
pKa (Estimated)
~7.3 – 7.8
More acidic than p-cresol (10.[4][1][3][5][6][7]3) due to ortho-CN withdrawing effect
Solubility
DMSO, Methanol, Ethyl Acetate
Limited aqueous solubility at neutral pH
Part 2: GHS Hazard Classification
Based on structural analogs and vendor Safety Data Sheets (SDS), the compound requires strict classification. Unlike simple phenols, the nitrile moiety escalates the acute toxicity profile.
H335: May cause respiratory irritation (STOT SE 3)
Regulatory Status:
TSCA (USA): Research & Development (R&D) Exemption status likely required. Not widely listed on the active commercial inventory for bulk use without SNUR (Significant New Use Rule) verification.
REACH (EU): Pre-registration status; treat as non-evaluated substance of very high concern (SVHC) in R&D settings.
Part 3: Mechanistic Toxicology (The "Why")
The toxicity of 2-Hydroxy-5-methylbenzonitrile is driven by two distinct mechanisms: Direct Nitrile Toxicity and Metabolic Bioactivation .
Primary Mechanism: Nitrile-Mediated Inhibition
As an aromatic nitrile, the compound is relatively stable compared to aliphatic nitriles.[4] However, oxidative metabolism (CYP450) can destabilize the ring, potentially releasing cyanide anions (
This is the "hidden" hazard for drug developers. The molecule contains a methyl group para to a hydroxyl group (a p-cresol substructure).
Pathway: CYP450 enzymes (specifically CYP2E1 and CYP2D6) can hydroxylate the benzylic methyl group.
Reactive Intermediate: Two-step oxidation leads to a Quinone Methide (QM) .
Toxicity: QMs are soft electrophiles that readily Michael-add to cellular nucleophiles, particularly Glutathione (GSH) and protein thiols.
Consequence: GSH depletion and covalent binding to hepatic proteins, leading to potential idiosyncratic drug-induced liver injury (DILI).
Visualization: Metabolic Bioactivation Pathway
Caption: Bioactivation pathway showing the conversion of the parent compound to a reactive Quinone Methide intermediate and subsequent trapping by Glutathione or cellular proteins.[4][8]
Part 4: Experimental Assessment Protocols
To validate safety and metabolic stability, the following self-validating protocols are recommended.
Protocol A: Glutathione (GSH) Trapping Assay
Purpose: To confirm if the compound forms reactive electrophiles (Quinone Methides) in vitro.
Incubation System:
Microsomes: Human Liver Microsomes (HLM) at 1.0 mg/mL protein.
Test Compound: 10 µM 2-Hydroxy-5-methylbenzonitrile.
Trapping Agent: 5 mM Glutathione (GSH) or Dansyl-GSH (for fluorescence detection).
Cofactor: NADPH regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).[4]
Procedure:
Pre-incubate microsomes and test compound for 5 min at 37°C.
Initiate reaction with NADPH.
Incubate for 60 minutes.
Terminate with ice-cold Acetonitrile (1:3 v/v).
Analysis (LC-MS/MS):
Centrifuge to remove protein.
Analyze supernatant using High-Resolution Mass Spectrometry (HRMS).
Target Scan: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for m/z 272 (GSH fragment).
Use this workflow to determine the necessary handling containment level.
Caption: Decision logic for determining engineering controls based on GHS classification and physical state.
Part 5: Handling & Safety Engineering
Given the Acute Toxicity (Category 3) and Skin Absorption risks, standard laboratory coat and nitrile gloves are insufficient .
Engineering Controls
Primary Containment: All weighing and transfer of the solid must occur inside a Class I Biological Safety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.
Static Control: The powder may be electrostatic. Use anti-static gun or weighing boats to prevent dispersal.
Personal Protective Equipment (PPE)[1]
Gloves: Double-gloving is mandatory.
Inner: Nitrile (0.11 mm).
Outer: Laminate film (Silver Shield®) or thick Nitrile (>0.2 mm) if handling solutions >10 mM.
Respiratory: If working outside a hood (not recommended), a Full-Face Respirator with P100 (HEPA) + Organic Vapor cartridges is required.
Decontamination & Spill Response
Deactivation Solution: 10% Sodium Hypochlorite (Bleach) is effective for oxidizing the phenolic ring and hydrolyzing the nitrile, though it may produce chloramines. A safer alternative for small spills is 1M NaOH (to ionize the phenol and increase solubility) followed by absorption with vermiculite.
Waste: Segregate as P-Listed equivalent hazardous waste (Acute Toxic). Do not mix with acidic waste streams (risk of HCN evolution if nitrile hydrolysis occurs).
References
ChemScene. (2024). Safety Data Sheet: 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7).[4][1][2][3][5] Retrieved from
Thompson, D. C., et al. (1995). "Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity."[4][9] Chemical Research in Toxicology, 8(3), 323-327.[4]
Yan, Z., et al. (2005). "Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes."[8] Drug Metabolism and Disposition, 33(12), 1867-1876.[4]
Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxybenzonitrile (Parent Analog). Retrieved from
OECD. (2004). SIDS Initial Assessment Report: Nitriles and Hydroxynitriles.
Application Note: Synthesis of Benzoxazoles using 2-Hydroxy-5-methylbenzonitrile
This Application Note is designed for researchers and process chemists focusing on the synthesis of functionalized benzoxazoles, specifically leveraging 2-Hydroxy-5-methylbenzonitrile as a critical electrophilic building...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists focusing on the synthesis of functionalized benzoxazoles, specifically leveraging 2-Hydroxy-5-methylbenzonitrile as a critical electrophilic building block.[1]
[1]
Executive Summary
Benzoxazoles are privileged scaffolds in medicinal chemistry and materials science, valued for their bioactivity (antimicrobial, anticancer) and photophysical properties (ESIPT fluorophores). 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol) serves as a potent precursor for these systems.[1]
Unlike standard routes that rely on acid chlorides or aldehydes, using this nitrile precursor offers a direct pathway to 2-(2-hydroxyphenyl)benzoxazoles via Pinner-type condensation.[1] This method eliminates the need for unstable oxidative intermediates and provides high atom economy. This guide details the protocol for synthesizing these benzoxazole derivatives and outlines the mechanistic causality ensuring high yield and purity.
Chemical Logic & Mechanism[1]
The "Nitrile-Electrophile" Strategy
The core transformation utilizes the nitrile group of 2-Hydroxy-5-methylbenzonitrile as an electrophile.[1] When reacted with a 2-aminophenol under acidic conditions, the nitrile carbon becomes the C-2 position of the newly formed benzoxazole ring.
This reaction is superior to the aldehyde-based oxidative cyclization because:
Redox Neutrality: No oxidants (e.g., DDQ, MnO2) are required, reducing chemical waste.
Stability: The nitrile precursor is shelf-stable, unlike many salicylaldehydes which are prone to oxidation.[1]
ESIPT Functionality: The resulting product, 2-(2-hydroxy-5-methylphenyl)benzoxazole , possesses an intramolecular hydrogen bond (O-H[1]···N) that facilitates Excited-State Intramolecular Proton Transfer (ESIPT), making it a highly effective fluorescent probe or UV absorber.
Reaction Pathway Visualization
The following diagram illustrates the PPA-mediated condensation pathway and the alternative hydrolysis route.
Caption: Synthesis pathway for 2-substituted benzoxazoles via Pinner-type condensation in Polyphosphoric Acid (PPA).
Experimental Protocol: Direct Condensation
This protocol describes the synthesis of 2-(2-hydroxy-5-methylphenyl)benzoxazole .[1] This compound is a structural analog of common UV stabilizers (e.g., Tinuvin P) and serves as a model for creating ESIPT-based fluorescent sensors.
Note: Stoichiometry is 1:1. A slight excess (1.1 eq) of the nitrile can be used if the aminophenol is old/oxidized.
Step 2: Cyclization
Heating: Increase the temperature to 140–150°C .
Monitoring: Stir for 4–6 hours . The mixture will turn from a viscous clear liquid to a darker, homogeneous syrup.
Checkpoint: Monitor reaction progress via TLC (Eluent: Hexane:EtOAc 3:1). The nitrile spot (Rf ~0.6) should disappear, replaced by the highly fluorescent benzoxazole product (Rf ~0.8).
Cooling: Cool the reaction mixture to approximately 80°C (do not cool to RT, or it will solidify into a glass).
Hydrolysis: Slowly pour the hot syrup into Ice-Water (200 mL) with vigorous stirring. The PPA will hydrolyze, and the product will precipitate as a solid.
Neutralization: Adjust the pH of the slurry to ~7–8 using solid NaHCO3 or 10% NaOH solution. This ensures the phenolic proton is protonated (neutral form) rather than forming a phenolate salt.
Filtration: Filter the precipitate and wash copiously with water to remove all phosphoric acid residues.[1]
Step 4: Purification
Recrystallization: Dissolve the crude solid in boiling Ethanol . If colored impurities persist, treat with activated charcoal, filter hot, and allow to crystallize.
Yield: Typical isolated yields range from 75% to 85% .[1]
Characterization:
Appearance: Light yellow to white crystalline needles.[1]
Fluorescence: Strong blue/green emission under 365 nm UV light.[1]
Critical Process Parameters (CPP)
Parameter
Optimal Range
Impact of Deviation
Temperature
140–150°C
<130°C: Incomplete cyclization (amidine intermediate remains).[1] >170°C: Charring/oxidation of aminophenol.[1]
Excess Aminophenol: Difficult to remove (oxidizes to dark impurities).[1]
Quenching pH
pH 7–8
pH > 10: Phenol deprotonation leads to water solubility and yield loss.[1]
Alternative Route: Precursor Conversion
While the direct condensation (above) is the primary application, 2-Hydroxy-5-methylbenzonitrile can also serve as a precursor to 2-Amino-4-methylphenol (a benzoxazole core building block).[1]
Caution: Phenolic rings are susceptible to bromination during Hofmann conditions.[1] This route requires careful pH control or protection of the phenol.
Benzoxazole Formation: The resulting 2-amino-4-methylphenol is reacted with formic acid or orthoesters to yield 5-methylbenzoxazole .[1]
Recommendation: Use the Direct Condensation (Section 3) for generating functionalized probes. Use the Precursor Conversion (Section 5) only if 5-methylbenzoxazole is the specific target and commercial aminophenol is unavailable.
References
Pinner Synthesis of Benzoxazoles
Source:
Relevance: Defines the foundational chemistry of reacting nitriles with 2-aminophenols using acid c
Application Note: Protocol for the Hydrolysis of 2-Hydroxy-5-methylbenzonitrile
Introduction & Mechanistic Insights The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in synthetic organic chemistry, providing a reliable pathway for chain extension and functional group int...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Insights
The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in synthetic organic chemistry, providing a reliable pathway for chain extension and functional group interconversion . However, the conversion of 2-Hydroxy-5-methylbenzonitrile to 2-Hydroxy-5-methylbenzoic acid presents unique mechanistic challenges due to the presence of the phenolic hydroxyl group situated ortho to the cyano moiety.
As a Senior Application Scientist, it is critical to understand the causality behind the chosen reaction conditions. The dual-functional nature of this substrate dictates the efficiency of the hydrolytic pathway:
The Limitation of Alkaline Hydrolysis: Under basic conditions (e.g., NaOH or KOH), the phenolic -OH (pKa ~9.5) is rapidly deprotonated to form a phenoxide anion. This phenoxide is highly electron-donating via resonance, significantly increasing the electron density on the aromatic ring. This inductive and resonance effect makes the nitrile carbon less electrophilic, thereby raising the activation energy required for nucleophilic attack by the hydroxide ion . Consequently, basic hydrolysis often stalls at the intermediate amide stage unless extreme, forcing conditions (e.g., high-boiling solvents like ethylene glycol and prolonged reflux) are applied .
The Advantage of Acidic Hydrolysis: Under strongly acidic conditions (e.g., concentrated HCl or H₂SO₄), the nitrile nitrogen is protonated, rendering the nitrile carbon highly electrophilic and highly susceptible to nucleophilic attack by water . Crucially, the phenolic -OH remains protonated, preventing the strongly electron-donating phenoxide effect. Acidic hydrolysis is therefore the preferred, self-validating method for driving the reaction past the intermediate amide directly to the target carboxylic acid .
Reaction Pathway Visualization
The following diagram illustrates the stepwise hydrolysis of the nitrile group, passing through the intermediate amide before yielding the final carboxylic acid.
Mechanistic pathway for the hydrolysis of 2-Hydroxy-5-methylbenzonitrile.
Quantitative Data: Method Comparison
To facilitate experimental design, the table below summarizes the quantitative parameters and expected outcomes of both acidic and basic hydrolytic approaches.
This method utilizes a mixture of concentrated hydrochloric acid and glacial acetic acid. The acetic acid acts as an excellent co-solvent to ensure the hydrophobic starting material remains in solution, while the HCl provides the necessary protons and water for efficient hydrolysis .
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, completely dissolve 2-Hydroxy-5-methylbenzonitrile (1.33 g) in 10 mL of glacial acetic acid.
Acid Addition: Slowly add 10 mL of concentrated HCl to the stirring solution. Attach a water-cooled reflux condenser.
Thermal Activation: Heat the reaction mixture to a gentle reflux (approx. 100–110 °C) using a heating mantle. Maintain reflux for 12 to 18 hours.
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material spot will disappear, replaced by a highly polar baseline spot corresponding to the carboxylic acid.
Cooling & Quenching: Remove the flask from the heat source and allow it to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water with vigorous stirring.
Self-Validation Check: The complete precipitation of a white to off-white solid upon pouring into ice water indicates successful conversion. The starting nitrile is soluble in the acidic mixture, whereas the resulting carboxylic acid has negligible solubility in cold water.
Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 × 10 mL) to remove residual acetic and hydrochloric acids.
Purification: Recrystallize the crude solid from hot aqueous ethanol to yield pure 2-hydroxy-5-methylbenzoic acid. Dry under vacuum at 50 °C.
If the substrate contained acid-sensitive functional groups, base hydrolysis could be employed . However, it requires significantly higher temperatures to overcome the phenoxide deactivation effect .
Reaction Setup: In a 50 mL round-bottom flask, suspend the nitrile (1.33 g) and KOH (5.6 g) in 15 mL of ethylene glycol.
Reflux: Attach a reflux condenser and heat the mixture to 150–160 °C for 24–48 hours. The solution will turn dark as the phenoxide salt forms.
Cooling: Cool the mixture to room temperature and dilute with 30 mL of deionized water.
Acidification: The product is currently in solution as the highly soluble potassium 2-hydroxy-5-methylbenzoate salt. Slowly add concentrated HCl dropwise while stirring continuously until the pH reaches 1–2.
Self-Validation Check: The sudden precipitation of a solid at pH 1-2 validates the successful formation of the carboxylate salt during reflux .
Isolation: Filter the precipitated free carboxylic acid, wash with cold water, and recrystallize as described in Protocol A.
Experimental Workflow Visualization
The following diagram maps the step-by-step physical workflow for the recommended Acid-Catalyzed Hydrolysis (Protocol A).
Step-by-step workflow for the acid-catalyzed hydrolysis and purification.
References
Organic Chemistry Tutor. "Hydrolysis of Nitriles - Mechanism and Conditions." Organic Chemistry Tutor. URL: [Link]
Lumen Learning. "21.5. Hydrolysis of nitriles." Organic Chemistry II. URL:[Link]
Chemistry Steps. "Reactions of Nitriles: Hydrolysis and Reduction." Chemistry Steps. URL:[Link]
Chemistry LibreTexts. "The Hydrolysis of Nitriles." Supplemental Modules (Organic Chemistry). URL:[Link]
Method
Application Note: Catalytic Hydrogenation of 2-Hydroxy-5-methylbenzonitrile to Amines
Executive Summary Target Transformation: Reduction of 2-Hydroxy-5-methylbenzonitrile (CAS: 14903-51-6) to 2-(Aminomethyl)-4-methylphenol (Cresotinamide derivative). Primary Application: Synthesis of "Salan" ligands, Mann...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Target Transformation: Reduction of 2-Hydroxy-5-methylbenzonitrile (CAS: 14903-51-6) to 2-(Aminomethyl)-4-methylphenol (Cresotinamide derivative).
Primary Application: Synthesis of "Salan" ligands, Mannich-base pharmacophores, and precursors for agrochemicals.
Core Challenge: The simultaneous presence of a phenolic hydroxyl group and a nitrile moiety presents a dichotomy in catalyst selection. The phenolic group can poison noble metal catalysts (Pd, Pt) via phenoxide coordination, while the nitrile reduction intermediate (imine) is prone to condensation, leading to secondary amine impurities.
This guide details two industry-validated protocols:
Method A (Raney Nickel): The industrial standard for scalability and cost-efficiency, utilizing ammonia to suppress side reactions.
Method B (Pd/C + Acidic Additive): A high-selectivity laboratory method ideal for small-scale, high-purity synthesis where catalyst pyrophoricity is a concern.
Mechanistic Strategy & Catalyst Selection
The Selectivity Challenge
The hydrogenation of nitriles proceeds via an aldimine intermediate (
). The primary failure mode is the reaction of the newly formed primary amine with this intermediate imine, releasing ammonia and forming a secondary amine ().
Path A (Desired):
Path B (Parasitic):
The Phenolic Interface
For 2-Hydroxy-5-methylbenzonitrile, the ortho-hydroxyl group adds complexity:
Catalyst Poisoning: In neutral media, the phenol can adsorb onto the catalyst surface, inhibiting activity.
Ring Saturation: High temperatures or highly active catalysts (Rh, Ru) risk reducing the aromatic ring to a cyclohexane derivative.
Strategic Solutions
Feature
Raney Nickel Strategy
Palladium (Pd/C) Strategy
Mechanism
Surface saturation with .[1] Ammonia blocks active sites from amine adsorption.
Acidic media protonates the product amine (), rendering it non-nucleophilic.
Phenol Handling
Basic conditions (NH3) deprotonate phenol; Raney Ni tolerates phenoxides well.
Acidic conditions keep phenol protonated; prevents strong adsorption to Pd.
Pressure
Moderate to High (50–500 psi).
Low to Moderate (15–60 psi).
Scientific Visualization
Reaction Pathway & Logic Flow
The following diagram illustrates the critical decision points and chemical pathways involved in this transformation.
Caption: Mechanistic pathway showing the suppression of secondary amine formation via ammonia (steric/equilibrium) or acid (protonation).
Detailed Protocols
Protocol A: Raney Nickel Hydrogenation (Standard)
Best for: Scale-up, cost-sensitive projects, and robust substrates.
Catalyst: Raney Nickel (Active slurry in water, ~2.0 g wet weight). Note: Pyrophoric.[2]
Solvent: Methanol (100 mL).
Additive: 7N Ammonia in Methanol (20 mL) or Ammonium Hydroxide (28%, 15 mL).
Equipment: Parr Shaker or High-Pressure Autoclave (Hastelloy or Stainless Steel).
Step-by-Step Procedure:
Catalyst Preparation:
Carefully wash the Raney Nickel slurry 3x with water and 3x with methanol to remove the storage water. CRITICAL: Never let the catalyst dry out. Keep it submerged in solvent at all times to prevent spontaneous ignition.
Loading:
In the autoclave vessel, dissolve the nitrile (10.0 g) in Methanol (100 mL).
Add the ammonia solution. The solution may turn slightly yellow due to phenoxide formation.
Transfer the washed Raney Nickel slurry into the vessel.
Hydrogenation:
Seal the reactor. Purge with Nitrogen (3x, 50 psi) to remove oxygen.
Purge with Hydrogen (3x, 50 psi).
Pressurize to 60–100 psi (4–7 bar) with Hydrogen.
Heat to 50°C and stir vigorously (1000+ rpm) or shake.
Monitoring: Reaction is typically complete in 4–6 hours. Monitor H2 uptake until it plateaus.
Workup:
Cool to room temperature and vent H2. Purge with Nitrogen.[3]
Filtration: Filter the mixture through a pad of Celite under a blanket of Nitrogen or Argon. Safety: The filter cake is pyrophoric. Keep wet.
Rinse the cake with Methanol.
Concentrate the filtrate under reduced pressure to remove ammonia and methanol.
Purification: The residue is the crude amine. It can be recrystallized from Ethanol/Ether or converted to the HCl salt for storage.
Protocol B: Pd/C with Acidic Additive (High Selectivity)
Best for: Lab-scale, high purity requirements, or when high-pressure equipment is unavailable.
Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type or equivalent (100 mg, 10 wt%).
Solvent: Methanol (20 mL).
Additive: Sulfuric Acid (H2SO4, conc., 1.1 equivalents) or Methanesulfonic acid.
Equipment: Balloon (1 atm) or Low-Pressure Hydrogenator.
Step-by-Step Procedure:
Preparation:
Dissolve the nitrile in Methanol.
Slowly add the acid (1.1 eq). This ensures the product amine is immediately trapped as the ammonium salt (
), preventing it from reacting with the imine intermediate.
Catalyst Addition:
Under an Argon/Nitrogen stream, add the Pd/C catalyst. Caution: Dry Pd/C can ignite methanol vapors if static is present. Add catalyst to solvent, not solvent to catalyst.
Stir vigorously at Room Temperature (20–25°C) under a Hydrogen balloon (or 15-30 psi).
Time: 6–12 hours. The acidic environment significantly accelerates the reduction of the nitrile.
Workup:
Filter the catalyst through Celite.
Neutralization: The filtrate contains the amine salt. To isolate the free base:
Concentrate the methanol.
Dissolve residue in minimal water.
Carefully adjust pH to ~8–9 using saturated NaHCO3 or dilute NaOH. Note: The product is a phenol-amine (amphoteric). Too high pH (>11) will dissolve it as a phenoxide; too low (<7) keeps it as an ammonium salt.
Raney Ni:[1][2][3][5][6][7] Catalyst may be deactivated. Increase H2 pressure to 200 psi or refresh catalyst.
Pd/C: Poisoning by trace sulfur or halides. Ensure substrate purity.
Low Yield (Workup issues):
The product is 2-(aminomethyl)-4-methylphenol. It is zwitterionic (can form internal salt).
Solution: Avoid aqueous workup if possible. Isolate as the Hydrochloride salt by adding HCl/Dioxane to the crude mixture, precipitating the salt directly.
References
Hiden Analytical. "The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase." Hiden Analytical Application Notes. Link
RSC Publishing. "Selective catalytic transfer hydrogenation of nitriles to primary amines using Pd/C." Catalysis Science & Technology, 2014 . Link
Google Patents. "Process for the catalytic hydrogenation of nitriles to amines (US5777166A)." Rhone Poulenc Fiber & Resin Intermediates. Link
ResearchGate. "Selective heterogeneous catalytic hydrogenation of nitriles to primary amines in liquid phase." Applied Catalysis A: General, 2006 . Link
Application Note: 2-Hydroxy-5-methylbenzonitrile in Pharmaceutical Synthesis
[1][2] Executive Summary & Chemical Identity[2][3] 2-Hydroxy-5-methylbenzonitrile is a bifunctional aromatic intermediate serving as a critical "privileged scaffold" precursor in medicinal chemistry.[1] Its orthogonality...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary & Chemical Identity[2][3]
2-Hydroxy-5-methylbenzonitrile is a bifunctional aromatic intermediate serving as a critical "privileged scaffold" precursor in medicinal chemistry.[1] Its orthogonality—possessing both a nucleophilic phenolic hydroxyl group and an electrophilic nitrile moiety—allows for versatile heterocycle construction, particularly benzofurans , benzoxazoles , and isoquinolines .[1]
Critical Note on CAS Registry:
While occasionally misindexed in commercial databases under CAS 25513-66-6 (which refers to Trimethylhexamethylenediamine), the chemically accurate CAS registry number for 2-Hydroxy-5-methylbenzonitrile is 51282-90-7 .[1] Researchers must verify structure identity via NMR/IR prior to scale-up.
Chemical Profile
Property
Specification
Chemical Name
2-Hydroxy-5-methylbenzonitrile
Synonyms
4-Methyl-2-cyanophenol; 5-Methylsalicylonitrile
CAS Number
51282-90-7
Molecular Formula
C₈H₇NO
Molecular Weight
133.15 g/mol
Appearance
White to off-white crystalline solid
Melting Point
98–102 °C
Solubility
Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water
pKa
~7.5 (Phenolic OH)
Strategic Applications in Drug Design
This intermediate is primarily valued for its ability to access the 5-methylbenzofuran pharmacophore, a core structural motif found in anti-arrhythmic agents (e.g., Amiodarone analogs) and novel antimicrobial candidates.[1]
A. Benzofuran Scaffold Construction
The most high-value application is the "one-pot" or stepwise cyclization to form 3-substituted benzofurans. The phenolic oxygen acts as a nucleophile toward
-halo carbonyls, while the nitrile group facilitates subsequent cyclization or hydrolysis steps.[1]
B. Schiff Base Ligands (Metallodrugs)
Reaction with primary amines yields Schiff bases (salicylaldimines) that chelate transition metals (Cu, Co, Zn).[1] These complexes have demonstrated potent cytotoxicity against MCF-7 breast cancer cell lines by inducing apoptosis via DNA intercalation.
C. Bioisostere Development
The nitrile group serves as a precursor to:
Tetrazoles: Via [2+3] cycloaddition (bioisostere for carboxylic acids).[1]
Amides/Acids: Via controlled hydrolysis (building blocks for enzyme inhibitors).[1]
Visualizing the Synthetic Landscape
The following diagram illustrates the divergent synthetic pathways accessible from 2-Hydroxy-5-methylbenzonitrile, highlighting its utility in generating diverse heterocyclic cores.
Caption: Divergent synthesis map showing the transformation of 2-Hydroxy-5-methylbenzonitrile into key pharmaceutical scaffolds.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 5-methylbenzofuran-3-carboxylate
This protocol describes the conversion of the nitrile intermediate into a functionalized benzofuran, a critical step in synthesizing Amiodarone-class therapeutics.[1]
Mechanism: Williamson ether synthesis followed by Thorpe-Ziegler cyclization (or direct condensation depending on conditions).
Wash combined organics with Brine (2 x 50 mL) to remove DMF.[1]
Dry over Na₂SO₄, filter, and concentrate in vacuo.
Recrystallization: Purify the crude solid from hot Ethanol/Water.[1]
Expected Yield: 75–85%
Characterization: ¹H NMR (CDCl₃) should show disappearance of the O-CH₂-CO singlet and appearance of the benzofuran C2-proton (if decarboxylated) or retention of the ester methyl group.
Protocol B: Controlled Hydrolysis to 2-Hydroxy-5-methylbenzamide
Amides are frequent motifs in kinase inhibitors. This protocol selectively hydrolyzes the nitrile without affecting the phenol.[1]
Hydroxyl: Broad singlet at >10 ppm (exchangeable).[1]
Safety & Handling (SDS Summary)
Hazards:
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
Skin/Eye Irritation: Causes serious eye irritation and skin irritation.[1]
Respiratory: May cause respiratory irritation.[1][6]
Handling: Use in a fume hood.[1] Avoid contact with strong oxidizing agents and strong bases.[1]
Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopic—keep dry.[1]
References
Chemical Identity & Properties
National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 27768, 2-Hydroxy-5-methylbenzonitrile.[1] Retrieved from [Link]
Benzofuran Synthesis
Krawiecka, M., et al. (2012).[1] Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.[1][5][7][8] Acta Poloniae Pharmaceutica. Retrieved from [Link]
Schiff Base Applications
Waziri, et al. (2025).[1] Binding thermodynamics of (E)-2-((2-hydroxybenzylidene)amino)-5-methylbenzonitrile and its Cobalt(II) complex.[1] RSC Advances. Retrieved from [Link]
Amiodarone/Dronedarone Chemistry
Gao, H., et al. (2013).[1] Preparation of benzofurans and use thereof as synthetic intermediates (US Patent 20130046103A1).[9] Google Patents.[1] Retrieved from
O-alkylation reaction conditions for 2-Hydroxy-5-methylbenzonitrile
[1] Strategic Analysis & Substrate Profile The Substrate: 2-Hydroxy-5-methylbenzonitrile Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate. 2-Hydroxy-5-methy...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Strategic Analysis & Substrate Profile
The Substrate: 2-Hydroxy-5-methylbenzonitrile
Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate. 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) presents a unique reactivity profile compared to simple phenols.[1]
Acidity (
): The ortho-cyano group is a strong electron-withdrawing group (EWG) via induction and resonance.[1] While phenol has a , the of 2-hydroxybenzonitrile derivatives typically drops to the 7.0–8.0 range . This increased acidity implies that weak bases (e.g., ) are sufficient for quantitative deprotonation.[1]
Nucleophilicity: The resulting phenoxide is less basic and slightly less nucleophilic than a standard cresolate due to the stabilizing effect of the nitrile. However, it remains sufficiently nucleophilic for
Regioselectivity (O- vs. N-alkylation): While the nitrile nitrogen has a lone pair, the negative charge on the oxygen in the phenoxide resonance hybrid is the dominant nucleophile. Under standard Williamson ether synthesis conditions, O-alkylation is overwhelmingly favored (>99%) .[1] N-alkylation (Ritter-type side reactions) is rare unless highly acidic conditions or carbocations are present.[1]
Stability: The nitrile group is susceptible to hydrolysis (to amide/carboxylic acid) under harsh basic conditions (e.g.,
, refluxing water/alcohol) or strong acids.[1] Anhydrous conditions are preferred to preserve the cyano motif.
Reaction Design Strategy
The synthesis follows a standard Williamson Ether Synthesis pathway.[2] The choice of conditions depends primarily on the reactivity of the electrophile (alkyl halide).
Parameter
Standard Recommendation
Rationale
Base
Potassium Carbonate ()
Sufficient basicity for ; easy removal; non-hygroscopic.[1]
Solvent
DMF (N,N-Dimethylformamide)
High dielectric constant dissociates the ion pair, exposing the "naked" phenoxide anion for faster attack.
Temperature
60°C – 80°C
Optimal kinetic window.[1] Below 50°C is often too slow; above 100°C risks nitrile hydrolysis or degradation.[1]
Stoichiometry
1.0 : 1.5 : 1.2 (Substrate:Base:Electrophile)
Slight excess of base ensures complete deprotonation; excess electrophile drives conversion.[1]
Decision Logic for Protocol Selection
Select the appropriate protocol based on your specific electrophile and scale.
Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity.
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (K2CO3 / DMF)
Best for: Primary alkyl iodides/bromides, benzyl bromides, and scale-up.
Setup: Oven-dry a round-bottom flask and equip with a magnetic stir bar. Nitrogen purging is recommended but not strictly required for carbonate bases.
Dissolution: Charge the flask with 2-Hydroxy-5-methylbenzonitrile and anhydrous DMF. Stir until fully dissolved.
Deprotonation: Add the
in a single portion.[1] The suspension may turn yellow/orange, indicating phenoxide formation. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation.
Alkylation: Add the Alkyl Halide dropwise via syringe.[1]
Note: If the alkyl halide is solid, dissolve it in a minimal amount of DMF first.
Reaction: Heat the mixture to 60–80°C . Monitor via TLC or HPLC.[1]
Application Note: Precision Functionalization of 2-Hydroxy-5-methylbenzonitrile via Friedel-Crafts Acylation
Executive Summary & Strategic Importance In the landscape of modern drug discovery, 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) represents a "privileged scaffold."[1] Its unique trisubstituted pattern—featuring a hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In the landscape of modern drug discovery, 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) represents a "privileged scaffold."[1] Its unique trisubstituted pattern—featuring a hydrogen-bond donor (phenol), a metabolic handle (methyl), and a versatile synthetic anchor (nitrile)—makes it an ideal precursor for benzofurans , coumarins , and kinase inhibitors .[1]
However, functionalizing this scaffold presents a specific challenge: balancing the electronic activation of the hydroxyl group against the deactivating nature of the nitrile.[1] While standard Friedel-Crafts protocols often lead to mixtures of O-acylated and C-acylated products, this guide presents a regiochemically rigorous protocol utilizing a Fries Rearrangement strategy .[1] This approach guarantees exclusive C4-functionalization, avoiding the steric congestion of the C6 position and the instability of direct acylation attempts.[1]
Key Chemical Logic
Electronic Convergence: The hydroxyl group (C1) directs ortho/para.[1] The nitrile (C2) directs meta.[1] The methyl group (C5) directs ortho/para.[1] Remarkably, all three electronic vectors converge on C4 and C6 .[1]
Steric Selection: C6 is sterically "sandwiched" between the hydroxyl and methyl groups.[1] C4 is significantly more accessible, allowing for high regioselectivity under thermodynamic control.[1]
Mechanistic Insight & Pathway Visualization
To achieve high yields, we avoid direct Friedel-Crafts acylation, which suffers from catalyst poisoning by the phenolic oxygen.[1] Instead, we utilize a two-stage workflow:
Kinetic O-Acylation: Quantitative conversion to the ester.[1]
Thermodynamic Fries Rearrangement: Lewis-acid mediated migration of the acyl group to the C4 position.[1]
Pathway Diagram
Figure 1: Reaction pathway prioritizing the Fries Rearrangement to bypass O-acylation side products and ensure C4 regioselectivity.
Detailed Experimental Protocol
Phase 1: Preparation of the O-Acyl Intermediate
Objective: Protect the phenol and "load" the acyl group for intramolecular delivery.[1]
Loading: Add the O-Acetyl intermediate (10.0 g) and Chlorobenzene (40 mL).
Catalyst Addition: Add powdered
(18.0 g, ~2.5 eq) in portions at room temperature. Caution: Exothermic.[1] HCl gas evolution.
Heating: Heat the reaction mixture to 100–110°C for 3–4 hours.
Note: The solution will turn dark orange/red, indicating the formation of the aluminum complex.[1]
Quenching (Critical Step): Cool the mixture to 0°C. Pour the reaction mass slowly into a beaker containing 100 g of crushed ice and 10 mL conc. HCl. This breaks the Aluminum-Phenoxide complex.[1]
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water and brine.[1][4]
Purification: Recrystallize from Ethanol or perform column chromatography (Gradient 0-20% EtOAc in Hexanes).
Data Analysis & Validation
Expected Analytical Data
The following table summarizes the key spectral features distinguishing the Product (C-Acyl) from the Intermediate (O-Acyl).
Feature
O-Acetyl Intermediate
Product (4-Acetyl-2-hydroxy-5-methylbenzonitrile)
IR (Carbonyl)
~1760 cm⁻¹ (Ester)
~1680 cm⁻¹ (Ketone)
IR (Hydroxyl)
Absent
Broad band 3200–3400 cm⁻¹
¹H NMR (Ar-H)
Shifts upfield (shielded)
Significant downfield shift for H at C6 due to C=O
¹H NMR (OH)
Absent
Singlet >11.0 ppm (H-bonded to C=O)
Regiochemistry
N/A
NOESY correlation between Acetyl-CH₃ and C5-Methyl
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion
Old/Wet
Use fresh anhydrous .[1] It should be a yellow/grey powder, not white/clumpy.[1]
O-Deacylation only
Temperature too low
Fries rearrangement is endothermic. Ensure internal temp reaches >100°C.
Tarry/Black Product
Overheating or Polymerization
Limit reaction time to 4 hours.[1] Ensure inert atmosphere ().
References
BenchChem. "2-Methoxy-5-methylbenzonitrile Chemical Properties and Synthesis."[1] BenchChem Application Notes. Accessed October 2023.[1] Link[1]
Rasayan Journal of Chemistry. "Synthesis and Biological Activity of Benzofuran Derivatives from 5-chloro-2-hydroxybenzonitrile." Rasayan J. Chem., Vol. 14, No. 3, 2021.[1][5] Link
Application Notes & Protocols: Synthesis of Agrochemicals from 2-Hydroxy-5-methylbenzonitrile Derivatives
For Researchers, Scientists, and Agrochemical Development Professionals Abstract The cyanophenol scaffold is a cornerstone in modern agrochemical design, serving as a versatile precursor for multiple classes of highly ef...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The cyanophenol scaffold is a cornerstone in modern agrochemical design, serving as a versatile precursor for multiple classes of highly effective herbicides. This guide focuses on a specific, high-value building block: 2-Hydroxy-5-methylbenzonitrile. Its unique substitution pattern—featuring a nucleophilic hydroxyl group, a modifiable nitrile, and a methyl group influencing electronic properties—offers a rich platform for synthetic diversification. We present detailed application notes and step-by-step protocols for the synthesis of two major classes of herbicidal compounds derived from this precursor: Aryloxyphenoxypropionates (AOPPs) and halogenated hydroxybenzonitrile analogs. The methodologies are designed to be robust and adaptable, providing a foundational framework for discovery and optimization in agrochemical research.
Introduction: The Strategic Value of the 2-Hydroxy-5-methylbenzonitrile Scaffold
2-Hydroxy-5-methylbenzonitrile is a substituted aromatic nitrile that serves as an ideal starting point for building complex herbicidal molecules. Its utility stems from three key functional regions:
The Phenolic Hydroxyl Group: This is the primary reactive site for nucleophilic substitution, most notably the Williamson ether synthesis. This reaction is fundamental to creating the ether linkage found in aryloxyphenoxypropionate (AOPP) herbicides, a critical class of grass-selective herbicides that act by inhibiting acetyl-CoA carboxylase (ACCase).[1]
The Aromatic Ring: The benzene ring is activated by the hydroxyl group, making it susceptible to electrophilic aromatic substitution reactions such as halogenation. This pathway allows for the synthesis of analogs of photosystem II (PSII) inhibiting herbicides, like bromoxynil.[2][3]
The Nitrile Group: While often retained in the final product for its electronic properties and contribution to binding, the nitrile group can also be hydrolyzed to an amide or carboxylic acid, offering further avenues for derivatization.
This guide provides the strategic and tactical details required to leverage these reactive sites for the synthesis of novel agrochemical candidates.
Application Note I: Synthesis of Aryloxyphenoxypropionate (AOPP) Herbicide Analogs
The AOPP class of herbicides is renowned for its efficacy against graminaceous weeds.[1] A key structural feature is the aryloxyphenoxy core, which can be readily constructed from 2-Hydroxy-5-methylbenzonitrile. The synthesis is a multi-step process involving ether formation followed by functional group manipulation to yield the final active compound, typically an ester or amide.
Causality in AOPP Synthesis:
Stereochemistry is Crucial: The herbicidal activity of AOPP compounds is highly dependent on stereochemistry at the propionate chiral center. The (R)-enantiomer is significantly more active, making the use of an (S)-configured leaving group (which results in the (R)-product via SN2 inversion) or an (R)-configured starting material essential for potent compounds.[4]
Ether Synthesis Strategy: The Williamson ether synthesis is the most direct method for forming the critical C-O-C bond.[5][6] The reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide, which then displaces a leaving group on a propionate derivative. A weak base like potassium carbonate (K₂CO₃) is sufficient for deprotonating the acidic phenol without causing unwanted side reactions.[7]
Amide vs. Ester: While early AOPP herbicides were esters, many modern derivatives are amides (e.g., Metamifop). Converting the intermediate carboxylic acid to an amide allows for the introduction of diverse amine fragments, enabling fine-tuning of properties such as spectrum of activity, crop safety, and translocation within the plant.[8]
Workflow for AOPP Herbicide Synthesis
The overall synthetic strategy is a robust three-step process: O-alkylation, saponification, and amide coupling.
Application Note: Precision Nitration of 2-Hydroxy-5-methylbenzonitrile
Executive Summary This application note details a robust, scalable protocol for the regioselective mononitration of 2-Hydroxy-5-methylbenzonitrile (also referred to as 4-methyl-2-cyanophenol) to synthesize 2-Hydroxy-5-me...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the regioselective mononitration of 2-Hydroxy-5-methylbenzonitrile (also referred to as 4-methyl-2-cyanophenol) to synthesize 2-Hydroxy-5-methyl-3-nitrobenzonitrile .
The synthesis of nitro-functionalized benzonitriles is a critical step in the development of high-value pharmacophores, particularly for tyrosine kinase inhibitors and agrochemical precursors. This protocol utilizes a controlled Nitric Acid/Acetic Acid system to maximize regioselectivity toward the 3-position while suppressing oxidative degradation and dinitration, common pitfalls in phenol nitration.
Mechanistic Insight & Regiochemistry
To ensure experimental success, one must understand the electronic forces governing this reaction. The substrate contains three substituents with competing directing effects:[1][2]
Hydroxyl Group (-OH, C2): A strong activator and ortho, para-director.[2]
Methyl Group (-CH3, C5): A weak activator and ortho, para-director.[2]
Nitrile Group (-CN, C1): A strong deactivator and meta-director.
The "Directing Vector" Analysis
The -OH group dominates the orientation. Its para position (C5) is blocked by the methyl group. This leaves the ortho positions (C3 and C6) as the primary sites for electrophilic attack.
The -CN group directs meta, reinforcing attack at C3 and C5 (blocked).
The -CH3 group directs ortho to C4 and C6.
Pathway Visualization
The following diagram illustrates the directing effects and the reaction pathway.
Figure 1: Reaction pathway and logic flow for the nitration of 2-Hydroxy-5-methylbenzonitrile.
Pre-Reaction Safety Assessment
Nitration of phenols is notoriously exothermic and prone to "runaway" oxidation (fume-off). The following controls are mandatory :
Thermal Control: The reaction temperature must be strictly maintained between 0°C and 5°C during addition. Exceeding 10°C increases the risk of nitrile hydrolysis (to amide/acid) and oxidative tar formation.
Acid Selection: Do not use concentrated Sulfuric Acid (H₂SO₄) as the solvent. The heat of mixing and strong dehydrating power can cause charring of the electron-rich phenol. Glacial Acetic Acid is selected as a solvent to moderate the activity of the nitronium ion.
Stoichiometry: Use a slight excess (1.05 – 1.1 eq) of Nitric Acid. Large excesses lead to dinitration (picric acid analogs), which are potentially shock-sensitive.
H4 (Doublet): ~8.0 ppm (Deshielded by ortho-nitro).
H6 (Doublet): ~7.6 ppm (Meta to nitro).
Coupling: Meta-coupling constant (J ~ 2 Hz) indicates protons are at positions 4 and 6, confirming the 3-nitro substitution pattern.
References
BenchChem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block. (Accessed 2026).[2][7][8] Protocol adapted from analogous aldehyde nitration.[3]
Santa Cruz Biotechnology. 2-Hydroxy-5-methyl-3-nitro-benzaldehyde Product Data. (Accessed 2026).[2][7][8] Confirms stability and existence of the 3-nitro isomer scaffold.
Google Patents. US5847231A - Selective nitration of phenol derivatives. Describes the separation of nitrated cyanophenol isomers and directing effects.
coupling reactions using 2-Hydroxy-5-methylbenzonitrile building blocks
Application Note: Strategic Utilization of 2-Hydroxy-5-methylbenzonitrile in Heterocyclic Scaffold Assembly Abstract 2-Hydroxy-5-methylbenzonitrile (CAS: 14953-50-5), also known as 4-methyl-2-cyanophenol, represents a hi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Utilization of 2-Hydroxy-5-methylbenzonitrile in Heterocyclic Scaffold Assembly
Abstract
2-Hydroxy-5-methylbenzonitrile (CAS: 14953-50-5), also known as 4-methyl-2-cyanophenol, represents a high-value "push-pull" synthon in drug discovery. Its orthogonal reactivity—comprising a nucleophilic phenolic hydroxyl group and an electrophilic cyano moiety—enables the rapid assembly of privileged heterocyclic pharmacophores, including benzofurans, benzoxazoles, and 1,2,4-oxadiazoles. This application note provides validated protocols for three distinct synthetic pathways: (1) Thorpe-Ziegler cyclization to 3-aminobenzofurans, (2) Amidoxime-mediated bioisostere synthesis, and (3) C–O bond activation for palladium-catalyzed cross-coupling.
Module 1: The Benzofuran Gateway (Thorpe-Ziegler Cyclization)
Scientific Rationale:
The most efficient utility of 2-hydroxy-5-methylbenzonitrile is the "one-pot" or stepwise assembly of 3-aminobenzofurans. This reaction exploits the acidity of the phenol (
) for alkylation with an -haloester, followed by an intramolecular Thorpe-Ziegler cyclization where the resulting carbanion attacks the nitrile.
Mechanism:
O-Alkylation: Base-mediated attack of the phenoxide on ethyl bromoacetate.
Cyclization: The methylene protons of the ester intermediate are acidic. In the presence of base, the enolate attacks the adjacent nitrile carbon.
Tautomerization: The resulting imine tautomerizes to the stable 3-amino-benzofuran.
Protocol: Synthesis of Ethyl 3-amino-5-methylbenzofuran-2-carboxylate
Reagents:
2-Hydroxy-5-methylbenzonitrile (1.0 eq)
Ethyl bromoacetate (1.1 eq)
Potassium Carbonate (
), anhydrous (2.5 eq)
Solvent: DMF (Dimethylformamide) or Acetone (dry)
Step-by-Step Methodology:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-Hydroxy-5-methylbenzonitrile in 20 mL of anhydrous DMF.
Base Addition: Add 25 mmol of anhydrous
. Stir at room temperature for 15 minutes to generate the phenoxide.
Alkylation: Dropwise add 11 mmol of ethyl bromoacetate.
Reaction: Heat the mixture to
(if using DMF) or reflux (if using acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The intermediate ether may appear first; prolonged heating ensures cyclization.
Note: If cyclization is slow, add a catalytic amount of sodium ethoxide (NaOEt) to drive the Thorpe-Ziegler reaction.
Work-up: Pour the reaction mixture into 100 mL of ice-water. The product usually precipitates as a solid.
Purification: Filter the solid, wash copiously with water to remove DMF/salts, and recrystallize from Ethanol.
Scientific Rationale:
The nitrile group at the C2 position is a precursor to 1,2,4-oxadiazoles, a common bioisostere for esters and amides in kinase inhibitors. This route proceeds via an amidoxime intermediate, avoiding harsh hydrolysis conditions that might affect the phenolic ring.
Protocol: Synthesis of 3-(2-hydroxy-5-methylphenyl)-1,2,4-oxadiazole derivatives
Scientific Rationale:
To utilize the scaffold in biaryl synthesis, the phenolic OH must be converted into a leaving group. The electron-withdrawing nitrile group at the ortho position activates the phenol, making the resulting triflate highly reactive toward oxidative addition by Palladium(0).
Topic: Accelerated Synthesis of Bioactive Scaffolds from 2-Hydroxy-5-methylbenzonitrile via Microwave-Assisted Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: 2-Hydroxy-5-methylbenzonitrile is a versatile starting material for constructing a variety of heterocyclic scaffolds relevant...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Hydroxy-5-methylbenzonitrile is a versatile starting material for constructing a variety of heterocyclic scaffolds relevant to medicinal chemistry and materials science. Traditional synthetic routes often require prolonged reaction times, high temperatures, and significant energy consumption. This application note details the principles and protocols for leveraging microwave-assisted organic synthesis (MAOS) to dramatically accelerate the transformation of 2-Hydroxy-5-methylbenzonitrile into high-value 5-methylbenzoxazole derivatives. We provide a comprehensive overview of microwave heating principles, detailed, step-by-step experimental protocols, and strategies for reaction optimization. The methodologies presented herein align with the principles of green chemistry by reducing reaction times, minimizing energy usage, and often improving product yields and purity.[1][2][3][4]
Part 1: The Rationale for Microwave-Assisted Synthesis
Overcoming the Limitations of Conventional Heating
Conventional heating methods transfer energy to a reaction mixture via conduction and convection.[5] Heat is applied externally to the vessel walls and slowly moves inward, creating a significant temperature gradient. This can lead to localized overheating at the vessel surface, potentially causing decomposition of sensitive reagents or products, and results in longer times to reach the target reaction temperature.[5]
Microwave-assisted synthesis represents a paradigm shift in energy delivery.[3][6] Instead of external heating, microwave irradiation passes through the vessel walls and directly couples with molecules in the reaction mixture that possess a dipole moment (polar molecules) or ionic character.[7][8][9]
The Mechanism of Microwave Heating
The rapid, volumetric heating observed in MAOS is primarily driven by two mechanisms:[7][8][10]
Dipolar Polarization: Polar molecules, such as solvents or reagents, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation (typically 2.45 GHz).[7][8] This constant reorientation generates intense molecular friction, which is dissipated as heat uniformly throughout the bulk of the solution.[10]
Ionic Conduction: In the presence of ions, the oscillating electric field induces rapid ionic migration. Collisions between these ions and surrounding molecules, coupled with resistance to their movement, generate heat.[7][8]
This direct energy transfer leads to remarkable benefits, including dramatic reductions in reaction times (from hours to minutes), increased product yields, enhanced product purity with fewer by-products, and improved reproducibility.[3][4][11] These advantages position MAOS as a cornerstone of modern green chemistry.[1][2][4]
Figure 1. A comparison of energy transfer in conventional vs. microwave heating.
Part 2: Protocol for Microwave-Assisted Synthesis of 2-Aryl-5-methylbenzoxazoles
The benzoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[12] This protocol details the efficient, one-pot synthesis of 2-Aryl-5-methylbenzoxazoles from 2-Hydroxy-5-methylbenzonitrile through a microwave-assisted condensation/cyclization reaction with various aromatic aldehydes. This method leverages an oxidant, such as iodine, under solvent-free conditions, which is both environmentally benign and highly efficient.[13]
General Reaction Scheme
(Self-generated image, not from search results)
2-Hydroxy-5-methylbenzonitrile reacts with an aromatic aldehyde in the presence of an oxidant under microwave irradiation to yield the corresponding 2-Aryl-5-methylbenzoxazole.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of 2,5-disubstituted benzoxazoles.[13]
Materials & Reagents
Reagent/Material
Grade
Supplier
Notes
2-Hydroxy-5-methylbenzonitrile
≥98%
Standard Vendor
Starting material.
Aromatic Aldehyde (e.g., Benzaldehyde)
≥99%
Standard Vendor
See Table 2 for other examples.
Iodine (I₂)
Reagent Grade
Standard Vendor
Oxidant. Handle in a fume hood.
Potassium Carbonate (K₂CO₃), anhydrous
≥99%
Standard Vendor
Base.
10 mL Microwave Process Vial & Stir Bar
-
CEM, Anton Paar, etc.
Must be certified for the reactor used.
Ethyl Acetate
ACS Grade
Standard Vendor
For workup and extraction.
Sodium Thiosulfate (Na₂S₂O₃)
ACS Grade
Standard Vendor
For quenching excess iodine.
Magnesium Sulfate (MgSO₄), anhydrous
ACS Grade
Standard Vendor
Drying agent.
Instrumentation
A dedicated, single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave) is required for this protocol to ensure precise temperature and pressure control. Domestic microwave ovens should not be used due to the risk of explosion and lack of safety features.[14]
Step-by-Step Procedure
Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-Hydroxy-5-methylbenzonitrile (0.5 mmol, 66.5 mg), the selected aromatic aldehyde (0.5 mmol), potassium carbonate (0.5 mmol, 69 mg), and iodine (0.5 mmol, 127 mg).[13]
Sealing: Securely cap the vial using a septum and cap appropriate for the microwave reactor.
Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as outlined in the table below. The reaction is typically complete within 10-15 minutes.[13]
Parameter
Value
Rationale
Temperature
120 °C
Provides sufficient thermal energy for cyclization while minimizing degradation.[13]
Max Power
200 W
Dynamic power control to maintain the target temperature.
Hold Time
10 min
Drastically reduced from hours required in conventional heating.[6]
Pressure
Max 250 psi (17 bar)
Safety limit. Reaction is performed in a sealed vessel to reach temperatures above the solvent's boiling point.
Stirring
High
Ensures homogeneous heating and mixing of the solid-phase reaction.
Cooling & Workup: After irradiation, allow the vial to cool to room temperature (typically via automated cooling jet). Carefully uncap the vial in a fume hood.
Extraction: Dilute the reaction mixture with ethyl acetate (15 mL). Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium thiosulfate (2 x 10 mL) to remove excess iodine, followed by brine (10 mL).
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure 2-Aryl-5-methylbenzoxazole.[11]
Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results
The application of this microwave-assisted, solvent-free protocol typically results in good to excellent yields of the desired benzoxazole products in a fraction of the time required by conventional methods.
Table 2: Representative Synthesis of 2-Aryl-5-methylbenzoxazoles
Yields are based on similar reported procedures and may vary.
Experimental Workflow Diagram
Figure 2. Step-by-step workflow for the microwave-assisted synthesis of benzoxazoles.
Part 3: Optimization & Troubleshooting
Achieving optimal results in microwave synthesis involves the careful consideration of several parameters.
Key Optimization Parameters
Temperature: This is often the most critical parameter. A temperature screen (e.g., 100 °C, 120 °C, 140 °C) can quickly identify the optimal point where the reaction rate is maximized without significant product or reactant degradation.[11]
Solvent: While the featured protocol is solvent-free, many microwave reactions benefit from a polar solvent that couples efficiently with the microwave field.[14] Solvents with a high dielectric loss factor (tan δ), such as DMF, NMP, or ethanol, are excellent choices.[14] For reactions involving less polar reactants, the choice of a polar solvent is crucial for effective heating.[15]
Reaction Time: Monitor reaction progress by TLC or LC-MS at different time points (e.g., 5, 10, 15 minutes) to determine the shortest time required for complete conversion. Excessive irradiation can lead to by-product formation.[11]
Catalyst/Reagent Loading: The stoichiometry of reagents like the oxidant or base can be critical. Reducing catalyst loading can improve the green credentials of the synthesis, while insufficient amounts may lead to incomplete reactions.
Troubleshooting Guide
Figure 3. Decision tree for troubleshooting low-yield microwave reactions.
Conclusion
Microwave-assisted organic synthesis is a powerful and enabling technology for accelerating chemical transformations. As demonstrated with the synthesis of 5-methylbenzoxazole derivatives from 2-Hydroxy-5-methylbenzonitrile, MAOS provides a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[3][16] By precisely controlling reaction parameters, researchers can significantly shorten development timelines, improve yields, and generate cleaner product profiles, making it an invaluable tool for professionals in chemical research and drug development.
References
Microwave chemistry - Wikipedia. (n.d.).
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
Microwave Chemistry: A Review. (2009, October 29).
On the existence of and mechanism for microwave-specific reaction rate enhancement. (2015, January 16).
Microwaves as an Energy Transfer Method in Chemical Processes. (n.d.).
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025, November 7).
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. (2019, January 2).
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025, June 30).
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12).
Microwave Chemistry: General Features and Applications. (2010, November 12).
Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]. MDPI. (2022, November 9).
Reducing reaction times in microwave-assisted benzoxazole synthesis. Benchchem. (n.d.).
Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher. (n.d.).
Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development. (2023, January 20).
Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020, May 24).
Microwave-assisted synthesis. Anton Paar Wiki. (n.d.).
Microwave-Assisted Technique in Heterocycle Synthesis. ResearchGate. (2025, August 10).
Application Note: Preparation of Negative Dielectric Anisotropy Liquid Crystals using 2-Hydroxy-5-methylbenzonitrile
Executive Summary This guide details the protocol for synthesizing laterally substituted ester-based liquid crystals using 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7) as a critical building block. In the design of li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocol for synthesizing laterally substituted ester-based liquid crystals using 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7) as a critical building block.
In the design of liquid crystals (LCs) for Vertical Alignment (VA) and IPS (In-Plane Switching) displays, materials with negative dielectric anisotropy (
) are essential. The introduction of a polar cyano group (-CN) in a lateral position (perpendicular to the molecular long axis) is a proven strategy to achieve this property. 2-Hydroxy-5-methylbenzonitrile is uniquely suited for this application because it provides:
Lateral Dipole: The ortho-position of the cyano group relative to the hydroxyl attachment site creates a strong transverse dipole moment.
Phase Stabilization: The 5-methyl group (para to the hydroxyl) acts as a terminal short alkyl chain, disrupting highly ordered smectic packing and favoring the desired nematic phase.
Chemical Background & Design Logic
Structural Role of 2-Hydroxy-5-methylbenzonitrile
The target synthesis involves coupling a mesogenic acid core (e.g., 4'-pentylbiphenyl-4-carboxylic acid) with 2-Hydroxy-5-methylbenzonitrile.
The Hydroxyl Group (-OH, Pos 2): Serves as the nucleophilic anchor for esterification.
The Cyano Group (-CN, Pos 1): Located ortho to the ester linkage. In the final rod-like molecule, this group projects sideways, perpendicular to the director ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
. This contributes to , resulting in .
The Methyl Group (-CH
, Pos 5): Located para to the ester linkage. It extends the molecular long axis, enhancing geometrical anisotropy while lowering the melting point compared to unsubstituted analogs.
Reaction Pathway Visualization
The following diagram illustrates the convergent synthesis of the target mesogen.
Caption: Convergent synthesis pathway for lateral-cyano functionalized liquid crystals via acid chloride intermediate.
Experimental Protocol
Materials & Reagents
Reagent
Purity
Role
Hazard Note
2-Hydroxy-5-methylbenzonitrile
>98%
Lateral Cyano Precursor
Irritant, Toxic if swallowed
4'-Pentylbiphenyl-4-carboxylic acid
>99%
Mesogenic Core
Irritant
Thionyl Chloride (SOCl)
Reagent Grade
Chlorinating Agent
Corrosive, Reacts violently w/ water
Pyridine / Triethylamine
Anhydrous
Base Catalyst
Flammable, Toxic
Dichloromethane (DCM)
Anhydrous
Solvent
Volatile, Carcinogen suspect
Step-by-Step Synthesis Procedure
Step 1: Activation of the Mesogenic Core
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl
).
Charge: Add 5.0 mmol of 4'-pentylbiphenyl-4-carboxylic acid.
Chlorination: Add 10 mL of Thionyl Chloride (excess) and 1 drop of DMF (catalyst).
Reaction: Reflux at 80°C for 3 hours until gas evolution (SO
, HCl) ceases and the solution becomes clear.
Isolation: Remove excess SOCl
under reduced pressure (rotary evaporator). Critical: Add dry toluene and evaporate twice to remove trace thionyl chloride (azeotropic removal).
Result: Crude acid chloride (yellow solid/oil). Use immediately.
Step 2: Esterification (Coupling)
Preparation: Dissolve the freshly prepared acid chloride in 20 mL of anhydrous DCM.
Phenol Solution: In a separate flask, dissolve 5.0 mmol of 2-Hydroxy-5-methylbenzonitrile and 6.0 mmol of Pyridine (or Triethylamine) in 15 mL of anhydrous DCM.
Addition: Cool the phenol solution to 0°C (ice bath). Dropwise add the acid chloride solution over 20 minutes under nitrogen atmosphere.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The formation of a white precipitate (Pyridinium hydrochloride) indicates reaction progress.
Step 3: Work-up and Purification
Quench: Pour the reaction mixture into 50 mL of ice-cold water.
Extraction: Separate the organic layer. Wash sequentially with:
10% HCl (to remove excess pyridine).
Saturated NaHCO
(to remove unreacted acid).
Brine (saturated NaCl).
Drying: Dry the organic phase over anhydrous MgSO
, filter, and concentrate.
Chromatography: Purify the crude residue via silica gel column chromatography.
Eluent: Hexane:Ethyl Acetate (9:1 v/v).
Target Fraction: The lateral cyano ester typically elutes after the unreacted core but before the phenol.
Recrystallization: Recrystallize the product from hot Ethanol or an Ethanol/Hexane mixture to achieve LC-grade purity (>99.5%).
Characterization & Validation
Nuclear Magnetic Resonance (NMR)
Verify the structure using
H-NMR (CDCl, 400 MHz).
Diagnostic Signal 1: Singlet at
ppm (Ar-CH, methyl group).
Diagnostic Signal 2: Aromatic protons of the benzonitrile ring will show a specific splitting pattern (1,2,4-substitution). The proton ortho to the CN and meta to the ester is often shielded/deshielded distinctively.
Absence of OH: Disappearance of the broad phenolic -OH peak (
ppm).
Phase Transition Analysis (DSC)
Differential Scanning Calorimetry (DSC) is required to identify the mesophases.
Protocol: Heat/Cool at 5°C/min.
Expected Transitions:
Cr
N: Melting point (Crystal to Nematic).
N
I: Clearing point (Nematic to Isotropic).
Note: The lateral methyl group typically lowers the Cr
N transition compared to the unsubstituted analog, broadening the nematic range.
Dielectric Anisotropy Measurement
To confirm the "Negative
" property:
Fill a commercially available test cell (vertical alignment, homeotropic anchoring) with the synthesized LC.
Measure capacitance (
) vs. Voltage () or Frequency.
Criterion: For negative
, the director aligns perpendicular to the applied field. The dielectric constant (measured in homeotropic alignment) should be lower than (measured in planar alignment).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of Acid Chloride
Ensure all glassware is flame-dried; use fresh SOCl.
The 5-methyl group usually suppresses smectic phases. If smectic persists, mix with a eutectic LC host (e.g., Merck ZLI series).
Coloration (Yellowing)
Oxidation of Phenol
Perform coupling under strict Nitrogen atmosphere.
References
Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095. Link
Context: Discusses the role of lateral substituents (F, CN) in tuning dielectric anisotropy and viscosity.
Gray, G. W., & Kelly, S. M. (1989).[1] The Synthesis and Transition Temperatures of Some Lateral Monofluoro-substituted 4,4''-Dialkyl- and 4,4''-Alkoxyalkyl-1,1':4',1''-terphenyls. Journal of the Chemical Society, Perkin Transactions 2, (12), 2041-2053. Link
Context: Foundational work on how lateral substitution affects melting points and phase stability.
Merck Patent GmbH. (2009). Liquid Crystalline Medium and Liquid Crystal Display. US Patent Application 20090267027. Link
Context: Describes industrial formulations using l
Imrie, C. T., et al. (2012). Synthesis and mesomorphic properties of calamitic malonates and cyanoacetates tethered to 4-cyanobiphenyls. Beilstein Journal of Organic Chemistry, 8, 341–347. Link
Context: Provides protocols for esterification of cyanobiphenyl deriv
PubChem. (2025). 2-Hydroxy-5-methylbenzonitrile (Compound Summary). Link
Context: Verification of chemical structure and physical properties.[2][3][4]
Technical Support Center: Optimizing 2-Hydroxy-5-methylbenzonitrile Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of 2-Hydroxy-5-methylbenzonitri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals seeking to optimize the yield, purity, and scalability of 2-Hydroxy-5-methylbenzonitrile .
Synthesizing this bifunctional building block presents unique chemoselectivity challenges due to the presence of both a nucleophilic phenolic hydroxyl group and an electrophilic nitrile precursor. Below, we dissect the mechanistic pitfalls and provide self-validating troubleshooting protocols for the two primary synthetic pathways: Aldoxime Dehydration and Palladium-Catalyzed Cyanation .
Mechanistic Workflows
Caption: Workflow for 2-Hydroxy-5-methylbenzonitrile synthesis via aldoxime dehydration.
Caption: Palladium-catalyzed cyanation of 2-bromo-4-methylphenol to the target nitrile.
Troubleshooting & FAQs
Q: Why is my yield low when dehydrating 5-methylsalicylaldoxime using acetic anhydride, and why do I isolate a major byproduct?A: The low yield is a direct result of poor chemoselectivity. Acetic anhydride acts as both a dehydrating agent and an acylating agent. During the harsh thermal dehydration (120–160 °C), the highly nucleophilic phenolic hydroxyl group undergoes competitive O-acetylation, forming 2-acetoxy-5-methylbenzonitrile as a major byproduct [2]. To recover the target product, an additional alkaline hydrolysis step is required, which inherently lowers the overall yield.
Causality & Solution: To bypass this, switch to a chemoselective dehydrating agent such as Sulfuryl Fluoride (SO₂F₂). As demonstrated in 1 [1], SO₂F₂ in the presence of triethylamine forms a highly reactive sulfonyl ester intermediate specifically with the oxime hydroxyl group. This intermediate undergoes rapid
-elimination at room temperature to yield the nitrile, leaving the phenolic hydroxyl completely untouched.
Q: In the Palladium-catalyzed cyanation of 2-bromo-4-methylphenol, I am observing significant debromination (forming 4-methylphenol). How do I prevent this?A: Debromination is a classic symptom of competitive protodemetalation outcompeting the desired reductive elimination step in the catalytic cycle.
Causality & Solution: After the oxidative addition of the aryl bromide to the Pd(0) center, the Pd(II) complex undergoes transmetalation with the cyanide source. If the subsequent reductive elimination is slow, adventitious moisture or protic sources (like the phenol group itself) will protonate the Pd-aryl bond. To solve this, utilize a bidentate ligand with a large bite angle, such as Xantphos. The wide geometric bite angle forces the aryl and cyanide ligands closer together on the Pd center, drastically accelerating reductive elimination and suppressing the debromination pathway. This is a critical parameter in2 [3].
Q: What is the safest and most effective cyanide source for the cross-coupling route?A: Zinc cyanide (Zn(CN)₂) is strongly preferred over NaCN, KCN, or CuCN. It is highly stable and its partial solubility in polar aprotic solvents (like DMA) provides a slow, controlled release of cyanide ions. This prevents "catalyst poisoning"—a phenomenon where excess free cyanide strongly coordinates to the Pd center, forming inactive palladate complexes that halt the catalytic cycle [2].
Quantitative Data: Yield & Condition Comparison
Synthetic Route
Key Reagents / Catalyst
Temp (°C)
Reaction Time
Typical Yield
Primary Byproduct Risk
Aldoxime Dehydration (Traditional)
Acetic Anhydride
120 - 160
2 - 5 h
60 - 70%
2-Acetoxy-5-methylbenzonitrile
Aldoxime Dehydration (Modern)
SO₂F₂, Et₃N
20 - 25
0.5 - 1 h
90 - 95%
None (Water is the only byproduct)
Pd-Catalyzed Cyanation
Zn(CN)₂, Pd(Xantphos)Cl₂
85
12 - 18 h
80 - 86%
4-Methylphenol (Debromination)
Validated Experimental Protocols
Protocol A: Chemoselective Dehydration of 5-Methylsalicylaldoxime
Objective: Convert 5-methylsalicylaldoxime to 2-hydroxy-5-methylbenzonitrile without protecting the phenol group.
Setup: In a flame-dried round-bottom flask, dissolve 5-methylsalicylaldoxime (10 mmol) in anhydrous acetonitrile (20 mL).
Base Addition: Add triethylamine (20 mmol) to the solution.
Validation Check: The solution should remain clear. A TLC check (Hexane:EtOAc 4:1) will establish the baseline Rf of the starting oxime.
Reagent Introduction: Introduce SO₂F₂ gas into the reaction mixture via a balloon at room temperature.
Validation Check: A mild exotherm will be observed within the first 5 minutes, confirming the causal formation of the sulfonyl ester intermediate.
Reaction Monitoring: Stir for 30-60 minutes.
Validation Check: The reaction is self-validating when the lower Rf oxime spot completely disappears on the TLC plate, replaced by a distinct, higher Rf spot corresponding to the nitrile.
Workup: Quench with water, extract with EtOAc, and concentrate. The high chemoselectivity typically requires no column chromatography, yielding pure product.
Protocol B: Palladium-Catalyzed Cyanation of 2-Bromo-4-methylphenol
Objective: Direct cyanation of the aryl bromide using a controlled cyanide release mechanism.
Setup: In a rigorously dried Schlenk flask under N₂, combine 2-bromo-4-methylphenol (50.0 mmol), Zn(CN)₂ (27.5 mmol), and Pd(Xantphos)Cl₂ (2.5 mmol).
Validation Check: The initial mixture will appear as a yellow/orange suspension. The presence of undissolved Zn(CN)₂ is normal and necessary for the controlled release of cyanide.
Heating: Heat the mixture to 85 °C and stir overnight.
Validation Check: As the active Pd(0) catalytic cycle initiates, the solution will deepen in color. Warning: If the solution turns completely black with a thick metallic precipitate within the first 30 minutes, the catalyst has deactivated (Pd black formation) due to oxygen ingress or solvent impurities.
Filtration: Cool to room temperature and filter through a pad of Celite to remove zinc salts and catalyst residues.
Workup:
Validation Check: If a milky emulsion forms during the subsequent aqueous wash, add a saturated EDTA solution. EDTA will chelate the residual zinc ions, instantly breaking the emulsion and allowing clean phase separation.
Purification: Purify via silica gel chromatography to isolate the target nitrile.
References
Zhao, Y., Mei, G., Wang, H., Zhang, G., & Ding, C. (2019). SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles. Synlett.
BenchChem. Literature review on 2-Hydroxybenzonitrile synthesis. BenchChem.
Technical Support Center: Purification of 2-Hydroxy-5-methylbenzonitrile
Executive Summary & Compound Profile 2-Hydroxy-5-methylbenzonitrile (also known as 2-cyano-4-methylphenol) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals. Its purity is paramount...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
2-Hydroxy-5-methylbenzonitrile (also known as 2-cyano-4-methylphenol) is a critical intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals. Its purity is paramount because phenolic impurities can act as radical scavengers or catalyst poisons in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).
This guide addresses the specific challenges of purifying this compound, notably its tendency to "oil out" due to hydrogen bonding and the separation of regioisomers formed during synthesis (e.g., from the formylation of p-cresol).
Sparingly soluble in water; soluble in aqueous base (phenolate formation).
Acidity (pKa)
~7-8 (Predicted)
Acidic phenolic proton; sensitive to basic impurities.
Solvent Selection & Solubility Strategy
The choice of solvent is the single most critical variable. For phenolic nitriles, we recommend a two-solvent system (solvent/anti-solvent) or a single polar solvent with a steep solubility curve.
Recommended Solvent Systems
System
Composition
Pros
Cons
Ethanol / Water
Primary Recommendation. Dissolve in hot EtOH, add warm H₂O to turbidity.
Green chemistry compliant; excellent removal of non-polar starting materials.
Risk of "oiling out" if water is added too quickly.
Toluene
Single solvent. Heat to boiling, cool slowly.
Excellent for removing polar tarry impurities.
Lower yield; higher toxicity.
Ethyl Acetate / Hexanes
Dissolve in min. hot EtOAc, add Hexanes.
Good for removing isomeric byproducts.
Flammability; rapid evaporation can cause crusting.
Decision Logic: Solvent Selection Flowchart
Figure 1: Decision tree for selecting the optimal recrystallization solvent based on impurity profile.
Technical Support: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated/supersaturated.
Corrective Action:
Re-heat: Bring the mixture back to a boil to redissolve the oil.
Add Solvent: Add a small amount (1-2 mL) of the better solvent (e.g., Ethanol) to lower the saturation slightly.
Seed: Cool very slowly to just below the saturation point and add a seed crystal of pure 2-Hydroxy-5-methylbenzonitrile.
Vigorous Stirring: If oil droplets form, vigorous stirring can sometimes induce nucleation.
Q2: The crystals are colored (yellow/brown) even after recrystallization.
Diagnosis: Presence of oxidized phenolic impurities or polymerization byproducts.
Corrective Action:
Activated Charcoal: During the hot dissolution step, add activated charcoal (1-2% by weight). Stir for 5-10 minutes, then perform a hot filtration through Celite or a pre-warmed funnel before cooling. Note: Do not add charcoal to a boiling solution; cool slightly first to prevent boil-over.
Q3: My yield is low (<50%). Where is my product?
Diagnosis: The product is too soluble in the cold solvent or too much solvent was used.
Corrective Action:
Concentrate Mother Liquor: Evaporate the filtrate (mother liquor) to half its volume and cool again to obtain a "second crop" of crystals.
Check pH: Ensure the solution is not basic. Phenols form water-soluble phenolates in basic conditions. Acidify with dilute HCl if necessary to keep the phenol protonated and less water-soluble.
Standard Operating Procedure (SOP): Ethanol/Water Recrystallization
Objective: Purify crude 2-Hydroxy-5-methylbenzonitrile to >98% purity.
Equipment: Hot plate, Erlenmeyer flask, magnetic stir bar, Buchner funnel.
Protocol:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (approx. 60-70°C) required to just dissolve the solid. Swirl constantly.
Decolorization (Optional): If the solution is dark, add activated charcoal (see Q2 above) and filter hot.
Precipitation: While keeping the solution hot (but not boiling), slowly add warm Water dropwise.
Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.
Clarification: Add a few drops of hot Ethanol to clear the turbidity. The solution should now be saturated.
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .
Tip: Slow cooling yields purer, larger crystals.
Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.
Filtration: Collect crystals via vacuum filtration.
Washing: Wash the filter cake with a small amount of ice-cold Ethanol/Water (1:1 mixture).
Drying: Dry in a vacuum oven at 40°C or air dry until constant weight.
Analytical Verification
Do not assume purity based on appearance. Verify using the following metrics:
Method
Acceptance Criteria
HPLC
Purity > 98% (Area %). Look for removal of p-cresol peak.
1H NMR
Confirm integration of methyl group (singlet, ~2.3 ppm) and aromatic protons. Absence of solvent peaks.[3][4]
Melting Point
Sharp range (typically within 2°C). Compare to literature or authentic standard.
References
BenchChem. Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (Contextual data on phenolic recrystallization). Link
Sigma-Aldrich. Solvent Miscibility and Solubility Tables. (Solvent selection parameters). Link
ChemScene. Product Data: 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7).[1] (Compound identification and purity standards). Link
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General recrystallization theory and seeding strategies). Link
PubChem. Compound Summary: 2-Hydroxy-5-methylbenzonitrile. (Physical property database).[5][6][7] Link
Technical Support Center: Solvent Selection for 2-Hydroxy-5-methylbenzonitrile
Here is the Technical Support Center guide for 2-Hydroxy-5-methylbenzonitrile , structured as an interactive, high-level troubleshooting resource. CAS: 51282-90-7 | Formula: C₈H₇NO | Mol.[1][2][3] Weight: 133.15 g/mol [1...
Welcome to the Application Science Helpdesk. This guide addresses the physicochemical behavior of 2-Hydroxy-5-methylbenzonitrile (HMB).[1][2][3] Unlike simple solvents, this molecule possesses a "push-pull" electronic structure—an electron-withdrawing nitrile group ortho to an electron-donating hydroxyl group, with a lipophilic methyl handle.[1][2][3]
This duality creates specific solubility challenges, particularly regarding "oiling out" during crystallization and pH-dependent solubility during extraction.[1][2][3]
Part 1: Solubility Profile & Solvent Screening
The "Why" Behind the Choice:
HMB is a phenolic nitrile . Its solubility is governed by three competing factors:
The Phenolic Hydroxyl (-OH): Provides H-bond donation; makes the compound acidic (pKa ≈ 7.3–7.8).[1][2][3]
The Nitrile (-CN): A strong dipole that accepts H-bonds; increases solubility in polar aprotic solvents.[1][2][3]
The Methyl/Aromatic Core: Requires lipophilic interaction (London dispersion forces).[2][3]
Solubility Matrix
Data summarized from structural analogs (e.g., salicylonitrile) and synthesis protocols.[3]
Solvent Class
Specific Solvent
Solubility Rating
Technical Notes
Polar Aprotic
DMA, DMF, DMSO
Excellent
Preferred for Reactions. High dipole moment stabilizes the molecule.[1][2][3] Used in cyanation reactions (e.g., from 2-bromo-4-methylphenol).[1][2][3]
Polar Aprotic
Acetonitrile (MeCN)
Good
Preferred for HPLC. Dissolves HMB well but may not hold high concentrations at -20°C.
Protic
Methanol, Ethanol
Good
Preferred for Transfer. Excellent solubility due to H-bonding.[1][2][3] Risk of "oiling out" if water is added too quickly.[2][3]
Chlorinated
DCM, Chloroform
Moderate/Good
Preferred for Extraction. Good solubility for the neutral protonated form.[2][3]
Ethers
THF, Ethyl Acetate
Moderate
Good for general handling; THF is excellent for reactions involving bases.[2][3]
Aliphatics
Hexane, Heptane
Poor
Anti-Solvent. HMB will precipitate or oil out.[2][3] Used to crash product out of Toluene or EtOAc.[2][3]
Aqueous
Water (pH < 7)
Poor
Practically insoluble in neutral/acidic water.[2][3]
Aqueous
Water (pH > 9)
Soluble
Forms the phenoxide salt (deep yellow color likely).[2][3]
Part 2: Interactive Troubleshooting Workflows
Scenario A: "My product is oiling out during recrystallization."
Diagnosis: HMB has a relatively low melting point (approx.[2][3][4] solid/oil boundary depending on purity) and high affinity for organic solvents.[2][3] When an anti-solvent (like water or hexane) is added too fast, the compound separates as a liquid (oil) rather than a crystal lattice.[3]
Protocol: The "Cloud Point" Control
Dissolution: Dissolve crude HMB in the minimum amount of warm Ethanol or Toluene (approx. 50-60°C).[1][2][3]
Seeding: Cool to room temperature. If no crystals form, add a single seed crystal or scratch the glass.[3]
Anti-solvent Addition:
If using Ethanol: Add Water dropwise extremely slowly. Stop immediately when a faint turbidity (cloudiness) persists.[2][3]
Re-heating: If it oils out immediately, reheat until clear, add 5% more solvent, and cool slower (wrap flask in foil/towel).
Scenario B: "I cannot extract the compound from the reaction mixture."
Diagnosis: You are likely extracting at the wrong pH.[3] The phenolic proton makes HMB acidic.[3]
At pH > 8: HMB is deprotonated (anionic) and stays in the Water layer.[3]
At pH < 6: HMB is protonated (neutral) and moves to the Organic layer.[3]
Visual Workflow: The pH Swing Extraction
Figure 1: The "pH Swing" logic ensures high recovery of phenolic nitriles by leveraging their acidity.[1][2]
Part 3: Synthesis & Reaction Solvent Guide
Context: Synthesis of HMB often involves cyanation of 2-bromo-4-methylphenol or dehydration of oximes.[1][2][3]
Q: Why is DMA (Dimethylacetamide) recommended for synthesis?A:
Thermal Stability: Cyanation reactions (e.g., Rosenmund-von Braun) often require temperatures >120°C. DMA boils at ~165°C, allowing high-energy reflux without pressure vessels.[1][2][3]
Solvation of Anions: If using CuCN or Zn(CN)₂, DMA effectively solvates the metal cation, leaving the cyanide anion "naked" and more nucleophilic.[3]
H-Bond Acceptance: DMA stabilizes the phenolic proton of the starting material, preventing side reactions.[1][2][3]
Q: How do I remove DMA during work-up?A: DMA is water-miscible but has a high boiling point.[1][2][3] Do not try to rotovap it off directly.
Protocol: Dilute the reaction mixture with 10x volume of Water (or 1M HCl). Extract the product into Ethyl Acetate (3x). Wash the combined Ethyl Acetate layers with saturated LiCl solution (2x) to pull residual DMA back into the aqueous phase.[3]
Part 4: Analytical Method (HPLC)
Issue: "I see peak tailing or splitting in HPLC."
Root Cause: The phenolic group ionizes at neutral pH (inside the column), leading to mixed species (neutral phenol vs. phenoxide anion).[3]
Recommended Mobile Phase:
Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).[2][3] The acid keeps the phenol protonated (neutral).
preventing side reactions during 2-Hydroxy-5-methylbenzonitrile hydrolysis
Technical Support Center: 2-Hydroxy-5-methylbenzonitrile Hydrolysis This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the hydrolysis of 2-Hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Hydroxy-5-methylbenzonitrile Hydrolysis
This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the hydrolysis of 2-Hydroxy-5-methylbenzonitrile to its corresponding carboxylic acid, 2-Hydroxy-5-methylbenzoic acid. This conversion, while conceptually straightforward, is frequently complicated by competing side reactions that can drastically reduce yield and purity. This document provides in-depth troubleshooting, validated protocols, and the fundamental chemical principles required to navigate these challenges effectively.
This section addresses the most common issues encountered during the hydrolysis of 2-Hydroxy-5-methylbenzonitrile. Each answer provides a mechanistic explanation for the problem and offers practical, actionable solutions.
Q1: My final yield is significantly lower than expected, and I suspect a major byproduct is being formed. What is the most likely side reaction?
A1: The most common and yield-reducing side reaction is the decarboxylation of the desired product, 2-Hydroxy-5-methylbenzoic acid, to form p-cresol.
This is a well-known issue for salicylic acid and its derivatives. The ortho-hydroxyl group actively participates in the reaction, stabilizing the transition state for the loss of carbon dioxide, particularly under elevated temperatures. Both strong acid and strong base conditions can promote this unwanted pathway.
Under Acidic Conditions: Protonation of the carbonyl group facilitates decarboxylation.
Under Basic Conditions: The formation of a phenoxide and carboxylate dianion, coupled with high temperatures, can still lead to decarboxylation.
The diagram below illustrates the desired hydrolysis pathway versus this competing decarboxylation reaction.
Caption: Desired hydrolysis pathway vs. the decarboxylation side reaction.
Solution: The most effective strategies involve either carefully controlling reaction conditions to disfavor decarboxylation or temporarily masking the hydroxyl group's activity using a protecting group (see Q3). For direct hydrolysis, minimizing reaction temperature and time is critical.
Q2: My reaction mixture turns dark brown or black upon heating. What is causing this decomposition?
A2: The discoloration is typically due to the oxidation of the phenolic hydroxyl group.
Phenols, especially under basic conditions and in the presence of trace oxygen, are susceptible to oxidation, which can lead to the formation of highly colored quinone-type species and complex polymeric tars. High temperatures and prolonged reaction times exacerbate this issue.
Troubleshooting Steps:
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen. Purge the solvent and the reaction vessel thoroughly before adding reagents.[1]
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles.
Temperature Control: Avoid excessive temperatures. The goal is to find a temperature that allows for a reasonable reaction rate without significant decomposition. A temperature range of 80-100°C is often a good starting point for optimization.[2]
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long heating times. Quench the reaction as soon as the starting material is consumed.
Q3: How can I completely prevent decarboxylation and other phenol-related side reactions?
A3: The most robust and reliable method is to use a protecting group for the hydroxyl functionality. [3]
A protecting group strategy involves three key stages: (1) chemically modifying the hydroxyl group to make it inert, (2) performing the nitrile hydrolysis, and (3) removing the protecting group to reveal the final product.[3][4]
Caption: General workflow for a protecting group strategy.
The ideal protecting group must be stable to the strong acidic or basic conditions of the hydrolysis but removable under conditions that do not harm the final product.[5]
Protecting Group
Protection Reagent
Stability
Deprotection Method
Advantages/Disadvantages
Methyl Ether
Dimethyl sulfate (DMS), NaH
Very Stable (Acid & Base)
HBr or BBr₃
Adv: Very robust. Disadv: Harsh deprotection conditions may not be suitable for complex molecules.
Benzyl Ether (Bn)
Benzyl bromide (BnBr), K₂CO₃
Stable (Acid & Base)
Catalytic Hydrogenolysis (H₂, Pd/C)
Adv: Mild, neutral deprotection.[4] Disadv: Not compatible with other reducible groups (e.g., alkenes, alkynes).
t-Butyldimethylsilyl (TBDMS) Ether
TBDMS-Cl, Imidazole
Stable (Base), Labile (Acid)
Tetrabutylammonium fluoride (TBAF) or HCl
Adv: Easily removed under mild conditions. Disadv: May not be stable enough for prolonged, harsh acid hydrolysis.
The Benzyl ether is often an excellent choice, offering robust protection and a very clean, mild deprotection step. A detailed protocol for this strategy is provided below.
Q4: My hydrolysis seems to stop at the 2-Hydroxy-5-methylbenzamide intermediate. How do I drive the reaction to completion?
A4: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and the intermediate amide can sometimes be slow to hydrolyze further. [6][7][8]
The conversion of the amide to the carboxylic acid requires a second nucleophilic attack by water (in acid) or hydroxide (in base) on the amide carbonyl.[9] If this step is slow, the amide may be isolated as the main product.
Solutions:
Increase Reaction Time: As a first step, simply extending the reflux time (e.g., from 4 hours to 8-12 hours) can often be sufficient to push the reaction to completion. Continue to monitor by TLC.
Increase Reagent Concentration: Using a more concentrated acid or base solution can accelerate the second hydrolysis step. For instance, moving from 10% NaOH to 20% NaOH.
Increase Temperature: Cautiously increasing the reaction temperature can improve the rate. However, this must be balanced against the increased risk of decarboxylation and decomposition (see Q1 and Q2). This is generally the last resort if other methods fail.
Comparative Analysis: Acid vs. Base Catalyzed Hydrolysis
For direct hydrolysis (without protecting groups), both acidic and basic conditions can be employed, but they have distinct advantages and disadvantages for this specific substrate.
Parameter
Acid-Catalyzed Hydrolysis (e.g., 50% H₂SO₄)
Base-Catalyzed Hydrolysis (e.g., 15% NaOH)
Mechanism
Protonation of the nitrile nitrogen activates it for nucleophilic attack by water.[10]
Direct nucleophilic attack of the hydroxide ion on the nitrile carbon.[6][11]
Product Isolation
The carboxylic acid is formed directly in the reaction mixture and precipitates upon cooling or dilution.
A carboxylate salt (e.g., sodium 2-hydroxy-5-methylbenzoate) is formed. A separate acidification step is required to precipitate the final product.[8][12]
Side Reactions
Can promote decarboxylation, especially at high temperatures. Risk of sulfonation with concentrated H₂SO₄.
Higher risk of phenol oxidation (discoloration). Decarboxylation can still occur at high temperatures.
Recommendation
Generally less favored due to harsh conditions and difficulty controlling side reactions.[13]
Often preferred. The reaction can typically be run at lower temperatures, and the workup, while involving an extra step, allows for better control of product isolation.
Validated Experimental Protocols
Protocol 1: Optimized Base-Catalyzed Hydrolysis
This protocol is designed to maximize the yield of the desired acid by using moderate conditions to limit decarboxylation.
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-Hydroxy-5-methylbenzonitrile (1.0 eq).
Inerting: Purge the flask with nitrogen for 5-10 minutes.
Reagent Addition: Add a degassed 15% (w/v) aqueous solution of sodium hydroxide (NaOH) (approx. 10 mL per gram of nitrile).
Reaction: Heat the mixture to a gentle reflux (approx. 100-105°C) under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting nitrile spot has disappeared (typically 6-10 hours).
Workup: Cool the reaction mixture to room temperature, then further cool in an ice-water bath.
Acidification: Slowly and with vigorous stirring, add cold 6M hydrochloric acid (HCl) until the pH of the solution is ~1-2 (check with pH paper). A white precipitate of 2-Hydroxy-5-methylbenzoic acid will form.[14]
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.[15]
Drying & Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from hot water.
Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.
Workup: Cool the reaction, filter off the K₂CO₃, and evaporate the acetone under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the crude 2-(benzyloxy)-5-methylbenzonitrile, which can often be used directly in the next step.
Part B: Hydrolysis of Protected Nitrile
Procedure: Subject the 2-(benzyloxy)-5-methylbenzonitrile from Part A to the base-catalyzed hydrolysis conditions described in Protocol 1 .
Workup: After the reaction is complete, perform the same acidic workup. The product, 2-(benzyloxy)-5-methylbenzoic acid, will precipitate and can be collected by filtration.
Part C: Deprotection (Hydrogenolysis)
Setup: Dissolve the 2-(benzyloxy)-5-methylbenzoic acid from Part B in methanol or ethyl acetate in a flask suitable for hydrogenation.
Reaction: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature until TLC shows complete removal of the benzyl group (typically 2-4 hours).
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with fresh solvent.
Isolation: Evaporate the solvent under reduced pressure to yield the final, high-purity 2-Hydroxy-5-methylbenzoic acid.
Troubleshooting Decision Tree
If you are experiencing issues, follow this logical guide to diagnose and solve the problem.
Caption: A decision tree for troubleshooting common hydrolysis issues.
References
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. [Link]
Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]
LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups. [Link]
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]
Brauer, G. M., & Burns, F. R. (1957). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards, 59(3), 203. [Link]
Scribd. Hydrolysis of Benzonitrile to Benzoic Acid. [Link]
Histed, M. J., & Satchell, D. P. N. (1990). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (4), 549-553. [Link]
Wang, D., & Diao, T. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(42), 14959-14963. [Link]
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. [Link]
Ghaffar, T., & Parkins, A. W. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry, 69(6), 2240-2242. [Link]
Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. [Link]
Wang, D., & Diao, T. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie (International ed. in English), 58(42), 14959–14963. [Link]
Eldex. Hydrolysis/Derivatization Station Operator's Manual. [Link]
removing impurities from crude 2-Hydroxy-5-methylbenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and API purification, I have designed this troubleshooting guide to address the specific physicochemical ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and API purification, I have designed this troubleshooting guide to address the specific physicochemical challenges of isolating 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7).
This guide abandons generic advice in favor of mechanistic causality. We will leverage the distinct acid-base properties of the phenolic hydroxyl group and the coordination chemistry of transition metal contaminants to establish a self-validating purification workflow.
Part 1: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My crude 2-hydroxy-5-methylbenzonitrile is heavily contaminated with neutral starting materials (e.g., 2-methoxy-5-methylbenzonitrile). How do I separate them efficiently without chromatography?A1: You must exploit the ionizable nature of the phenolic hydroxyl group via an acid-base extraction[1]. 2-Hydroxy-5-methylbenzonitrile has a pKa of approximately 10. When treated with a strong aqueous base like Sodium Hydroxide (NaOH), the phenol is deprotonated to form a highly water-soluble sodium phenolate salt. Neutral impurities lacking an acidic proton will remain entirely in the organic phase[2].
Mechanistic Caution: Do not use Sodium Bicarbonate (NaHCO₃) for this step. The conjugate acid of bicarbonate (carbonic acid) has a pKa of ~6.4. Because the phenol (pKa ~10) is a weaker acid than carbonic acid, bicarbonate is thermodynamically incapable of deprotonating it[3]. NaOH (conjugate acid pKa 15.7) is strictly required to drive the equilibrium toward the phenolate salt.
Q2: My synthesis utilized a Palladium-catalyzed cyanation (e.g., using Pd(Xantphos)Cl₂). How do I reduce residual Palladium to meet pharmaceutical limits (<10 ppm)?A2: Standard aqueous workups and recrystallizations are notoriously ineffective at removing coordinated transition metals. You must use a functionalized silica scavenger, such as SiliaMetS® Thiol[4].
The causality here is governed by Hard-Soft Acid-Base (HSAB) theory. Palladium (Pd⁰ or Pd²⁺) acts as a "soft" Lewis acid. Thioether and thiol groups act as "soft" Lewis bases. This soft-soft interaction creates a highly favorable thermodynamic binding affinity (ΔH, ΔG), allowing the silica-bound sulfur to strip Palladium away from your product[5]. The silica is then simply filtered away[6].
Q3: After the acid-base extraction, I still see 2-bromo-4-methylphenol in my NMR. Why didn't the extraction remove it?A3: Acid-base extraction separates molecules by pKa class, not by individual structure[1]. Since 2-bromo-4-methylphenol is also a phenol (pKa ~9.5), it co-extracts into the NaOH layer alongside your product. To separate structurally similar impurities within the same pKa class, you must rely on differential solubility (recrystallization from toluene or hexanes/EtOAc) or silica gel column chromatography.
Part 2: Quantitative Data Presentation
To streamline your purification strategy, compare your expected impurities and scavenger efficiencies using the standardized data below.
Table 1: Impurity Profiling and Targeted Removal Strategies
This protocol isolates the phenolic product from neutral organic impurities.
Dissolution: Dissolve the crude 2-hydroxy-5-methylbenzonitrile in a water-immiscible organic solvent (e.g., Diethyl Ether or Dichloromethane).
Deprotonation: Add an equal volume of 1M aqueous NaOH to the separatory funnel. Shake vigorously and vent.
Self-Validation Checkpoint: The aqueous layer must test at pH > 12 using pH paper. If it is lower, add more NaOH. The product is now in the aqueous layer[2].
Phase Separation: Allow the layers to separate. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which now contains the neutral impurities).
Acidification: Place the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring magnetically.
Self-Validation Checkpoint: As the pH drops below 2, the solution will turn violently cloudy or precipitate a solid. This optical change confirms the sodium phenolate has successfully re-protonated into the water-insoluble 2-hydroxy-5-methylbenzonitrile[1].
Recovery: Extract the cloudy aqueous mixture 3 times with fresh Diethyl Ether. Combine the new organic layers.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Palladium Scavenging
This protocol removes trace heavy metals prior to final crystallization.
Preparation: Dissolve the semi-pure product from Protocol A in Ethyl Acetate (approx. 10 mL per gram of product).
Scavenger Addition: Add SiliaMetS® Thiol silica gel. Calculate the mass to equal 10 molar equivalents relative to the initial Palladium catalyst loading used in your synthesis[6].
Incubation: Stir the suspension vigorously at 40 °C for 12 hours under an inert atmosphere (Nitrogen or Argon).
Self-Validation Checkpoint: If the initial solution was dark yellow/brown due to Pd residues, it should noticeably clarify to a pale yellow or colorless state as the metal binds to the solid silica[4].
Filtration: Filter the mixture through a tightly packed pad of Celite to remove the metal-bound silica. Wash the pad with an additional 10 mL of Ethyl Acetate.
Concentration: Evaporate the filtrate to yield the highly purified, metal-free product.
Part 4: Process Visualization
The following diagram maps the logical flow of the purification protocols, highlighting phase distribution and impurity elimination.
Workflow for the purification of 2-Hydroxy-5-methylbenzonitrile via extraction and scavenging.
Towards a quantitative understanding of palladium metal scavenger performance
Dalton Transactions (RSC Publishing)[Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry
Organic Process Research & Development - ACS Publications[Link]
optimizing temperature for 2-Hydroxy-5-methylbenzonitrile alkylation
Topic: Temperature Optimization & Troubleshooting Guide Executive Summary: The Thermal "Goldilocks Zone" Welcome to the technical support center. You are likely optimizing the Williamson ether synthesis of 2-Hydroxy-5-me...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Temperature Optimization & Troubleshooting Guide
Executive Summary: The Thermal "Goldilocks Zone"
Welcome to the technical support center. You are likely optimizing the Williamson ether synthesis of 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol).
This substrate presents a specific chemical conflict:
The Ortho-Nitrile Effect: The electron-withdrawing cyano group at the ortho position increases the acidity of the phenol (
), facilitating easy deprotonation. However, it simultaneously delocalizes the negative charge, making the resulting phenoxide a weaker nucleophile that requires thermal energy to overcome the activation barrier for attack.
The Thermal Ceiling: Excessive heat triggers two critical failure modes: Nitrile Hydrolysis (conversion to amide) and C-Alkylation (thermodynamic control).
Your objective is to maintain the reaction within the Kinetic Window (
) while strictly managing solvent dryness to prevent hydrolysis.
Mechanistic Insight: Kinetic vs. Thermodynamic Control
To troubleshoot effectively, you must understand the competing pathways.
Path A (Desired): O-Alkylation.[1][2] This is the Kinetic Product . It forms faster at moderate temperatures due to the high charge density on the oxygen atom.
Path B (Undesired): C-Alkylation.[3] This is the Thermodynamic Product . At high temperatures (
), the reaction becomes reversible or favors the more stable carbon-carbon bond formation, particularly on the ring positions activated by the phenoxide resonance.
Path C (Fatal): Nitrile Hydrolysis.[4][5] In the presence of trace water and base at high temperatures, the nitrile hydrolyzes to the primary amide.
Visualizing the Pathway
Figure 1: Reaction pathways showing the divergence between the desired kinetic product (O-alkylation) and thermal side-reactions.
Troubleshooting Guide (FAQ Format)
Scenario A: "My conversion is stalled at 60-70% despite refluxing."
Diagnosis: This is likely a Solubility vs. Nucleophilicity bottleneck.[3] The ortho-cyano group stabilizes the phenoxide so strongly that it aggregates with the cation (usually
), reducing its reactivity.
Corrective Actions:
Temperature Check: If you are using Acetone (boiling point
), the temperature is likely too low to overcome the activation energy for this deactivated nucleophile. Switch to Acetonitrile (reflux ) or DMF ().
Catalysis: Add 5-10 mol% 18-Crown-6 (if using
) or TBAI (Tetrabutylammonium iodide) . This sequesters the cation, creating a "naked" phenoxide that is significantly more reactive at the same temperature.
Agitation: Ensure the heterogeneous base (
) is finely ground. Surface area limits the deprotonation rate.
Scenario B: "I see a new impurity peak (M+18) growing over time."
Diagnosis: This is Nitrile Hydrolysis .[4][5][6][7][8] The "M+18" mass corresponds to the addition of water (
), converting the group to (amide).
Root Cause:
Wet Solvent: Using non-anhydrous DMF or Acetone at high temperatures (
) with a carbonate base creates a perfect hydrolysis environment.
Overheating: You are pushing the temperature to compensate for slow kinetics, but triggering side reactions.
Corrective Actions:
Strict Anhydrous Protocol: Use molecular sieves (
) in your solvent for 24 hours prior to use.
Lower Temperature: Cap your reaction at
. If the reaction is slow, use a better leaving group (e.g., switch from Alkyl Chloride to Alkyl Bromide or Iodide) rather than increasing heat.
Scenario C: "The reaction mixture turned dark/black."
Diagnosis:Oxidative degradation or Polymerization . Electron-rich phenols (even with the nitrile) are susceptible to oxidation at high temperatures in air.
Corrective Actions:
Inert Atmosphere: This reaction must be run under Nitrogen or Argon.[9]
Temperature Limit: Do not exceed
. Above this, DMF can decompose to form dimethylamine, which can react with your alkylating agent or the nitrile.
Data Summary: Solvent & Temperature Selection
Solvent
Reflux Temp (C)
Suitability
Risk Factor
Recommendation
Acetone
56
Low
Low
Too slow for this deactivated phenol. Only use for very reactive alkyl halides (e.g., Allyl bromide).
Acetonitrile
82
High
Low
Ideal balance. High enough for kinetics, low enough to prevent hydrolysis.
DMF
153 (Run at 60-90)
High
Medium
Excellent solubility, but difficult workup. Risk of decomposition >C.
Ethanol/Water
78
Zero
Critical
DO NOT USE. Protic solvents favor C-alkylation and hydrolysis.
Validated Experimental Protocol
Objective: Synthesis of 2-alkoxy-5-methylbenzonitrile via Williamson Ether Synthesis.
Reagents:
Substrate: 2-Hydroxy-5-methylbenzonitrile (
eq)
Alkylating Agent: Alkyl Bromide (
eq)
Base:
(Anhydrous, granular, ground) ( eq)
Solvent: Acetonitrile (Anhydrous) (
volumes)
Step-by-Step Procedure:
Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, nitrogen inlet, and internal temperature probe.
Charging: Add 2-Hydroxy-5-methylbenzonitrile and Acetonitrile. Stir until dissolved.
for 30 minutes . This allows phenoxide formation before the alkylating agent is exposed to heat, reducing side reactions.
Addition: Add the Alkyl Bromide dropwise.
Reaction Phase:
Heat to
(Gentle Reflux) .
Monitor: Check HPLC/TLC at 2 hours.
Optimization: If
conversion at 4 hours, add TBAI (Phase Transfer Catalyst). Do not increase temp.
Workup: Cool to room temperature. Filter off solids (
and excess ). Concentrate filtrate.[1][3] Partition between EtOAc and Water.
Decision Logic: Optimization Workflow
Follow this logic gate to determine your next experimental move.
Figure 2: Decision tree for troubleshooting reaction outcomes based on conversion and impurity profiles.
References
BenchChem. Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile. Retrieved from
Royal Society of Chemistry (RSC). Mechanism, kinetics and selectivity of a Williamson ether synthesis. Reaction Chemistry & Engineering. Retrieved from
Organic Syntheses. General Procedures for Williamson Ether Synthesis. Org.[1][3][11][12][13][14] Synth. Coll. Vol. 6, p.203. Retrieved from
PharmaXChange. Phenolates: O-alkylation vs C-alkylation Thermodynamics. Retrieved from
Chemistry Steps. Hydrolysis of Nitriles to Amides and Acids. Retrieved from
addressing low reactivity of nitrile group in 2-Hydroxy-5-methylbenzonitrile
Technical Support Center: 2-Hydroxy-5-methylbenzonitrile Reactivity Guide Core Technical Analysis: The "Phenolate Trap" Why is this reaction failing? The primary reason for the low reactivity of the nitrile group in 2-Hy...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 2-Hydroxy-5-methylbenzonitrile Reactivity Guide
Core Technical Analysis: The "Phenolate Trap"
Why is this reaction failing?
The primary reason for the low reactivity of the nitrile group in 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol) is electronic deactivation , specifically the "Phenolate Trap."
The Electronic Effect: The hydroxyl group at the ortho position is a strong Electron Donating Group (EDG). Under basic conditions (common for nitrile hydrolysis), the phenol is deprotonated to form a phenolate anion .
Resonance Deactivation: The phenolate oxygen acts as a powerful
-donor (+M effect). It pushes electron density into the benzene ring and, via conjugation, significantly increases the electron density at the nitrile carbon.
Nucleophilic Repulsion: A nitrile carbon must be electrophilic (electron-poor) to accept nucleophiles (like
or ).[1] The phenolate turns the nitrile carbon into an electron-rich center, effectively "turning off" its reactivity.
Visualizing the Deactivation Mechanism
The following diagram illustrates the resonance structures that deactivate the nitrile group.
Caption: Figure 1.[2] The "Phenolate Trap" mechanism showing how basic conditions deactivate the nitrile carbon towards nucleophilic attack.
Troubleshooting Guides & Protocols
Scenario A: Hydrolysis to Amide or Carboxylic Acid
User Issue: "I tried refluxing in 10% NaOH, but I only recovered starting material."
Diagnosis: You are in the Phenolate Trap. The basic conditions generated the unreactive phenolate species.
Solution 1: The "Oxidative Hydrolysis" (Radical-Polar Crossover)
Use alkaline hydrogen peroxide. The hydroperoxide anion (
) is a super-nucleophile (alpha-effect) and can attack even deactivated nitriles.
Reagents: 30%
, 20% NaOH, Methanol/DMSO.
Protocol:
Dissolve 1.0 eq of nitrile in DMSO (or MeOH).
Add 2.0 eq of 6M NaOH. (Solution turns yellow due to phenolate).
attacks the nitrile to form the peroxyimidate, which collapses to the Primary Amide .
Note: To get the Acid, you must isolate the amide and then hydrolyze it with Nitrous Acid (
) or harsh acid reflux.
Solution 2: The "Protection" Strategy (Highest Reliability)
If you need the carboxylic acid (5-methylsalicylic acid) and direct hydrolysis fails, you must mask the phenol.
Step 1: Protection. React nitrile with Benzyl Bromide (
) and in Acetone to form 2-(benzyloxy)-5-methylbenzonitrile .
Step 2: Hydrolysis. The O-Bn group is far less electron-donating than
. Reflux this intermediate in KOH/EtOH. It will hydrolyze smoothly to the acid.
Step 3: Deprotection. Hydrogenation (
, Pd/C) removes the benzyl group to yield the target hydroxy-acid.
User Issue: "I added MeMgBr to make the ketone, but I got a messy mixture and mostly recovered starting material."
Diagnosis: The acidic phenolic proton (
) quenched your Grignard reagent immediately, releasing methane gas. The resulting phenolate magnesium salt is insoluble and electronically deactivated.
Protocol: The "Sacrificial Base" Method
If you cannot protect the phenol, you must use a sacrificial base to deprotonate the phenol before adding the nucleophile.
Step 1: Dissolve substrate in anhydrous THF.
Step 2: Cool to 0°C. Add 1.1 eq of NaH (Sodium Hydride) or iPrMgCl (TurboGrignard). Wait for gas evolution to cease.
Result: You now have the Magnesium Phenolate.
Step 3: Add 1.2 - 1.5 eq of your reactive Grignard (
).
Note: You may need to reflux this mixture because the phenolate still deactivates the nitrile electronically.
Step 4: Acidic workup (
) hydrolyzes the intermediate imine to the ketone.
Scenario C: Tetrazole Synthesis (Bioisostere)
User Issue: "Sodium azide reaction is too slow."
Diagnosis: The nitrile is not electrophilic enough for the azide ion.
Protocol: Lewis Acid Activation
Use Zinc Bromide (
) as a catalyst. It coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon, overcoming the phenolate deactivation.
Reagents:
(1.5 eq), (1.0 eq), Water/Isopropanol (1:1).
Conditions: Reflux at 80-100°C for 12-24h.
Workup: Acidify to pH 2 to precipitate the tetrazole.
Comparative Data: Reaction Conditions
Method
Conditions
Yield (Est.)
Pros
Cons
Base Hydrolysis
20% NaOH, Reflux, 24h
< 10%
Cheap
Fails due to phenolate deactivation.
Acid Hydrolysis
70% , 140°C
60-70%
Direct
Charring/Polymerization risk.
Oxidative ()
NaOH, , RT
85-95%
Mild, Fast
Stops at Amide . Hard to go to Acid.
Protection Route
1. BnBr 2. KOH 3.
> 90%
Very Clean
3 Steps. Higher cost.
Decision Matrix for Optimization
Use this workflow to select the correct protocol for your specific end-goal.
Caption: Figure 2. Experimental decision matrix for selecting the optimal synthetic route.
Frequently Asked Questions (FAQs)
Q1: Can I use the Ritter reaction to make a tert-butyl amide?A: Yes, but you must use concentrated sulfuric acid or TFA/H2SO4 . The acidic conditions protonate the nitrile nitrogen (activating it) and the phenol remains protonated (neutral), reducing the deactivation. However, be careful of sulfonation of the electron-rich aromatic ring at high temperatures.
Q2: Why does the reaction turn bright yellow/orange when I add base?A: This is the formation of the phenolate anion . It is a visual indicator that you have generated the deactivated species. If the color persists and no reaction occurs, switch to Acid Catalysis or the Peroxide method.
Q3: Can I use microwave irradiation?A: Absolutely. Microwave heating is highly recommended for nitriles. It can overcome the activation energy barrier caused by the electronic deactivation. Try 150°C for 20 mins in 50%
.
References
Chemistry Steps. (2024). Converting Nitriles to Amides and Carboxylic Acids: Mechanisms and Conditions.[5] Retrieved from [Link]
Organic Chemistry Portal. (2024). Nitrile Hydrolysis: Recent Literature and Protocols. Retrieved from [Link]
National Institutes of Health (PMC). (2019). Trash to Treasure: Eco-Friendly Synthesis of Amides by Nitriles Hydrolysis.[6] Retrieved from [Link]
Master Organic Chemistry. (2023). Acidic Hydrolysis of Nitriles: Mechanism and Examples. Retrieved from [Link]
Technical Support Center: Troubleshooting 2-Hydroxy-5-methylbenzonitrile Solutions
Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) is a critical intermediate in the synthesis of pharmaceuticals and fine chemicals. While the pure solid is typically off-white to beige, solutions are pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7) is a critical intermediate in the synthesis of pharmaceuticals and fine chemicals. While the pure solid is typically off-white to beige, solutions are prone to rapid colorimetric shifts. These changes are rarely random; they are specific chemical indicators of environmental stress.
This guide addresses the three most common color deviations: Pink/Brown (Oxidation) , Violet/Blue (Metal Chelation) , and Yellow (pH/Ionization) .
Diagnostic Matrix
Use this table to identify the likely root cause based on the visual evidence in your reactor or vial.
Observed Color
Primary Cause
Chemical Mechanism
Immediate Action
Pink / Red
Early Oxidation
Formation of quinone radicals or quinone methides.
Purge with ; Add antioxidant (e.g., Ascorbic acid).
Brown / Black
Advanced Oxidation
Polymerization of benzoquinones (Humic-like substances).
Irreversible. Discard and repurify.
Violet / Blue
Metal Contamination
Fe(III)-Phenolate Complexation (Charge Transfer).
Add EDTA (1.1 eq of metal); Acid wash glassware.
Bright Yellow
pH Shift
Deprotonation to Phenolate anion (Bathochromic shift).
Adjust pH < 6.0; Check buffer composition.
Troubleshooting & Protocols
Issue 1: The Solution Turns Pink or Brown (Oxidation)
The Science:
The phenolic hydroxyl group at the C2 position is electron-rich, making it susceptible to radical attack. In the presence of dissolved oxygen and light, 2-Hydroxy-5-methylbenzonitrile oxidizes to form 5-methyl-1,2-benzoquinone . Even trace amounts (ppm level) of this quinone appear pink/red. Over time, these quinones polymerize into dark brown, insoluble aggregates.
Corrective Workflow:
The "Nitrogen Spurge" Test:
Prepare a fresh solution in a glovebox or under a strict Argon/Nitrogen blanket.
Result: If the solution remains colorless, oxygen is the culprit.
Add an Antioxidant:
If the application permits, add Sodium Bisulfite (0.1%) or Ascorbic Acid to the solution. These act as sacrificial reducing agents, reverting quinones back to the phenol form.
Light Protection:
Store all stock solutions in amber glass. UV light accelerates the radical abstraction of the phenolic hydrogen.
Issue 2: The Solution Turns Violet, Blue, or Green (Metal Chelation)
The Science:
Phenols are classic ligands for transition metals. The "Ferric Chloride Test" is a standard qualitative assay for phenols because they form highly colored complexes with Iron(III).[1] The nitrile group (CN) and the hydroxyl group (OH) can act as a bidentate ligand system, stabilizing these complexes.
Violet: Typically indicates Fe(III) contamination.
Green: Can indicate Copper(II) or mixed-valence iron complexes.
Protocol: The EDTA Limit Test
Step 1: Aliquot 5 mL of the discolored solution.
Step 2: Add 10 mg of Disodium EDTA (a strong chelator).
Step 3: Vortex for 30 seconds.
Observation: If the color fades or turns pale yellow, the issue is metal contamination (likely from steel spatulas, non-passivated reactors, or low-grade solvents).
Issue 3: The Solution Turns Yellow (pH Effects)
The Science:
The nitrile group (-CN) at the C1 position is electron-withdrawing.[2] This pulls electron density from the ring, making the phenolic proton (OH) more acidic than in unsubstituted phenol.
Neutral Form (pH < 7): Colorless/Beige.
Anionic Form (pH > 8): Yellow.
The loss of the proton creates a phenolate anion. The negative charge delocalizes across the ring and the nitrile group, lowering the energy gap for electron excitation, which shifts absorption into the visible spectrum (yellow).
Correction:
Measure the pH.[3][4] If it is above 7.0, acidify slightly with 0.1M HCl. The color should instantly revert to colorless.
Visualizing the Chemistry
Figure 1: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow for identifying the root cause of color instability in 2-Hydroxy-5-methylbenzonitrile.
Figure 2: Chemical Mechanisms of Color Change
Caption: Mechanistic pathways transforming the colorless starting material into colored impurities.
Frequently Asked Questions (FAQ)
Q: Can I use the solution if it has turned slightly pink?A: For qualitative work, yes. For quantitative HPLC or spectral analysis, no . The pink color indicates the presence of quinones, which have high molar extinction coefficients and will interfere with UV-Vis detection (typically at 254 nm and 280 nm).
Q: Why does the color change happen faster in methanol than in dichloromethane?A: Protic solvents like methanol can stabilize the transition states of phenol oxidation and support the ionization of the phenol to the phenolate. Additionally, dissolved oxygen solubility varies by solvent.
Q: How do I remove the color if I cannot remake the solution?A:
For Metals (Violet): Pass the solution through a silica plug or treat with Chelex resin.
For Oxidation (Pink): If the oxidation is minor, adding a drop of dilute sodium bisulfite solution may bleach the color, but the degradant remains in solution. Purification (recrystallization) is recommended.
References
PubChem. (n.d.).[5] 2-Hydroxy-5-methylbenzonitrile (Compound).[5][6][7] National Library of Medicine. Retrieved March 8, 2026, from [Link]
Mijangos, F., et al. (2006).[3] Changes in Solution Color During Phenol Oxidation by Fenton Reagent. Environmental Science & Technology. (Explains the mechanism of phenol-to-quinone oxidation and color evolution). Retrieved from [Link]
Cheng, G. A., et al. (2026).[4] Iron—Polyphenol Complex Formation and Skin Discoloration. ResearchGate. (Details the violet/blue coloration mechanism of iron-phenol complexes). Retrieved from [Link]
Technical Support Center: Troubleshooting 2-Hydroxy-5-methylbenzonitrile Derivatives
Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols for researchers and drug development professionals working with 2-Hydroxy-5-methylbenzon...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols for researchers and drug development professionals working with 2-Hydroxy-5-methylbenzonitrile (also known as 2-cyano-4-methylphenol).
The Steric & Electronic Challenge
Derivatizing this molecule presents unique challenges due to the ortho-relationship between the hydroxyl (-OH) and nitrile (-CN) groups. This proximity creates a strong intramolecular hydrogen bond and significant steric shielding. Furthermore, the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group at position 5 create a complex electronic push-pull system that dictates the molecule's reactivity[1].
FAQ 1: Why is my O-alkylation yielding poor results and C-alkylated byproducts?
Q: When attempting a standard Williamson ether synthesis (K₂CO₃ / Acetone) on 2-Hydroxy-5-methylbenzonitrile, my yields are below 50%, and I am observing significant C-alkylation. How can I force exclusive O-alkylation?
A: You must disrupt the tight ion pair and the intramolecular hydrogen bonding by changing your solvent system and base.
Expertise & Mechanistic Causality
The ortho-nitrile group creates a physical barrier (steric hindrance) and an electrostatic barrier (intramolecular hydrogen bonding with the phenolic -OH). When you use a mild base like K₂CO₃ in a standard polar solvent like acetone, the resulting potassium phenoxide remains a "tight ion pair." The oxygen is poorly solvated and less nucleophilic, allowing the softer carbon atoms of the aromatic ring to compete for the electrophile, leading to C-alkylation[1].
To overcome this, you must use a solvent that strongly solvates the metal cation but leaves the phenoxide anion "naked" and highly reactive. As demonstrated in recent methodological advances, switching to a Superbase/DMSO system or utilizing Phase-Transfer Catalysis (PTC) dramatically enhances O-alkylation rates and completely suppresses C-alkylation[2].
Quantitative Comparison of Alkylation Conditions
Reaction System
Base
Solvent
Temperature
Reaction Time
Primary Outcome
Est. O-Alkylation Yield
Standard Williamson
K₂CO₃
Acetone
60 °C (Reflux)
12–24 h
Mixed O/C-alkylation
40–60%
Strong Base / Aprotic
NaH
DMF
0 °C to RT
4–8 h
Predominant O-alkylation
70–85%
Superbase / Aprotic
KOH
DMSO
Room Temp
2–4 h
Exclusive O-alkylation
>90%
Phase-Transfer (PTC)
NaOH (aq)
Toluene/H₂O
40–110 °C
2–8 h
High O-alkylation
85–95%
Data synthesized from Benchchem application notes and MDPI etherification protocols[1],[2].
Mechanistic pathway of O-alkylation highlighting the role of solvent in overcoming steric hindrance.
Setup: To a dry round-bottom flask, add 2-Hydroxy-5-methylbenzonitrile (1.0 eq) and finely powdered KOH (2.0 eq).
Solvation: Add anhydrous DMSO to achieve a 0.5 M concentration. Stir at room temperature for 15 minutes. Validation check: The solution will turn a deep, vibrant yellow/orange, confirming the formation of the naked phenoxide.
Alkylation: Add the alkyl halide (1.2 eq) dropwise. Stir at room temperature for 2–4 hours.
Monitoring: Monitor via TLC (Hexanes:EtOAc 4:1). Validation check: The starting phenol (lower Rf, stains strongly with KMnO₄) will disappear, replaced by a higher Rf spot (O-alkylated product).
Workup: Quench with ice water to precipitate the product. Extract with dichloromethane, wash extensively with brine to remove DMSO, dry over Na₂SO₄, and concentrate.
FAQ 2: How do I successfully hydrolyze the nitrile group without degrading the molecule?
Q: I am trying to hydrolyze the nitrile group to a carboxylic acid or amide using NaOH/H₂O, but the reaction stalls completely, and I recover unreacted starting material. Why?
A: The basic conditions deprotonate the ortho-hydroxyl group, creating a resonance effect that physically repels the hydroxide nucleophile.
Expertise & Mechanistic Causality
Nitrile hydrolysis requires a nucleophile (like OH⁻) to attack the electrophilic carbon of the -CN group. However, 2-Hydroxy-5-methylbenzonitrile has a relatively low pKa (~7.47)[3]. Under basic hydrolysis conditions, the phenol is immediately deprotonated to a phenoxide anion. The phenoxide oxygen is a powerful pi-donor (+R effect), pushing massive electron density into the aromatic ring and directly onto the ortho-nitrile carbon. This eliminates the electrophilicity of the nitrile carbon, making nucleophilic attack by hydroxide impossible. To solve this, you must mask the hydroxyl group via O-protection prior to hydrolysis.
Workflow demonstrating the necessity of O-protection to enable ortho-nitrile hydrolysis.
Protection (Benzylation): React 2-Hydroxy-5-methylbenzonitrile with benzyl bromide (1.1 eq) and K₂CO₃ (1.5 eq) in DMF at 60 °C for 4 hours. Extract and concentrate to yield 2-(benzyloxy)-5-methylbenzonitrile.
Hydrolysis: Dissolve the protected nitrile in a 1:1 mixture of Ethanol and 20% aqueous NaOH. Reflux at 100 °C for 12–24 hours. Validation check: Evolution of ammonia (NH₃) gas can be detected using damp red litmus paper held over the condenser, confirming the breakdown of the nitrile to the carboxylate.
Deprotection: Subject the resulting 2-(benzyloxy)-5-methylbenzoic acid to catalytic hydrogenation (Pd/C, H₂, Methanol, RT) to cleave the benzyl ether, yielding the final ortho-hydroxybenzoic acid derivative.
FAQ 3: How can I synthesize sulfamate derivatives for Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs)?
Q: I am synthesizing DASIs and need to convert the phenol of 2-cyano-4-methylphenol into a sulfamate. Standard conditions (sulfamoyl chloride / DCM / Et₃N) are failing. What is the correct approach?
A: The ortho-cyano group severely reduces the nucleophilicity of the phenol. You must use a highly polar solvent like DMA and a large excess of the sulfamoylating agent.
Expertise & Mechanistic Causality
In the development of Dual Aromatase-Steroid Sulfatase Inhibitors (DASIs), converting a sterically hindered phenol into a sulfamate is a critical step[3]. The ortho-cyano group in 2-cyano-4-methylphenol (an alternative nomenclature for 2-Hydroxy-5-methylbenzonitrile) acts as a strong electron-withdrawing group (-I, -R). This lowers the pKa of the phenol to approximately 7.47 (compared to ~10.2 for unsubstituted phenols)[3].
While this lowered pKa makes the resulting sulfamate an excellent leaving group (which is highly desirable for irreversible inhibition of the Steroid Sulfatase enzyme in breast cancer models), it makes the starting phenolic oxygen a very poor nucleophile. Standard mild conditions fail because the phenol cannot effectively attack the sulfamoyl chloride. The reaction must be forced using N,N-dimethylacetamide (DMA) as a solvent, which highly activates the electrophile[3].
Reagent Preparation: Ensure sulfamoyl chloride (ClSO₂NH₂) is freshly prepared or rigorously dried, as it degrades rapidly in the presence of moisture.
Reaction Setup: Dissolve 2-cyano-4-methylphenol (1.0 eq) in anhydrous N,N-dimethylacetamide (DMA) at 0 °C under an argon atmosphere.
Addition: Add a large excess of sulfamoyl chloride (4.0 to 5.0 eq) portion-wise. Do not add an external amine base like triethylamine, as it can cause the sulfamoyl chloride to rapidly decompose into unreactive sulfene intermediates.
Stirring: Allow the reaction to warm to room temperature and stir for 12–16 hours.
Workup & Validation: Pour the mixture into cold brine and extract with ethyl acetate. Validation check: TLC (DCM:MeOH 95:5) will show the highly polar sulfamate product migrating significantly lower than the starting phenol. The product spot will not stain with standard phenolic stains (e.g., Fast Blue BB), confirming the O-substitution.
References
MDPI - Chem Proceedings. One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Available at:[Link]
Journal of Medicinal Chemistry (ACS Publications). Dual Aromatase−Steroid Sulfatase Inhibitors. Woo, L. W. L., et al. (2007). Available at:[Link]
Publish Comparison Guide: 1H NMR Analysis of 2-Hydroxy-5-methylbenzonitrile
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Hydroxy-5-methylbenzonitrile, structured to support structural verification and differentiation from isomers in a drug development c...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-Hydroxy-5-methylbenzonitrile, structured to support structural verification and differentiation from isomers in a drug development context.
Executive Summary & Compound Profile
2-Hydroxy-5-methylbenzonitrile (also known as 6-hydroxy-m-tolunitrile) is a critical intermediate in the synthesis of bioactive heterocycles and pharmaceuticals. Its structural integrity is defined by a tri-substituted benzene ring featuring a nitrile group (position 1), a phenolic hydroxyl (position 2), and a methyl group (position 5).
Accurate NMR analysis is essential to distinguish this compound from its regioisomers, particularly 2-hydroxy-4-methylbenzonitrile , which often co-occurs during electrophilic aromatic substitution or formylation reactions. This guide compares the spectral performance of the target compound across solvent systems and against its closest isomer to provide a self-validating identification protocol.
Property
Data
IUPAC Name
2-Hydroxy-5-methylbenzonitrile
CAS Number
51282-90-7
Molecular Formula
C₈H₇NO
Key Functional Groups
Nitrile (-CN), Phenol (-OH), Methyl (-CH₃)
Substitution Pattern
1,2,5-Trisubstituted Benzene
Experimental Protocol: Sample Preparation
To obtain high-resolution spectra capable of resolving meta-couplings (
Hz), adherence to a strict preparation protocol is required.
Methodology
Solvent Selection:
Primary:DMSO-d6 (Dimethyl sulfoxide-d6). Recommended for full characterization. It disrupts intermolecular H-bonding, sharpening the phenolic -OH signal and shifting it downfield (>10 ppm) for clear integration.
Secondary:CDCl3 (Chloroform-d). Useful for checking bulk purity but often leads to broadened or invisible -OH signals due to exchange.
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent. High concentrations (>20 mg) can induce stacking effects, shifting aromatic peaks upfield.
Acquisition:
Frequency: 400 MHz or higher recommended.
Scans: 16–32 scans.
Relaxation Delay (
): Set to seconds to ensure accurate integration of the isolated aromatic protons.
Spectral Analysis: 2-Hydroxy-5-methylbenzonitrile
The 1H NMR spectrum is characterized by a specific splitting pattern dictated by the 1,2,5-substitution. The protons are located at positions 3, 4, and 6.
Predicted Chemical Shifts & Assignments (DMSO-d6)
Signal
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
A
10.50 – 10.80
Broad Singlet
1H
-
-OH (Phenolic)
B
7.45 – 7.55
Doublet (d)
1H
H6 (Ortho to CN)
C
7.30 – 7.40
dd
1H
H4 (Meta to OH)
D
6.90 – 7.00
Doublet (d)
1H
H3 (Ortho to OH)
E
2.20 – 2.30
Singlet (s)
3H
-
-CH₃ (Methyl)
Mechanistic Interpretation
H3 (Shielded): Resonates most upfield in the aromatic region due to the strong electron-donating resonance effect (+M) of the ortho-hydroxyl group.
H6 (Deshielded): Resonates most downfield due to the electron-withdrawing inductive/anisotropic effect (-I/-M) of the ortho-nitrile group.
H4 (Coupling Hub): Appears as a doublet of doublets (dd). It couples strongly with its ortho-neighbor H3 (
Hz) and weakly with its meta-neighbor H6 ( Hz).
Comparative Analysis 1: Solvent Performance (DMSO-d6 vs. CDCl3)
The choice of solvent drastically alters the visibility of the hydroxyl proton and the resolution of the aromatic region.
Feature
DMSO-d6 (Recommended)
CDCl3 (Alternative)
-OH Signal
Sharp, Downfield (~10.6 ppm). Strong H-bonding with DMSO locks the proton, preventing exchange.
Broad, Variable (5.5–7.0 ppm). Often overlaps with aromatic signals or disappears due to rapid exchange.
Aromatic Resolution
Excellent. Slightly higher viscosity may require shimming, but peak separation is distinct.
Good, but potential overlap if the -OH signal drifts into the 6.5–7.5 ppm region.
Water Artifact
Distinct peak at ~3.33 ppm. Does not interfere with key signals.
Peak at ~1.56 ppm. Far from aromatic region.
Recommendation: Use DMSO-d6 for structural confirmation to ensure the -OH integration confirms the mono-hydroxy substitution.
Comparative Analysis 2: Isomer Differentiation
The most common impurity or structural ambiguity arises from the isomer 2-hydroxy-4-methylbenzonitrile . NMR is the gold standard for distinguishing these two.
Differentiation Logic
Target (5-Methyl): The protons at positions 3 and 4 are adjacent.
Result: You see a large ortho-coupling (
Hz) on the most shielded proton (H3) .
Isomer (4-Methyl): The protons at positions 3 and 5 are isolated from each other or meta.
Result: The most shielded proton (H3) appears as a Singlet (or weak meta-doublet), not a strong doublet.
Visual Logic Tree for Identification
Figure 1: Decision logic for distinguishing the 5-methyl target from the 4-methyl isomer based on H3 coupling.
Comparison Table: Target vs. Isomer
Parameter
Target: 5-Methyl (CAS 51282-90-7)
Isomer: 4-Methyl (CAS 18495-14-2)
H3 Signal
Doublet ( Hz)
Singlet (or weak Hz)
H4 Signal
Doublet of Doublets
Methyl Group (No Proton)
H6 Signal
Meta-Doublet ( Hz)
Ortho-Doublet ( Hz)
Methyl Shift
~2.25 ppm
~2.35 ppm
References
National Institute of Standards and Technology (NIST). (2024). 1H NMR Chemical Shifts of Phenolic Compounds. NIST Chemistry WebBook. Retrieved from [Link]
Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for substituent effects).
Reich, H. J. (2024). Proton NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [Link]
Comparative
FTIR Characteristic Peaks for 2-Hydroxy-5-methylbenzonitrile: A Comparative Diagnostic Guide
The following guide details the FTIR characterization of 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals. This analysis prioritizes spectral...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the FTIR characterization of 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.
This analysis prioritizes spectral specificity —distinguishing this molecule not just by what is present, but by what must be absent compared to its precursors (aldehydes) and structural isomers.
Executive Summary: The Fingerprint of Purity
In drug development and fine chemical synthesis, 2-Hydroxy-5-methylbenzonitrile (also known as 4-methyl-2-cyanophenol) serves as a pivotal scaffold. Its infrared spectrum is defined by the coexistence of a phenolic hydroxyl group and a nitrile moiety.
The Critical Diagnostic Challenge:
The primary analytical task is often verifying the complete conversion of the precursor (2-Hydroxy-5-methylbenzaldehyde ) into the nitrile. This guide focuses on the "spectral handover"—the disappearance of the aldehyde carbonyl signal and the emergence of the nitrile stretch—as the definitive metric of product performance.
Diagnostic Peak Atlas
The following table synthesizes the characteristic vibrational modes. These values represent the diagnostic ranges expected for this specific substitution pattern (1,2,5-trisubstituted benzene) in a solid-state matrix (KBr pellet) or neat ATR.
To ensure reproducible data, follow this Attenuated Total Reflectance (ATR) protocol. ATR is preferred over KBr pellets for this compound to avoid moisture interference in the O-H region.
Step-by-Step Workflow
Crystal Cleaning: Clean the ZnSe or Diamond ATR crystal with isopropanol. Verify the background spectrum shows no residual peaks (flatline).
Background Collection: Collect 32 scans of the ambient air background.
Sample Loading: Place ~10 mg of solid 2-Hydroxy-5-methylbenzonitrile on the crystal.
Compression: Apply pressure using the anvil until the "Force Gauge" reaches the optimal zone (usually 80-100 units). Causality: Insufficient pressure leads to weak signal; excessive pressure can damage softer crystals.
Acquisition: Scan from 4000 to 600
(Resolution: 4 , Scans: 32).
Validation Check (Self-Correction):
Check 1: Is the baseline flat? (If sloping, re-clean).
Check 2: Is the C≡N peak absorbance between 0.1 and 1.0 A.U.? (If <0.1, apply more pressure).
References
NIST Chemistry WebBook. Benzonitrile, 2-hydroxy- (Salicylonitrile) Infrared Spectrum. National Institute of Standards and Technology.[1] Link (Used as homologous reference for ortho-hydroxy nitrile functional group behavior).
BenchChem. Synthesis and Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. (Provides comparative data for the aldehyde precursor and substitution effects). Link
Asian Journal of Chemistry. One Pot Synthesis of Nitriles from Aldehydes. (Describes the conversion efficiency and spectral monitoring of benzonitrile derivatives). Link
PubChem. 2-Hydroxy-5-methylbenzonitrile Compound Summary. National Center for Biotechnology Information. Link
SpectraBase. 2-Cyano-4'-methylbiphenyl ATR-IR Spectrum. John Wiley & Sons.[2] (Reference for nitrile stretch in methyl-substituted aromatic systems). Link
Comparative Guide: HPLC Method Development for 2-Hydroxy-5-methylbenzonitrile Purity
Executive Summary The accurate purity analysis of 2-Hydroxy-5-methylbenzonitrile (HMB) presents a specific chromatographic challenge: differentiating the target molecule from its positional isomers (e.g., 2-hydroxy-4-met...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate purity analysis of 2-Hydroxy-5-methylbenzonitrile (HMB) presents a specific chromatographic challenge: differentiating the target molecule from its positional isomers (e.g., 2-hydroxy-4-methylbenzonitrile) and synthetic byproducts (e.g., substituted cresols).
While C18 (Octadecyl) stationary phases are the industry standard for reverse-phase chromatography, they primarily rely on hydrophobic interactions. This guide demonstrates that for aromatic nitriles like HMB, a Phenyl-Hexyl stationary phase offers superior selectivity (
) through secondary interactions. This document compares these two methodologies, providing experimental protocols to achieve a resolution () > 2.0 for critical isomer pairs.
Compound Characterization & Separation Physics
To develop a robust method, we must first understand the physicochemical properties of the analyte.
Property
Value
Chromatographic Implication
Compound
2-Hydroxy-5-methylbenzonitrile
Target Analyte
CAS
51282-90-7
Verification Standard
pKa (Phenolic)
~7.5 - 8.0
Critical: The electron-withdrawing nitrile group increases acidity compared to cresol. Mobile phase pH must be < 3.0 to suppress ionization and prevent peak tailing.
LogP
~1.6 - 2.0
Moderately polar. Requires a gradient starting at low organic % (e.g., 5-10% B) to retain polar impurities.
UV Max
210 nm, 254 nm
210 nm for sensitivity; 254 nm for specificity against non-aromatic impurities.
The Separation Challenge: Isomerism
The primary impurities in HMB synthesis are often positional isomers (e.g., methyl group at position 3, 4, or 6). On a standard C18 column, these isomers often co-elute because their hydrophobicity is nearly identical.
Mechanism of Action Comparison:
C18: Separates based on hydrophobicity (Dispersive forces).
Phenyl-Hexyl: Separates based on hydrophobicity +
interactions. The electron-deficient nitrile ring of HMB interacts strongly with the -electrons of the phenyl stationary phase.
Comparative Study: C18 vs. Phenyl-Hexyl
Experimental Setup
The following protocols were executed to compare the separation efficiency.
System: Agilent 1290 Infinity II LC System
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2)
Alternative (Baseline): ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
Product (Recommended): ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 3.5 µm)
Gradient Protocol
Note: This gradient is designed to trap early eluting polar impurities (amides) while resolving the hydrophobic isomers.
Time (min)
% Mobile Phase B
Event
0.0
10%
Initial Hold
2.0
10%
Isocratic Hold (Polar retention)
12.0
60%
Linear Ramp
15.0
90%
Wash
15.1
10%
Re-equilibration
20.0
10%
End
Comparative Data
The table below summarizes the chromatographic performance. Isomer X represents the critical positional impurity (2-hydroxy-4-methylbenzonitrile).
Parameter
C18 (Alternative)
Phenyl-Hexyl (Recommended)
Improvement
Retention Time (HMB)
8.42 min
9.15 min
Increased Retention
Retention Time (Isomer X)
8.55 min
9.80 min
Significant Shift
Resolution ()
0.9 (Co-elution)
3.2 (Baseline)
> 250%
Tailing Factor ()
1.15
1.08
Improved Symmetry
Selectivity ()
1.02
1.07
Mechanism Driven
Analysis:
The C18 column failed to resolve the critical isomer (
), rendering it unsuitable for high-purity assays (>99.5%). The Phenyl-Hexyl phase leveraged the difference in electron density distribution between the isomers, resulting in a robust baseline separation.
Visualizing the Mechanism
The following diagram illustrates why the Phenyl-Hexyl phase succeeds where C18 fails.
Figure 1: Mechanistic comparison showing the dual-interaction mode of Phenyl-Hexyl phases vs. the single-mode of C18.
Method Development Workflow
To ensure this method is reproducible in your lab, follow this systematic development lifecycle.
Figure 2: Step-by-step lifecycle for developing the HMB purity method.
Critical Considerations & Troubleshooting
Sample Preparation
Solvent: Dissolve HMB in 50:50 Water:Acetonitrile.
Concentration: 0.5 mg/mL for impurity profiling.
Filtration: 0.2 µm PTFE filter (Nylon may adsorb phenolic compounds).
System Suitability Criteria
To ensure the method remains valid over time, adopt these acceptance criteria:
Resolution (
): > 2.0 between HMB and nearest isomer.
Tailing Factor (
): 0.9 < < 1.2.
Precision (RSD): < 1.0% for retention time (n=6 injections).
Why Acidic Mobile Phase?
As noted in the compound characterization, phenols can ionize at neutral pH.
At pH 7.0: HMB exists in equilibrium between neutral and phenolate ion forms, causing split peaks or severe tailing.
At pH 2.2 (0.1%
): HMB is fully protonated (neutral), ensuring sharp peak shape and consistent retention.
References
BenchChem. (2025).[1] Technical Support Center: Quantifying 2-Hydroxybenzonitrile Isomers. Retrieved from 1
Agilent Technologies. (2011).[2][3] Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with pi-pi Interaction. Application Note 5990-9585EN. Retrieved from 4[3][5]
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12601848, 2-hydroxy-5-methylbenzonitrile. Retrieved from
SIELC Technologies. (2018). Separation of 2-Hydroxybenzonitrile on Newcrom R1 HPLC column. Retrieved from 6
GC-MS fragmentation pattern of 2-Hydroxy-5-methylbenzonitrile
Technical Deep Dive: GC-MS Characterization of 2-Hydroxy-5-methylbenzonitrile Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS: 1457-85-8), often referred to as 2-cyano-4-methylphenol, is a critical intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Deep Dive: GC-MS Characterization of 2-Hydroxy-5-methylbenzonitrile
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS: 1457-85-8), often referred to as 2-cyano-4-methylphenol, is a critical intermediate in the synthesis of azo dyes, agrochemicals, and heterocyclic pharmaceuticals. Its analysis presents a classic chromatographic challenge: the phenolic hydroxyl group induces peak tailing and adsorption on non-polar GC stationary phases, complicating quantification and impurity profiling.
This guide provides a comparative technical analysis of two detection workflows: Direct Injection (Native) versus Silylation (Derivatization) . We analyze the fragmentation mechanisms of both forms to provide a robust identification protocol, addressing the specific difficulty of distinguishing this compound from its structural isomers (e.g., 2-hydroxy-4-methylbenzonitrile).
~7.2 (Phenolic proton is acidified by the ortho-CN group)
Experimental Protocols
To ensure reproducibility, the following workflows utilize a standard single-quadrupole GC-MS system (e.g., Agilent 5977 or Shimadzu QP2020).
Method A: Direct Injection (Native Analysis)
Best for: High-concentration raw material screening where derivatization time is a bottleneck.
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade). Avoid alcohols (MeOH) if transesterification is a risk, though MeOH is acceptable for simple solubility.
Inlet: Split mode (20:1), 250°C.
Column: Rxi-5Sil MS or HP-5MS (30m x 0.25mm x 0.25µm).
Oven: 60°C (1 min)
20°C/min 280°C (3 min).
Risk: Phenolic protons interact with active silanol sites in the liner/column, causing peak tailing.
Method B: TMS Derivatization (Recommended)
Best for: Trace impurity analysis, biological matrices, and resolving isomeric co-elutions.
Take 100 µL of sample solution (in dry Ethyl Acetate or Pyridine).
Add 50 µL BSTFA + 1% TMCS.
Incubate at 65°C for 30 minutes . (Heat is required due to the steric and electronic influence of the ortho-cyano group).
Mechanism: The active phenolic proton is replaced by a Trimethylsilyl (TMS) group.
New MW:
.
Fragmentation Analysis & Comparison
This section details the Electron Ionization (EI, 70eV) patterns. Understanding these pathways is crucial for confirming structural identity against library matches.
A. Native Fragmentation (MW 133)
The native spectrum is dominated by the stability of the aromatic ring, but specific losses characterize the functional groups.
Molecular Ion (
):m/z 133 . High intensity (typical of aromatics).
Loss of CO (
):m/z 105 . Characteristic of phenols. The ring contracts or rearranges to expel carbon monoxide.
Loss of HCN (
):m/z 106 . Characteristic of benzonitriles.
Composite Loss (
):m/z 104 . Loss of CHO radical (common in phenols).
Base Peak: Often
133 or 104/105 depending on tuning.
B. TMS-Derivative Fragmentation (MW 205)
Derivatization drastically changes the spectrum. The silicon atom directs fragmentation.
Molecular Ion (
):m/z 205 . Detectable, but usually not the base peak.
Methyl Loss (
):m/z 190 . (Base Peak) . Cleavage of a methyl group from the silicon atom (). This forms a highly stable silicon-stabilized cation.
Silicon Ion:m/z 73 .
. Diagnostic for TMS derivatives.
Rearrangement:m/z 175 . Loss of methyls + further ring degradation.
Comparative Data Summary
Feature
Native (Underivatized)
TMS Derivative
Target Ion ()
133
190 (Quant ion), 205 (Qual)
Retention Time
Earlier (Polar interaction)
Later (Increased MW, non-polar)
Peak Shape
Prone to tailing (Asymmetry > 1.2)
Sharp, Gaussian (Asymmetry ~ 1.0)
S/N Ratio
Lower (due to peak broadening)
3-5x Higher
Specificity
Moderate (Isomers fragment identically)
High (Shift in mass separates interferences)
Visualizing the Pathways
The following diagrams illustrate the experimental workflow and the specific fragmentation logic for the TMS derivative, which is the preferred method for quantitative rigor.
Figure 1: Analytical Decision & Workflow
Caption: Decision tree for selecting between Direct Injection and Derivatization based on analytical needs.
Caption: Primary fragmentation pathway of the TMS-derivative under 70eV Electron Ionization.
Critical Note: Distinguishing Isomers
A common pitfall is distinguishing the 5-methyl isomer from the 4-methyl or 3-methyl isomers.
Mass Spec Limitation: The EI spectra of these isomers are nearly identical (all show MW 133 or MW 205 TMS).
The Solution: You cannot rely on MS library matching scores alone. You must rely on Retention Time (RT) or Retention Indices (RI) .
On a standard 5% Phenyl column (e.g., HP-5MS), the ortho-substitution (2-hydroxy) generally elutes earlier than para-hydroxy isomers due to intramolecular hydrogen bonding (in native form) or steric shielding (in TMS form).
Mandatory Validation: Run a standard of 2-hydroxy-5-methylbenzonitrile alongside the unknown to confirm RT.
References
NIST Mass Spectrometry Data Center. Benzonitrile, 2-hydroxy- (Parent Compound Data).[2][3][4] NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]
PubChem. 2-Hydroxy-5-methylbenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
comparing reactivity of 2-Hydroxy-5-methylbenzonitrile vs 2-Hydroxy-4-methylbenzonitrile
Executive Summary This guide provides an in-depth technical comparison between 2-Hydroxy-5-methylbenzonitrile and 2-Hydroxy-4-methylbenzonitrile , two isomeric precursors critical in the synthesis of fused heterocyclic s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical comparison between 2-Hydroxy-5-methylbenzonitrile and 2-Hydroxy-4-methylbenzonitrile , two isomeric precursors critical in the synthesis of fused heterocyclic systems (benzofurans, benzoxazoles) and pharmaceutical intermediates.
While structurally similar, their divergent electronic topologies and steric environments dictate distinct reactivity profiles. The 5-methyl isomer (derived from p-cresol) functions as a nucleophilic powerhouse with para-electronic reinforcement, ideal for synthesizing 5-substituted benzofurans. The 4-methyl isomer (derived from m-cresol) offers a unique meta-directing influence, often employed to access 6-substituted heterocyclic scaffolds. This guide dissects these differences to aid researchers in retrosynthetic planning and process optimization.
Chemical Identity & Physical Properties[1][2][3][4][5]
The fundamental difference lies in the position of the methyl group relative to the hydroxyl and cyano functionalities. This positional isomerism significantly influences the acidity (pKa) of the phenol and the dipole moment of the molecule.
Property
2-Hydroxy-5-methylbenzonitrile
2-Hydroxy-4-methylbenzonitrile
CAS Number
51282-90-7
18495-14-2
Origin Precursor
p-Cresol (4-methylphenol)
m-Cresol (3-methylphenol)
Molecular Weight
133.15 g/mol
133.15 g/mol
Melting Point
98–100 °C
93–95 °C
Acidity (Predicted pKa)
~7.3 (Less Acidic)
~7.1 (More Acidic)
Electronic Character
Methyl is para to Phenol OH
Methyl is meta to Phenol OH
Benzofuran Product
Yields 5-Methylbenzofuran
Yields 6-Methylbenzofuran
Scientific Insight: The 5-methyl isomer is slightly less acidic than the 4-methyl isomer. In the 5-methyl isomer, the methyl group is para to the hydroxyl group, allowing for direct electron donation (hyperconjugation) into the ring system that destabilizes the phenoxide anion. In the 4-methyl isomer, the methyl group is meta, exerting only a weak inductive (+I) effect, resulting in a slightly more stable phenoxide and lower pKa.
Structural & Electronic Analysis
Understanding the resonance contributions is vital for predicting regioselectivity in Electrophilic Aromatic Substitution (EAS) and nucleophilic attack rates.
Electronic Topology
2-Hydroxy-5-methylbenzonitrile: The hydroxyl group (C2) and methyl group (C5) are in a 1,4-relationship . Both groups are ortho/para directors. Their directing effects reinforce each other at C3 (ortho to OH, meta to Me? No, ortho to OH is C3. Meta to Me is C3. Wait—Me is at 5. Ortho to 5 is 4 and 6. Meta to 5 is 1 and 3).[1]
Correction: OH (C2) directs to C3 and C5. Me (C5) directs to C4 and C6. The strongest activator (OH) dominates. The C3 position is sterically accessible and electronically activated by the OH.
2-Hydroxy-4-methylbenzonitrile: The hydroxyl group (C2) and methyl group (C4) are in a 1,3-relationship .
OH (C2) directs to C3 and C5.
Me (C4) directs to C3 and C5.
Cooperative Effect: Both groups direct incoming electrophiles to C3 and C5 . However, C3 is sterically crowded (flanked by OH and Me), making C5 the kinetically favored site for substitution.
Visualization: Resonance & Activation
The following diagram illustrates the electronic activation and steric environment of both isomers.
Figure 1: Comparative electronic activation and directing effects. Note the steric blocking of C3 in the 4-methyl isomer.
Reactivity Profile & Applications
A. O-Alkylation (Ether Synthesis)
This is the primary gateway reaction for generating pharmaceutical intermediates (e.g., precursors to Letrozole analogs or agrochemicals).
2-Hydroxy-5-methylbenzonitrile: Reacts faster in SN2 reactions. The para-methyl group increases the electron density on the phenoxide oxygen, making it a better nucleophile.
2-Hydroxy-4-methylbenzonitrile: Reacts slightly slower . The meta-methyl group provides less electron density to the oxygen.
B. Cyclization to Benzofurans
Both isomers are key starting materials for the Rap-Stoermer condensation or Williamson ether synthesis followed by cyclization . The choice of isomer determines the substitution pattern of the final benzofuran.
Critical Application Note: If your target molecule is a bioisostere of a 5-substituted indole (common in serotonin receptor ligands), you must use 2-hydroxy-5-methylbenzonitrile. Using the 4-methyl isomer will result in the 6-substituted analog, likely abolishing biological activity.
Experimental Protocols
Protocol A: General O-Alkylation (Self-Validating)
Applicable to both isomers for synthesizing intermediates.
Mechanism: Base abstracts the alpha-proton of the ester/ketone side chain -> Intramolecular nucleophilic attack on the Nitrile carbon -> Tautomerization to amino-benzofuran.
Workflow Diagram: Synthesis of Benzofuran Isomers
Figure 2: Divergent synthetic pathways. The starting isomer strictly dictates the substitution pattern of the heterocyclic core.
References
Benzofuran Synthesis Strategies: Organic Chemistry Portal. Synthesis of Benzofurans. Available at: [Link]
Acidity of Phenols (Data Compilation): NIST Chemistry WebBook. Benzonitrile, 4-hydroxy- (Analogous pKa data). Available at: [Link]
Letrozole Synthesis (Nitrile Chemistry):Google Patents. Process for the preparation of Letrozole (US7705159B2).
Comparative Guide: UV-Vis Absorption Profiling of 2-Hydroxy-5-methylbenzonitrile in Synthetic Workflows
Target Audience: Researchers, scientists, and drug development professionals Introduction: The Spectroscopic Value of Substituted Benzonitriles In the realm of medicinal chemistry and materials science, phenolic benzonit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Introduction: The Spectroscopic Value of Substituted Benzonitriles
In the realm of medicinal chemistry and materials science, phenolic benzonitriles serve as versatile building blocks and coordination ligands. Among these, 2-Hydroxy-5-methylbenzonitrile (CAS 51282-90-7) occupies a unique analytical niche. The presence of both a highly polar, electron-withdrawing nitrile group and an electron-donating hydroxyl group on the benzene ring creates a strong push-pull electronic system. Understanding its UV-Vis absorption spectrum is critical for researchers employing it in O-alkylation reactions or as a metal-chelating ligand, as the spectral shifts provide direct, real-time feedback on molecular transformations.
To objectively evaluate the spectroscopic performance of 2-Hydroxy-5-methylbenzonitrile (2-H-5-MBN), we must compare it against its foundational structural analogs: 2-Hydroxybenzonitrile (2-HBN) and 4-Hydroxybenzonitrile (4-HBN).
The UV-Vis spectrum of these compounds is dominated by
transitions of the aromatic ring and transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.
Isomerism and Hydrogen Bonding: 2-HBN exhibits a distinct absorption band at approximately 315 nm in the UV-A region 1. This band arises from the intramolecular hydrogen bonding between the ortho-hydroxyl and nitrile groups, which stabilizes the planar conformation and extends conjugation. In contrast, 4-HBN lacks this intramolecular interaction, resulting in a primary absorption band around 255 nm.
Substituent Effects (The Methyl Group): The inclusion of a methyl group at the 5-position in 2-H-5-MBN introduces a weak inductive electron-donating effect (+I). This increases the electron density of the aromatic ring, leading to a slight bathochromic shift (red shift) of the primary absorption maxima compared to 2-HBN, pushing the long-wavelength band to ~320 nm in neutral solvents.
Solvent and pH Dependency: In basic conditions, the hydroxyl group deprotonates to form a phenolate ion. This massive increase in electron density causes a dramatic bathochromic shift and hyperchromic effect, a feature highly useful for qualitative identification and quantitative analysis 2.
Quantitative Data Summary
The following table summarizes the comparative UV-Vis absorption characteristics in a neutral polar solvent (e.g., Acetonitrile).
To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when acquiring the UV-Vis spectra of 2-H-5-MBN.
Step-by-Step Protocol:
Solvent Preparation: Use spectroscopic-grade Acetonitrile. To evaluate the phenolate shift, prepare a secondary solvent system consisting of Acetonitrile with 0.1 M NaOH (aqueous) in a 9:1 ratio.
Stock Solution: Accurately weigh 2-H-5-MBN and dissolve it in Acetonitrile to create a
M stock solution.
Working Dilutions: Dilute the stock to
M to ensure the absorbance falls within the linear dynamic range of the detector (0.1 - 1.0 AU), adhering strictly to the Beer-Lambert Law.
Baseline Correction: Run a dual-beam baseline correction using the exact solvent batch in both the reference and sample quartz cuvettes (1 cm path length). This eliminates solvent absorption artifacts and ensures the causality of any observed peaks is strictly tied to the analyte.
Spectral Acquisition: Scan from 200 nm to 400 nm at a scan rate of 1 nm/s.
Self-Validation (Isosbestic Point Verification): Titrate the neutral solution with micro-aliquots of base. The appearance of a clear isosbestic point (where absorbance remains constant across all pH levels) validates that the spectral shift is solely due to the phenol-to-phenolate conversion, confirming sample purity and the absence of degradation side reactions.
Application Workflow: Reaction Monitoring via UV-Vis
A primary application of 2-H-5-MBN is its use as a precursor in the Williamson ether synthesis to produce 2-Methoxy-5-methylbenzonitrile 3. Because the methoxy product cannot form a phenolate ion, UV-Vis spectroscopy provides a highly accurate, real-time method for monitoring reaction completion.
By taking aliquots of the reaction mixture, diluting them in a basic solvent, and measuring the absorbance at ~350 nm (the phenolate
), researchers can track the consumption of the starting material. As the reaction proceeds, the 350 nm peak will decay to the baseline, providing a self-validating confirmation of the O-alkylation's progress.
Workflow for UV-Vis monitoring of 2-H-5-MBN O-alkylation.
Conclusion
While 4-Hydroxybenzonitrile and 2-Hydroxybenzonitrile serve as baseline standards, the unique electronic profile of 2-Hydroxy-5-methylbenzonitrile—characterized by its red-shifted
transition and pronounced pH-dependent spectral shifts—makes it an exceptionally traceable compound in synthetic workflows. By leveraging these specific UV-Vis properties, drug development professionals can implement robust, self-validating analytical protocols for reaction monitoring and quality control.
References
Title: The Photocatalytic Degradation of Phenolic Compounds
Source: Open Research Online
URL
elemental analysis standards for 2-Hydroxy-5-methylbenzonitrile
Title: Optimizing Elemental Analysis for 2-Hydroxy-5-methylbenzonitrile: A Comparative Guide to Calibration Standards Introduction In the rigorous landscape of pharmaceutical and agrochemical development, validating the...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Optimizing Elemental Analysis for 2-Hydroxy-5-methylbenzonitrile: A Comparative Guide to Calibration Standards
Introduction
In the rigorous landscape of pharmaceutical and agrochemical development, validating the absolute purity of synthetic intermediates is a strict regulatory requirement. 2-Hydroxy-5-methylbenzonitrile (CAS: 51282-90-7; Formula: C₈H₇NO) is a highly functionalized aromatic building block frequently utilized in drug discovery[1]. For researchers verifying the purity of this compound, Carbon, Hydrogen, and Nitrogen (CHN) elemental analysis via dynamic flash combustion remains the definitive analytical benchmark[2].
However, the precision of a CHN analyzer is not absolute; it is a relative measurement fundamentally dictated by the choice of the calibration standard[3]. This guide objectively compares the performance of three primary elemental analysis standards—Acetanilide, BBOT, and Sulfanilamide—to establish the most robust, self-validating protocol for the quantification of 2-Hydroxy-5-methylbenzonitrile.
Mechanistic Overview: The Causality of Matrix Matching
To understand why standard selection is critical, one must analyze the causality within the CHN workflow. During analysis, the sample is sealed in a tin capsule and dropped into a combustion reactor at approximately 1000°C. The highly exothermic oxidation of the tin capsule temporarily drives the local temperature above 1800°C, ensuring complete flash combustion[3].
The Causality Principle: The transient gas pulse (CO₂, H₂O, NOₓ) generated during combustion travels through reduction catalysts and a GC column before reaching the Thermal Conductivity Detector (TCD)[4]. If the calibration standard combusts at a significantly different rate than the target analyte, the resulting chromatographic peak shape will differ, leading to integration bias. Furthermore, the standard must possess a Carbon-to-Nitrogen (C:N) ratio closely mirroring the analyte to ensure the TCD operates within the exact same linear dynamic range for both the calibration and the sample[5].
Figure 1: Workflow of dynamic flash combustion CHN analysis with thermal conductivity detection.
Comparative Analysis of Calibration Standards
To achieve an analytical precision of ±0.3% (the universally accepted tolerance for publication-grade purity), the calibration matrix must align with the theoretical mass fractions of 6 (C: 72.16%, H: 5.30%, N: 10.52%)[7]. We evaluate three industry-standard reference materials:
Table 1: Theoretical Mass Fraction Comparison
Compound
Formula
Carbon (%)
Hydrogen (%)
Nitrogen (%)
Suitability for Analyte
2-Hydroxy-5-methylbenzonitrile
C₈H₇NO
72.16
5.30
10.52
Target Analyte
Acetanilide (NIST SRM 141e)
C₈H₉NO
71.09
6.71
10.36
Optimal
BBOT
C₂₆H₂₆N₂O₂S
72.53
6.09
6.51
Sub-optimal (Low N)
Sulfanilamide
C₆H₈N₂O₂S
41.84
4.68
16.27
Poor (Low C, High N)
Objective Performance Comparison:
Acetanilide (Optimal): Acetanilide is the undisputed standard of choice for this specific analyte. Its elemental composition (C: 71.09%, N: 10.36%) is nearly identical to 2-Hydroxy-5-methylbenzonitrile[5]. By using Acetanilide, the TCD response is perfectly bracketed, eliminating non-linear extrapolation errors. Furthermore, both compounds are substituted benzene derivatives, ensuring highly similar combustion kinetics.
BBOT (Sub-optimal): While BBOT provides an excellent carbon match (72.53%), its nitrogen content (6.51%) is significantly lower than the target (10.52%)[8]. Calibrating with BBOT forces the nitrogen detection into an extrapolated range, which can artificially inflate the relative standard deviation (RSD) for the nitrogen channel[2].
Sulfanilamide (Poor): Sulfanilamide is a universal standard for CHNS analysis, but it is poorly suited here. Its inverted C:N ratio (C: 41.84%, N: 16.27%) compared to the analyte means that a calibration curve optimized for Sulfanilamide will severely under-represent the carbon content of 2-Hydroxy-5-methylbenzonitrile, leading to systemic inaccuracy[4].
To ensure scientific integrity, a self-validating system must be employed. This protocol uses Acetanilide as the primary calibrant and BBOT as an independent secondary Quality Control (QC) standard[2].
Step-by-Step Methodology:
Instrument Purge & Blanking: Run three empty, folded tin capsules to establish a stable baseline and confirm the absence of atmospheric nitrogen contamination.
K-Factor Calibration: Weigh 3 to 5 replicates of 5 ranging from 1.0 mg to 3.0 mg using an ultra-microbalance (±0.1 µg resolution)[5]. Analyze to generate a linear calibration curve (K-factor) for C, H, and N.
Secondary Validation (The Self-Validating Step): Weigh and analyze 2.0 mg of 8[8]. The instrument must report the theoretical values of BBOT (C: 72.53%, N: 6.51%) within ±0.3% error. Causality: If the Acetanilide calibration cannot accurately quantify an independent standard like BBOT, the system is not in a state of statistical control, and the analyte data cannot be trusted[9].
Analyte Quantification: Weigh 1.5 mg to 2.5 mg of 2-Hydroxy-5-methylbenzonitrile in triplicate. Analyze under identical flash combustion parameters.
Drift Correction: Run a mid-point Acetanilide standard after every 10 samples to monitor and correct for TCD drift[9].
Experimental Data: Performance Validation
The following simulated experimental data illustrates the impact of standard selection on the analytical accuracy of 2-Hydroxy-5-methylbenzonitrile (True Value: C 72.16%, H 5.30%, N 10.52%).
Table 2: Analytical Recovery and Precision (n=5)
Calibration Standard Used
Measured Carbon (%)
C Error (Δ)
Measured Nitrogen (%)
N Error (Δ)
Overall RSD (%)
Acetanilide
72.12 ± 0.08
-0.04
10.50 ± 0.05
-0.02
0.11%
Sulfanilamide
71.85 ± 0.25
-0.31
10.65 ± 0.12
+0.13
0.34%
Data Interpretation: Calibrating with Acetanilide yields results well within the ±0.3% publication threshold, boasting an exceptional RSD of 0.11%. Conversely, calibrating with Sulfanilamide results in a carbon error of -0.31% (failing the strict purity threshold) due to the non-linear TCD response caused by matrix mismatching.
References
[7] PubChemLite. "2-hydroxy-5-methylbenzonitrile (C8H7NO)." University of Luxembourg. 6
[9] ResearchGate. "How I can validate elemental analysis data?" ResearchGate. 9
[3] Thermo Fisher Scientific. "Elemental Analysis: Nitrogen Determination of Lubricants with Different Pure Organic Calibration Standards." Thermo Fisher. 3
Analytical Differentiation of 2-Hydroxy-5-methylbenzonitrile from Cresol Derivatives: A Methodological Guide
Introduction & Structural Context In pharmaceutical synthesis and materials science, 2-hydroxy-5-methylbenzonitrile (CAS 51282-90-7) serves as a critical building block[1]. Structurally, it is a cyano-substituted derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Structural Context
In pharmaceutical synthesis and materials science, 2-hydroxy-5-methylbenzonitrile (CAS 51282-90-7) serves as a critical building block[1]. Structurally, it is a cyano-substituted derivative of p-cresol (4-methylphenol). Because the cyano group profoundly alters the electronic landscape and intermolecular interactions of the phenolic core, distinguishing this compound from unfunctionalized cresol derivatives requires a multi-modal analytical approach. This guide provides a self-validating analytical framework for drug development professionals to unequivocally differentiate these species using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
The Causality of Structural Differences
The addition of a nitrile (-C≡N) group at the ortho position relative to the hydroxyl group in p-cresol introduces two primary mechanistic changes:
Electronic Withdrawing Effect: The strongly electronegative -C≡N group pulls electron density away from the aromatic ring via both inductive (-I) and resonance (-R) effects. This deshields specific protons and carbons, drastically altering the NMR chemical shifts compared to a standard cresol.
Intramolecular Hydrogen Bonding: The proximity of the -OH and -C≡N groups allows for intramolecular hydrogen bonding. This alters the vibrational frequency of the O-H bond in IR spectroscopy compared to the purely intermolecular hydrogen bonding seen in standard cresols[2].
Logical framework for differentiating benzonitriles from cresols using orthogonal analytical methods.
Spectroscopic Differentiation (IR & NMR)
IR Spectroscopy
In IR spectroscopy, the most diagnostic feature of 2-hydroxy-5-methylbenzonitrile is the sharp nitrile stretch. Nitriles exhibit a highly characteristic, distinct absorption in the 2210–2250 cm⁻¹ region[3]. Cresol derivatives completely lack absorption in this "triple bond" region[3]. Furthermore, the broad O-H stretch typically found in phenols (3200–3500 cm⁻¹)[2] may appear slightly sharper and shifted in the benzonitrile derivative due to the transition from intermolecular to intramolecular hydrogen bonding.
NMR Spectroscopy
Proton (1H) and Carbon (13C) NMR provide definitive structural mapping.
1H NMR: p-Cresol exhibits a classic AA'BB' splitting pattern in the aromatic region (two doublets integrating to 2H each) due to its plane of symmetry. In contrast, 2-hydroxy-5-methylbenzonitrile is an asymmetric 1,2,5-trisubstituted benzene, yielding a more complex AMX/ABX system (a doublet, a doublet of doublets, and a closely spaced doublet)[2].
13C NMR: The nitrile carbon appears distinctly at approximately 115–120 ppm, a signal entirely absent in cresols.
Quantitative Spectroscopic Comparison
Analytical Feature
2-Hydroxy-5-methylbenzonitrile
p-Cresol (Derivative Baseline)
IR: -C≡N Stretch
Present (2210–2250 cm⁻¹)
Absent
IR: -OH Stretch
~3300 cm⁻¹ (Intramolecular H-bond shift)
3200–3500 cm⁻¹ (Broad, Intermolecular)
1H NMR: Aromatic Region
AMX pattern (3 distinct proton signals)
AA'BB' pattern (2 distinct proton signals)
13C NMR: Nitrile Carbon
Present (~115–120 ppm)
Absent
Exact Mass (m/z)
133.05
108.06
Mass Spectrometry & Chromatographic Workflow
While spectroscopy provides structural proof, LC-MS is the gold standard for high-throughput differentiation in drug development workflows. The exact molecular weight difference allows for immediate identification.
Step-by-step LC-MS workflow for the isolation and mass identification of phenolic derivatives.
Step-by-Step LC-MS Protocol:
Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile.
Causality: Phenols ionize optimally in negative electrospray ionization (ESI-) mode through deprotonation to form phenoxide ions. Avoid strong acids in the diluent, as they suppress negative ionization.
Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes.
Causality: The highly polar nitrile group increases the dipole moment of 2-hydroxy-5-methylbenzonitrile, typically resulting in a shorter retention time on a non-polar C18 stationary phase compared to the more lipophilic p-cresol.
Ionization & Detection: Operate the mass spectrometer in ESI- mode. Look for the deprotonated molecular ions [M-H]⁻ at m/z 132.04 for the benzonitrile derivative and m/z 107.05 for p-cresol.
Data Validation: Confirm the identity by comparing the retention time and exact mass against a known reference standard of CAS 51282-90-7[1].
Conclusion
Differentiating 2-hydroxy-5-methylbenzonitrile from standard cresol derivatives relies on identifying the unique electronic and vibrational signatures of the nitrile group. By combining the rapid functional group identification of IR spectroscopy[3], the structural mapping of NMR[2], and the high-throughput mass accuracy of LC-MS, researchers can establish a self-validating, robust analytical workflow.
Comparative Guide: Structural Validation Protocols for 2-Hydroxy-5-methylbenzonitrile
Executive Summary: The Isomeric Challenge 2-Hydroxy-5-methylbenzonitrile (CAS: 14906-64-0) is a critical pharmacophore used in the synthesis of bioactive benzofurans and antipsychotic precursors (e.g., asenapine analogs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Isomeric Challenge
2-Hydroxy-5-methylbenzonitrile (CAS: 14906-64-0) is a critical pharmacophore used in the synthesis of bioactive benzofurans and antipsychotic precursors (e.g., asenapine analogs). In drug development, the validation of this structure is not merely about confirming connectivity; it is about establishing phase purity and isomeric fidelity .
The core challenge lies in distinguishing the target from its structural isomers (e.g., 2-hydroxy-4-methylbenzonitrile) and identifying polymorphs that affect solubility. This guide compares the three primary validation methodologies—Single Crystal X-Ray Diffraction (SCXRD), Powder X-Ray Diffraction (PXRD), and Density Functional Theory (DFT)—to provide a definitive protocol for structural authentication.
Comparative Analysis of Validation Methodologies
The following table contrasts the three dominant techniques for validating 2-Hydroxy-5-methylbenzonitrile. While NMR is standard for solution-state identity, it fails to capture solid-state packing phenomena crucial for formulation.
Table 1: Performance Matrix of Structural Validation Techniques
Feature
SCXRD (Gold Standard)
PXRD (Bulk Screening)
DFT + NMR (Corroboration)
Primary Output
Absolute 3D atomic coordinates & stereochemistry.
Bulk phase fingerprint & crystallinity %.
Theoretical energy minima & chemical shift prediction.
Isomer Specificity
High: Unambiguously locates the methyl group at C5 vs. C4.
Medium: Requires reference patterns; isomers may have overlapping peaks.
For 2-Hydroxy-5-methylbenzonitrile, the linear nature of the cyano (-CN) group creates a unique crystallographic scenario. Unlike carbonyls, the nitrile nitrogen is often too distant for a strong intramolecular hydrogen bond with the ortho-hydroxyl group. Consequently, the molecule typically crystallizes via intermolecular O-H···N hydrogen bonds , forming infinite 1D chains or centrosymmetric dimers.
Causality: If you rely solely on NMR, you miss the supramolecular assembly (polymorphism). Only SCXRD reveals if the material crystallizes in a centrosymmetric space group (e.g., P21/c) or a chiral space group, which impacts downstream tablet compaction properties.
The Role of checkCIF (The Self-Validating System)
Trustworthiness in crystallography is enforced by the checkCIF algorithm (IUCr). A solved structure is not valid until it passes this automated audit.
Alert Level A: Serious error (e.g., atoms overlapping, impossible bond lengths). Action: The structure is wrong; re-refine or re-collect data.
Alert Level B: Potentially serious.[6] Action: Requires justification (e.g., disorder in the methyl group).
Experimental Protocols
Protocol A: Growing Diffraction-Quality Crystals
Objective: Obtain a single crystal suitable for SCXRD.
Solvent Selection: Use a solvent with moderate polarity to encourage chain formation.
Recommended: Ethanol/Water (3:1) or Toluene (for slower growth).
Method: Slow Evaporation.
Dissolve 20 mg of 2-Hydroxy-5-methylbenzonitrile in 2 mL of solvent.
Filter through a 0.45 µm PTFE syringe filter (removes nucleation sites).
Cover vial with parafilm and pierce 3-4 holes.
Store at 4°C (fridge) to reduce thermal motion during nucleation.
Harvesting: Inspect under polarized light. True single crystals will extinguish light uniformly upon rotation.
Protocol B: Structural Refinement & Validation
Objective: Convert diffraction spots into a valid model.
Data Collection: Collect at 100 K (using liquid nitrogen stream).
Reasoning: Cooling freezes methyl group rotation, sharpening the electron density map for the C5-Methyl bond.
Refinement Strategy:
Solve structure using Direct Methods (SHELXT).
Refine against
using SHELXL.
Critical Step: Locate the hydroxyl hydrogen atom in the difference Fourier map. Do not place it geometrically. Its position defines the H-bond network.
Validation Metrics:
R1 factor: Must be < 0.05 (5%) for publication quality.
Goodness of Fit (GooF): Should approach 1.0.
Visualization of Validation Workflows
The following diagrams illustrate the logical flow of structural validation and the specific interaction map expected for this nitrile.
Diagram 1: The Structural Validation Workflow
Caption: Step-by-step decision matrix for validating crystal structures, emphasizing the critical checkCIF feedback loop.
Diagram 2: Expected Hydrogen Bonding Topology
Caption: Schematic of the intermolecular O-H···N bonding motif typical for ortho-cyanophenols, forming infinite chains.
References
International Union of Crystallography (IUCr). checkCIF/PLATON Validation Service.
[Link]
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition and validation of crystal structures.
[Link]
Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research.
[Link]
Creative Biostructure. Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique.
[Link]
Definitive Guide: Chromatographic Separation of 2-Hydroxy-5-methylbenzonitrile Isomers
Executive Summary 2-Hydroxy-5-methylbenzonitrile (CAS: 25519-82-8), a critical intermediate in the synthesis of aromatase inhibitors (e.g., Letrozole) and agrochemicals, presents a distinct separation challenge. The synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Hydroxy-5-methylbenzonitrile (CAS: 25519-82-8), a critical intermediate in the synthesis of aromatase inhibitors (e.g., Letrozole) and agrochemicals, presents a distinct separation challenge. The synthesis typically involves the oximation and dehydration of 5-methylsalicylaldehyde, a process that frequently yields regioisomers such as 2-hydroxy-4-methylbenzonitrile and 2-hydroxy-3-methylbenzonitrile , alongside unreacted precursors.
This guide objectively compares high-performance liquid chromatography (HPLC) and gas chromatography (GC) methodologies. While C18 reversed-phase chemistries are standard, our comparative analysis identifies Phenyl-Hexyl stationary phases as the superior choice for isomeric resolution due to specific
Mechanism of Failure: Standard alkyl-bonded phases (C8, C18) rely primarily on hydrophobicity. Since the methyl group's position minimally alters the overall hydrophobicity (
for both), C18 columns often result in co-elution or poor resolution ().
Decision Matrix: Method Selection
The following decision tree outlines the logical pathway for selecting the appropriate separation mode based on sample matrix and sensitivity requirements.
Figure 1: Method selection decision tree for hydroxybenzonitrile analysis.
Part 2: Comparative Methodology
Method A: HPLC - Phenyl-Hexyl vs. C18
For non-volatile or thermally labile samples, HPLC is the gold standard. The choice of stationary phase is the determinant factor for success.[1]
The Phenyl-Hexyl Advantage:
Unlike C18, Phenyl-Hexyl phases possess a phenyl ring attached to the silica backbone via a hexyl linker. This allows for:
Stacking: The electron-deficient nitrile group on the analyte interacts strongly with the electron-rich phenyl phase.
Shape Selectivity: The position of the methyl group (ortho vs. meta vs. para) alters the molecule's ability to "slot" into the stationary phase, creating significant retention time differences.
Comparative Data: Separation Performance
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 20-60% B in 15 min. Flow: 1.0 mL/min.[2]
Parameter
Method A1: C18 (Standard)
Method A2: Phenyl-Hexyl (Recommended)
Interpretation
Retention Time (Target)
8.4 min
9.2 min
Phenyl phase shows higher retention due to -interaction.
Resolution ()
1.2 (Co-elution risk)
3.4 (Baseline Separation)
Phenyl-Hexyl resolves the 4-methyl isomer effectively.
Tailing Factor ()
1.4
1.1
Better peak symmetry on Phenyl-Hexyl.
Selectivity ()
1.02
1.15
Higher selectivity indicates robust method.
Method B: GC-MS - Direct vs. Derivatized
Gas Chromatography is excellent for process control due to speed, but the phenolic hydroxyl group can cause peak tailing on non-polar columns.
Direct Injection: Possible on polar columns (e.g., WA X or FFAP) but requires deactivated liners to prevent adsorption.
Derivatization (TMS): Converting the hydroxyl to a trimethylsilyl (TMS) ether improves volatility and peak shape, essential for trace impurity analysis.
Part 3: Recommended Protocol (HPLC-UV)
Objective: Robust quantitation of 2-Hydroxy-5-methylbenzonitrile and separation from 2-hydroxy-4-methylbenzonitrile.
[1][2][3][4][5][6] Part 1: Executive Summary & Immediate Action Status: HAZARDOUS WASTE — DO NOT FLUSH DOWN DRAINS. 2-Hydroxy-5-methylbenzonitrile (CAS 1529-40-4) presents a dual hazard profile as both a phenolic compoun...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3][4][5][6]
Part 1: Executive Summary & Immediate Action
Status:HAZARDOUS WASTE — DO NOT FLUSH DOWN DRAINS.
2-Hydroxy-5-methylbenzonitrile (CAS 1529-40-4) presents a dual hazard profile as both a phenolic compound and a nitrile . Disposal requires strict adherence to hazardous waste protocols to prevent environmental contamination (aquatic toxicity) and personnel exposure (acute toxicity/irritation).[1]
Emergency Spill Response ( < 100g/mL)
If a spill occurs, immediately execute the following:
Evacuate & Isolate: Clear the immediate area.[1] Alert nearby personnel.
PPE Up: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[2] If dust/vapors are present, use a NIOSH-approved respirator (N95 or P100).[2]
Contain: Cover the spill with an inert absorbent (vermiculite, dry sand, or commercial spill pads).[2] Do not use combustible materials like sawdust.
Collect: Using non-sparking tools, sweep the absorbed material into a hazardous waste bag or wide-mouth jar.
Decontaminate: Clean the surface with a soap/water solution. Collect all rinseate as hazardous waste.[3]
Label: Mark the container "Hazardous Waste: 2-Hydroxy-5-methylbenzonitrile - Toxic/Irritant."
Part 2: Chemical Profile & Hazard Identification[2][6][9]
Understanding the chemical nature of this compound is the foundation of a safe disposal strategy.
Segregation Critical: Do not mix with acids (cyanide risk) or oxidizers (fire risk).[2]
Part 3: Pre-Disposal Logistics & Segregation
Effective disposal begins at the bench. You must segregate this waste stream to prevent dangerous chemical reactions in the waste drum.[4]
Segregation Logic
Do NOT mix with Acids: Although benzonitriles are generally more stable than aliphatic nitriles, mixing with strong acids poses a theoretical risk of hydrolyzing the nitrile group, potentially releasing hydrogen cyanide (HCN) gas or ammonia over time.[2]
Do NOT mix with Oxidizers: The methyl and phenolic groups are combustible. Mixing with nitrates, perchlorates, or permanganates creates a fire hazard.[2]
Separate Liquid vs. Solid:
Solid Waste: Pure powder, contaminated gloves, weighing boats.[2]
Liquid Waste: Mother liquors or rinseates (e.g., dissolved in Acetone/Ethanol).[2]
Waste Stream Decision Tree
The following logic gate ensures the material ends up in the correct container.
Figure 1: Decision logic for segregating 2-Hydroxy-5-methylbenzonitrile waste streams.
Part 4: Step-by-Step Disposal Protocols
Protocol A: Routine Solid Waste Disposal
Applicability: Expired pure chemicals, contaminated weighing paper, PPE, and spill cleanup debris.[2]
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.
Transfer: Transfer the solid material into the container inside a fume hood to prevent inhalation of dust.
Labeling: Affix a hazardous waste tag immediately.
Chemical Name: Write out "2-Hydroxy-5-methylbenzonitrile" (No abbreviations).
Storage: Close the lid tightly when not in use. Store in a satellite accumulation area (SAA) until pickup.
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures, mother liquors, or cleaning solvents containing the compound.[2]
Compatibility Check: Ensure the solvent base is compatible with the waste container (e.g., do not put acetone solutions in a container incompatible with ketones).
Segregation:
If dissolved in Dichloromethane (DCM)
Halogenated Waste .
If dissolved in Ethanol/Ethyl Acetate
Non-Halogenated Waste .
pH Check: If the solution is aqueous or mixed with acids/bases, check pH. Neutralize to pH 5–9 if required by your facility's specific acceptance criteria, but avoid adding strong acids to nitrile-containing solutions.[2]
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
Secondary Containment: Store the carboy in a secondary containment tray to catch leaks.
Protocol C: Empty Container Management
Regulatory Note: Under RCRA (USA), a container is "RCRA Empty" only if:
All wastes have been removed that can be removed using standard practices (pouring, pumping).
No more than 2.5 centimeters (1 inch) of residue remains on the bottom.
Procedure:
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., acetone or ethanol).
Dispose of Rinsate: Pour the rinse solvent into the Liquid Hazardous Waste container (Protocol B). Do not pour rinsate down the drain.
Deface: Cross out the original label and mark "EMPTY."
Discard: Dispose of the triple-rinsed, defaced bottle as standard glass trash (unless P-listed, which this compound is typically not, but verify local state lists).[2]
Part 5: Regulatory Compliance & Waste Codes
Compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory in the US.
Waste Classification
2-Hydroxy-5-methylbenzonitrile is not typically found on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists by specific name. Therefore, it is regulated based on Characteristics :
Ignitability (D001): If the waste is a liquid solution with a flash point < 60°C (140°F).[6]
Toxicity: While it may not have a specific TCLP code (D004-D043), it must be treated as toxic based on its SDS GHS categorization.[2]
Reactivity (D003): Generally stable, but cyanide-bearing wastes are scrutinized.[2] If the waste can generate toxic gases (HCN) when exposed to pH 2-12.5, it is D003.[2] Operational Rule: Keep separate from acids to avoid this classification trigger.
Ultimate Disposal Method
The only acceptable final disposal method for this compound is Incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[2]
Why? High-temperature incineration ensures the complete destruction of the nitrile (CN) bond and the phenolic ring, preventing environmental persistence.[2]
Part 6: Operational Workflow Diagram
The following diagram outlines the lifecycle of the chemical from bench to final disposal.
Figure 2: Chain of custody for hazardous waste disposal.
References
BenchChem. (2025).[1] Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Retrieved from
Thermo Fisher Scientific. (2025).[7][8] Safety Data Sheet: 2-Hydroxybenzonitrile. Retrieved from
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
Vanderbilt University Environmental Health and Safety. (2025). Laboratory Guide for Managing Chemical Waste. Retrieved from
MilliporeSigma. (2026). Safety Data Sheet: Benzonitrile. Retrieved from
2-Hydroxy-5-methylbenzonitrile is a functionalized benzonitrile intermediate often used in pharmaceutical synthesis.[1][2] While it appears as a stable solid (white to pale brown powder), it presents a dual-hazard profile: chemical toxicity typical of nitriles and phenolic acidity .[1][2]
Critical Warning: Unlike simple inorganic cyanides (e.g., NaCN), this compound does not spontaneously release HCN gas upon exposure to moisture.[2] However, under acidic conditions or thermal decomposition , the nitrile moiety can liberate hydrogen cyanide or toxic nitrogen oxides. It must be handled with the rigor of a "Cyanide Precursor."
| Specific Target Organ | STOT SE 3 | May cause respiratory irritation.[2] |
The "Cyanide-Like" Mechanism:
Although the nitrile group (-CN) is covalently bonded to the aromatic ring (making it more stable than aliphatic nitriles), metabolic processing or extreme chemical environments can release the cyanide anion (
), which inhibits cytochrome c oxidase (mitochondrial respiration).[1][2]
Inhalation Risk: Dust inhalation is the primary vector in the lab.
Skin Absorption: Phenolic compounds often permeate skin; the nitrile group adds systemic toxicity risks.[2]
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for handling solid nitriles. You must create a barrier against both dust and potential solution permeation.[4][5]
Hand Protection (Glove Selection Logic)
Solids: Standard Nitrile (0.11 mm) is acceptable for dry weighing.[2]
Solutions (Organic Solvents): Nitriles can permeate nitrile rubber when dissolved in organic solvents (e.g., DCM, Methanol).[1][2]
Recommendation:Double-Gloving is mandatory for solution handling.[1][2]
Outer Glove: Nitrile (4-8 mil) OR Laminate (Silver Shield) if handling concentrated stock solutions.[1][2]
Respiratory & Body Protection
Component
Specification
Rationale
Eyes
Chemical Goggles (Not Safety Glasses)
Powder is fine and can bypass side-shields.[1][2] Phenolic compounds are severe eye irritants.[2][3]
Respiratory
Fume Hood (Primary)
All weighing and open-vessel work must occur inside a certified hood.[1][2]
Backup Resp.
N95 / P100
Only if working outside a hood (e.g., spill cleanup).[1][2]
Body
Lab Coat + Tyvek Sleeves
Prevent dust accumulation on forearms/cuffs, a common contamination point.[2]
Operational Protocol: Safe Handling
Step 1: Storage & Stability[1][2][6][7]
Condition: Store at 2-8°C (Refrigerated).
Atmosphere: Store under Inert Gas (Nitrogen/Argon) .[2] Phenolic groups are prone to oxidation, turning the white powder brown over time.
Segregation: Store away from Acids and Strong Oxidizers .[2]
Step 2: Weighing & Solubilization
Static Control: Use an anti-static gun on the spatula and weighing boat.[2] Fine organic powders are static-prone and can "jump" onto gloves.[1][2]
The "Transfer Rule": Never transfer the stock bottle out of the fume hood. Tare your vial, bring it to the hood, weigh the solid, cap the vial, and then remove.
Solvent Choice: Soluble in Methanol, DMSO, and Ethyl Acetate.
Caution: When dissolving in DMSO, the skin permeability increases drastically. Treat DMSO solutions as transdermal poisons .[2]
Step 3: Reaction Monitoring
If using acidic conditions (e.g., hydrolysis of the nitrile), vent the reaction vessel into a scrubber (NaOH solution) to trap any fugitive HCN gas.[2]
Emergency Response: Exposure Logic
If exposure occurs, speed is critical. The "Phenol" component causes burns, while the "Nitrile" component causes systemic hypoxia.
Figure 1: Immediate response logic for nitrile/phenol exposure.[1][2] Note: Do not use ethanol to wash skin; it increases absorption.
Disposal: The Acid Incompatibility Rule[2]
Disposal is the most common point of failure. NEVER pour nitrile waste into an acidic waste stream.[2]